molecular formula C7H3BrCl2O2 B1291466 4-Bromo-2,6-dichlorobenzoic acid CAS No. 232275-51-3

4-Bromo-2,6-dichlorobenzoic acid

Cat. No.: B1291466
CAS No.: 232275-51-3
M. Wt: 269.9 g/mol
InChI Key: SSWALODYSQLVPK-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrCl2O2 and its molecular weight is 269.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dichlorobenzoic acid
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InChI

InChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWALODYSQLVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626602
Record name 4-Bromo-2,6-dichlorobenzoic acid
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Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

232275-51-3
Record name 4-Bromo-2,6-dichlorobenzoic acid
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Record name 4-Bromo-2,6-dichlorobenzoic acid
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Record name 4-Bromo-2,6-dichlorobenzoic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-dichlorobenzoic acid (CAS: 232275-51-3) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-2,6-dichlorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structural arrangement, featuring three distinct halogen atoms and a reactive carboxylic acid moiety, positions it as a versatile and high-value building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, plausible synthetic strategies, analytical characterization, potential applications in drug discovery, and essential safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate its effective use in advanced research and development projects.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 232275-51-3 .[1] Its structure is foundational to its reactivity and utility as a synthetic intermediate. The molecule consists of a benzene ring substituted with a carboxyl group, two chlorine atoms at the ortho positions (2 and 6), and a bromine atom at the para position (4). This specific substitution pattern creates a sterically hindered and electronically distinct environment around the carboxylic acid, which can be leveraged for selective chemical transformations.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 232275-51-3[1]
Molecular Formula C₇H₃BrCl₂O₂[1][2]
Molecular Weight 269.91 g/mol [1]
Appearance White to off-white powder/crystal
Purity Typically ≥98%[1]
Storage Temperature Room Temperature[1]
SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br[2]
InChIKey SSWALODYSQLVPK-UHFFFAOYSA-N[2]
Predicted XlogP 3.4[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]

Section 2: Synthesis and Mechanistic Considerations

However, based on fundamental principles of organic chemistry, a plausible and logical synthetic strategy can be devised. The most direct approach would involve the selective bromination of a commercially available precursor, 2,6-dichlorobenzoic acid.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on an electrophilic aromatic substitution (SEAr) reaction. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. In 2,6-dichlorobenzoic acid, the positions ortho to the carboxyl group are blocked by chlorine. The positions meta to the carboxyl group (positions 3 and 5) are also ortho to a chlorine atom. The position para to the carboxyl group (position 4) is meta to both chlorine atoms. The cumulative directing effects favor substitution at the 4-position, making para-bromination the expected outcome.

Causality of Experimental Choices:

  • Starting Material: 2,6-dichlorobenzoic acid is chosen as it already possesses the correct chlorine substitution pattern.

  • Brominating Agent: Molecular bromine (Br₂) is the standard reagent for this transformation.

  • Catalyst: A Lewis acid catalyst such as ferric bromide (FeBr₃) or iron powder (which generates FeBr₃ in situ) is essential. The catalyst polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") required to overcome the deactivated nature of the aromatic ring.

  • Solvent: A non-reactive, anhydrous solvent like acetic acid or a halogenated solvent (e.g., dichloromethane) is suitable. Acetic acid can help solubilize the starting material.[4]

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on established chemical principles. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (with a gas outlet to a scrubber), charge 2,6-dichlorobenzoic acid (1.0 eq) and a catalytic amount of iron powder (0.05 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., glacial acetic acid) to dissolve or suspend the starting material.

  • Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully into an ice-cold aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any unreacted bromine.

  • Workup: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC analysis.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to validate the identity and purity of this compound, ensuring its suitability for downstream applications.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the symmetrical substitution, the two aromatic protons at positions 3 and 5 are chemically equivalent. They should appear as a single sharp singlet in the aromatic region (typically δ 7.5-8.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached halogen and carboxyl substituents.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio).

  • Infrared (IR) Spectroscopy: Key IR absorption bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-Cl and C-Br stretches in the fingerprint region.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is adapted from standard procedures for analyzing substituted benzoic acids.[5][6]

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxyl group and ensure sharp peaks.[5] A typical ratio might be 60:40 Acetonitrile:Water (v/v) with 0.1% H₃PO₄.

  • Sample Preparation: Accurately weigh a small amount of the compound (~1 mg) and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV detector set at a wavelength where the compound absorbs strongly (e.g., ~245 nm).

  • Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total area of all observed peaks.

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect (UV) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: General workflow for purity analysis of this compound by HPLC.

Section 4: Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are cornerstones of modern medicinal chemistry.[7] The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[8] this compound is an exemplary scaffold, offering multiple, distinct points for chemical modification.

The Strategic Value of the Scaffold:

  • Orthogonal Reactivity: The bromine and chlorine atoms exhibit different reactivities in common cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This allows for sequential, site-selective functionalization.

  • Carboxylic Acid Handle: The carboxyl group is a versatile functional handle. It can be readily converted into amides, esters, or other functional groups, or it can serve as a key binding element (e.g., forming hydrogen bonds or salt bridges) in a drug-target interaction.

  • Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in protein binding pockets.[7][9] This is an increasingly recognized strategy for enhancing ligand affinity and selectivity.

Potential Reaction Pathways Diagram

Caption: Key reactive sites and potential synthetic transformations of the title compound.

By leveraging these reactive sites, medicinal chemists can rapidly generate libraries of diverse compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug discovery.

Section 5: Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 232275-51-3) is not widely available in public databases. Therefore, it is imperative to handle this compound with the precautions appropriate for related, hazardous halogenated aromatic carboxylic acids. The following guidance is based on SDS information for structurally similar compounds like 4-bromobenzoic acid and 2,4-dichlorobenzoic acid.[10][11] A substance-specific risk assessment must be performed before use.

Hazard Identification (Presumed)

Based on analogous compounds, this compound should be treated as:

  • Harmful if swallowed (Acute Oral Toxicity).[11]

  • Causes skin irritation .[10][11]

  • Causes serious eye irritation .[10][11]

  • May cause respiratory irritation .[10][11]

Safe Handling and Personal Protective Equipment (PPE)
PrecautionSpecificationSource(s)
Engineering Controls Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Eye/Face Protection Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12]
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[10]
Respiratory Protection For handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[12]
Hygiene Measures Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]
Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[10]

Section 6: Conclusion

This compound represents a potent tool in the arsenal of the modern synthetic chemist. While its synthesis is not trivial, its value as a multi-functional building block is clear. The strategic placement of three halogen atoms with orthogonal reactivity, combined with a versatile carboxylic acid handle, provides a platform for constructing complex molecules with high precision. For researchers in drug discovery and materials science, this compound offers an opportunity to explore novel chemical space and develop next-generation therapeutics and functional materials. Adherence to rigorous analytical characterization and stringent safety protocols is paramount to harnessing its full potential responsibly.

References

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Available from: [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Pitt, M. J. (2018). How can benzoic acid be tested for purity? Quora. Retrieved from [Link]

  • He, J., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. ACS Catalysis. Available from: [Link]

  • Wang, Y., et al. (2022). Kinetic study on oxidative bromination of 2,6- dichlorotoluene to 2,6-dichlorobenzyl bromide in a microchannel reactor under lig. ResearchGate. Retrieved from [Link]

  • Google Patents. (2019). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
  • Globe Thesis. (2023). Study Of 2,6-dichlorotoluene Oxidative Bromination And Oxidation Reactions In A Microchannel Reactor. Retrieved from [Link]

  • Wang, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Molecules, 27(3), 820. Available from: [Link]

  • Hashem, A. J., Shaban, M. E., & El-Kafrawy, F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Kuwait Journal of Science & Engineering. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2). Retrieved from [Link]

  • The Test Mag. (n.d.). Effect of halogens in benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • MDPI. (2024). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-2,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential in synthetic organic chemistry and drug discovery. Its utility as a building block is intrinsically linked to its physicochemical properties, which govern its reactivity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical considerations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application.

Chemical Identity and Structure

This compound is a polysubstituted benzoic acid derivative. The strategic placement of the bromine and chlorine atoms on the aromatic ring significantly influences its electronic and steric properties.

  • IUPAC Name: this compound

  • CAS Number: 200037-14-3

  • Molecular Formula: C₇H₃BrCl₂O₂

  • Molecular Weight: 285.91 g/mol

  • Canonical SMILES: C1=C(C(=C(C=C1Cl)Br)Cl)C(=O)O

  • InChI Key: InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)7(6(10)2-4)11(12)13/h1-2H,(H,12,13)

The presence of two ortho-chloro substituents sterically hinders the carboxylic acid group, which can affect its acidity and reactivity in esterification or amidation reactions. The electron-withdrawing nature of the halogens also increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

PropertyValueSource
Physical State Solid (typically a powder or crystalline solid)General knowledge
Melting Point 175-179 °C
Boiling Point Not available
Solubility Information not readily available
pKa Information not readily available

Note: While the melting point is consistently reported, data on the boiling point, specific solubility in various solvents, and the pKa value are not widely available in public databases. The high melting point suggests that the compound would likely decompose before boiling under atmospheric pressure.

Experimental Protocols for Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D Transfer E Heat at Controlled Rate (1-2 °C/min) D->E F Record Onset and Completion Temperatures E->F G Final Result F->G Report Melting Range

Caption: Workflow for determining the melting point of a solid sample.

Determination of Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically. Alternatively, a spectroscopic method (e.g., UV-Vis spectrophotometry) can be used for quantification if a suitable chromophore exists and a calibration curve is prepared.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Diagram: Logical Flow for pKa Determination

pKa_Determination A Dissolve Weighed Sample B Titrate with Standardized Base A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Logical steps for determining the pKa via potentiometric titration.

Spectroscopic Data

While not strictly physical properties, spectroscopic data are integral to the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl and C-Br stretches.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine, which is crucial for confirming the elemental composition.

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry. Its polysubstituted aromatic ring can be further functionalized to generate a diverse range of molecular scaffolds. The presence of halogens allows for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for the synthesis of complex molecules. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many pharmaceutical agents.

Conclusion

The physicochemical properties of this compound are fundamental to its application in synthetic chemistry and drug development. While some properties like the melting point are well-documented, a more comprehensive experimental characterization of its solubility and pKa would be highly beneficial for the scientific community. The methodologies outlined in this guide provide a robust framework for obtaining this critical data, ensuring reproducibility and accuracy. A thorough understanding of these properties will undoubtedly facilitate the innovative use of this versatile chemical intermediate.

References

  • Anichem. This compound. [Link]

An In-Depth Technical Guide to 4-Bromo-2,6-dichlorobenzoic Acid: Navigating a Sparsely Documented Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Note on the Current State of Publicly Available Data

Therefore, this guide will proceed by leveraging established principles of organic chemistry and spectral interpretation of closely related analogs to provide a robust theoretical framework. This approach is designed to empower researchers with the foundational knowledge required to approach the synthesis and characterization of 4-Bromo-2,6-dichlorobenzoic acid in a laboratory setting. We will clearly delineate between established data for analogous compounds and predictive analysis for the target molecule, ensuring scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, characterized by a benzene ring substituted with a carboxyl group, a bromine atom, and two chlorine atoms, renders it a potentially valuable intermediate in organic synthesis. The precise positioning of these substituents dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Supplier Data)4-Bromo-2-chlorobenzoic Acid (Reference Data)4-Bromobenzoic Acid (Reference Data)
Molecular Formula C₇H₃BrCl₂O₂C₇H₄BrClO₂[1]C₇H₅BrO₂
Molecular Weight 269.91 g/mol 235.46 g/mol [1]201.02 g/mol
Melting Point 165-169 °C169-177 °C252-254 °C[2]
Appearance White to off-white powder (supplier data)Off-white powderColorless to red crystals[2]
CAS Number 232275-51-359748-90-2[1]586-76-5

The substitution pattern on the benzene ring significantly influences the molecule's electronic properties and steric hindrance around the carboxylic acid group. The two chlorine atoms ortho to the carboxylic acid will exert a strong electron-withdrawing inductive effect and create significant steric bulk, which will impact its reactivity, particularly in reactions involving the carboxyl group (e.g., esterification, amidation).

Predicted Spectroscopic Signature: A Guide to Characterization

In the absence of published spectra for this compound, we can predict the key features based on the analysis of its constituent parts and comparison with related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring. There are only two aromatic protons, which will likely appear as a singlet or a very closely coupled doublet, depending on the magnitude of the meta coupling constant between them.

  • Aromatic Protons (H-3 and H-5): These two protons are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis. They are expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing effects of the halogens and the carboxylic acid group will shift these protons downfield.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. Due to symmetry, only five distinct carbon signals are expected for the aromatic ring, plus the signal for the carboxyl carbon.

  • Carboxyl Carbon (-COOH): This will be the most downfield signal, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons:

    • C1 (ipso-carboxyl): The chemical shift will be influenced by the carboxyl group and the two ortho-chlorine atoms.

    • C2 and C6 (ipso-chloro): These carbons will be significantly downfield due to the direct attachment of the electronegative chlorine atoms.

    • C3 and C5 (C-H): These carbons will be in the typical aromatic region, coupled to their attached protons.

    • C4 (ipso-bromo): The chemical shift will be influenced by the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group and the aromatic ring.

  • O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3]

  • C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[3]

  • C-O Stretch and O-H Bend: These vibrations will appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.[3]

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[3]

  • C-Cl and C-Br Stretches: These will be found in the lower frequency region of the spectrum (typically below 800 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The presence of bromine and chlorine atoms will result in a distinctive isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex cluster of peaks for the molecular ion.

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[4] The stability of the resulting acylium ion is a driving force for this fragmentation.

Synthetic Strategies: A Proposed Approach

While a specific, validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established organic transformations. A potential starting material could be 2,6-dichloroaniline.

Proposed Synthetic Workflow:

Synthesis_Workflow A 2,6-Dichloroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Sandmeyer Reaction (CuBr/HBr) B->C Step 2 D 1-Bromo-2,6-dichlorobenzene C->D Intermediate E Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) D->E Step 3 F 4-Bromo-3,5-dichloroacetophenone E->F Intermediate G Haloform Reaction (e.g., NaOH, Br₂) F->G Step 4 H This compound G->H Product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Diazotization and Sandmeyer Reaction: This is a classic and reliable method for introducing a bromine atom onto an aromatic ring starting from an aniline. The low temperature is crucial to prevent the decomposition of the diazonium salt.

  • Friedel-Crafts Acylation: This reaction would introduce an acetyl group onto the aromatic ring. The position of acylation would need to be carefully controlled, and this step might present challenges due to the deactivating nature of the halogens.

  • Haloform Reaction: The oxidation of the methyl ketone to a carboxylic acid is a standard transformation. This reaction is generally high-yielding for methyl ketones.

Self-Validating System:

Each step of this proposed synthesis can be monitored and the intermediates characterized by standard analytical techniques (TLC, GC-MS, NMR) to ensure the desired transformation has occurred before proceeding to the next step. Purification of intermediates at each stage would be critical for the success of the overall synthesis.

Applications and Future Directions

Halogenated benzoic acids are important building blocks in medicinal chemistry and materials science.[5] The presence of multiple halogen atoms in this compound provides several reactive handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The steric hindrance around the carboxylic acid could also be exploited to achieve selective reactivity.

Given its structure, this compound could be a precursor for the synthesis of:

  • Biologically active molecules: The substituted phenyl ring is a common scaffold in drug discovery.

  • Novel ligands for catalysis: The carboxylic acid and halogen atoms could serve as coordination sites for metal centers.

  • Functional materials: The aromatic core could be incorporated into polymers or other materials with specific electronic or physical properties.

Conclusion

This compound represents a chemical entity with significant potential as a synthetic intermediate. However, the current lack of comprehensive, publicly available experimental data necessitates a careful and systematic approach by researchers. The theoretical framework and proposed synthetic strategy outlined in this guide are intended to provide a solid foundation for such investigations. It is hoped that future research will lead to the full characterization and exploration of the synthetic utility of this intriguing molecule, thereby filling the existing gaps in our chemical knowledge.

References

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromine and chlorine substituents alongside a carboxylic acid group, allows for regioselective modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of the final product and key intermediates.

Strategic Synthesis Pathway

The most strategic and well-documented pathway for the synthesis of this compound commences with the commercially available starting material, 2,6-dichloroaniline. This multi-step synthesis involves the sequential introduction of the bromo and carboxyl functionalities onto the dichlorinated aromatic core. The overall transformation can be dissected into four key stages:

  • Bromination of 2,6-dichloroaniline to selectively install a bromine atom at the para-position, yielding 4-bromo-2,6-dichloroaniline.

  • Diazotization of the resulting aniline to form a reactive diazonium salt intermediate.

  • Sandmeyer Cyanation to displace the diazonium group with a nitrile functionality, affording 4-bromo-2,6-dichlorobenzonitrile.

  • Hydrolysis of the nitrile to the desired carboxylic acid, yielding the final product, this compound.

This pathway is advantageous due to the high regioselectivity of the initial bromination step and the robust and high-yielding nature of the Sandmeyer reaction and subsequent nitrile hydrolysis.

Synthesis_Pathway A 2,6-Dichloroaniline B 4-Bromo-2,6-dichloroaniline A->B Step 1: Bromination (NBS or Br2/AcOH) C 4-Bromo-2,6-dichlorodiazonium salt B->C Step 2: Diazotization (NaNO2, H2SO4) D 4-Bromo-2,6-dichlorobenzonitrile C->D Step 3: Sandmeyer Cyanation (CuCN) E This compound D->E Step 4: Hydrolysis (H2SO4/H2O)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline

The introduction of a bromine atom onto the 2,6-dichloroaniline ring is directed to the para position due to the ortho,para-directing nature of the amino group and the steric hindrance at the ortho positions already being occupied by chlorine atoms. A common and effective method for this transformation is electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid.

Protocol: Bromination of 2,6-dichloroaniline

  • To a stirred solution of 2,6-dichloroaniline (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-bromo-2,6-dichloroaniline as a solid.

Table 1: Reagents and Conditions for Bromination

Reagent/ParameterValue
Starting Material2,6-dichloroaniline
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetic Acid
TemperatureRoom Temperature
Reaction Time4-6 hours
Work-upAqueous sodium thiosulfate, Extraction
Step 2: Diazotization of 4-Bromo-2,6-dichloroaniline

The conversion of the primary aromatic amine to a diazonium salt is a critical step, as the diazonium group is an excellent leaving group, facilitating its displacement in the subsequent Sandmeyer reaction.[1][2] This reaction is typically carried out at low temperatures to prevent the premature decomposition of the diazonium salt.

Protocol: Diazotization of 4-Bromo-2,6-dichloroaniline

  • Suspend 4-bromo-2,6-dichloroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be clear.

  • The freshly prepared diazonium salt solution is used immediately in the next step without isolation.

Step 3: Sandmeyer Cyanation to form 4-Bromo-2,6-dichlorobenzonitrile

The Sandmeyer reaction provides a reliable method for the introduction of a cyano group onto the aromatic ring.[1][2] The diazonium salt is added to a solution of a copper(I) cyanide, which catalyzes the displacement of the dinitrogen gas and the formation of the aryl nitrile.

Protocol: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., water or a mixture of toluene and water).

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 2 to the stirred copper(I) cyanide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-bromo-2,6-dichlorobenzonitrile by column chromatography or recrystallization.

Sandmeyer_Mechanism cluster_0 Diazonium Salt Formation cluster_1 Sandmeyer Reaction A Ar-NH2 B Ar-N2+ A->B NaNO2, H+ C Ar-N2+ D [Ar-N=N-Cu(CN)2]- C->D + [Cu(CN)2]- E Ar. D->E - N2, - Cu(II)(CN)2 F Ar-CN E->F + .CN G Cu(I)CN H Cu(II)(CN)2 H->G + e- (from another Ar-N2+)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Step 4: Hydrolysis of 4-Bromo-2,6-dichlorobenzonitrile

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4] Acid-catalyzed hydrolysis is often preferred to avoid the formation of carboxylate salts, simplifying the work-up procedure.

Protocol: Hydrolysis of the Nitrile

  • To a round-bottomed flask, add 4-bromo-2,6-dichlorobenzonitrile (1 equivalent) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
4-Bromo-2,6-dichloroanilineC6H4BrCl2N240.9183-87[5]7.4 (s, 2H), 4.8 (br s, 2H)~142, 130, 120, 118~3400 (N-H), ~1600 (C=C)
4-Bromo-2,6-dichlorobenzonitrileC7H2BrCl2N250.91-7.8 (s, 2H)~138, 135, 125, 115, 110~2230 (C≡N), ~1580 (C=C)
This compoundC7H3BrCl2O2269.90165-169[6][7]7.7 (s, 2H), 13.5 (br s, 1H)~168, 136, 134, 132, 128~3000 (O-H), ~1700 (C=O)

Note: NMR and IR data are approximate and may vary depending on the solvent and instrument used. The provided values are based on typical ranges for similar structures.

Safety Considerations

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromine and N-Bromosuccinimide: Corrosive and toxic. Handle with care.

  • Concentrated Acids (Sulfuric Acid): Highly corrosive. Add slowly and with cooling.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Copper(I) Cyanide: Highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach) readily available.

  • Diazonium Salts: Potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

Conclusion

The described four-step synthesis provides a robust and efficient route to this compound from readily available starting materials. The key transformations, including a regioselective bromination and a reliable Sandmeyer reaction, are well-established in organic synthesis. By following the detailed protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • Cheméo. Chemical Properties of 4-Bromo-2,6-dichloroaniline (CAS 697-86-9). [Link]

  • Organic Syntheses. 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. [Link]

  • Chemcasts. 4-Bromo-2,6-dichloroaniline (CAS 697-88-1) Properties. [Link]

  • Google Patents.
  • PubChem. 4-Bromo-2,6-dichloroaniline. [Link]

  • NIST. 4-Bromo-2,6-dichloroaniline. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Organic Syntheses. SYNTHESIS OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Organic Syntheses. SULFANILAMIDE. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • National Institutes of Health. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • BMRB. 4-Chlorobenzoic Acid. [Link]

  • Patsnap. Preparation of 4-bromo-2,6-difluorobenzonitrile. [Link]

  • NIST. Benzoic acid, 4-bromo-. [Link]

  • SpectraBase. 4-Bromo-2-chlorobenzoic acid. [Link]

  • AALTO University. 4-bromobenzoic acid. [Link]

  • PubChemLite. This compound (C7H3BrCl2O2). [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. 2,6-Dichloroaniline and 2,6-Dibromoaniline. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorobenzoic Acid: Synthesis, Characterization, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2,6-dichlorobenzoic acid is a polyhalogenated aromatic carboxylic acid, a class of compounds that serves as a cornerstone for innovation in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid handle, a reactive bromine atom, and two deactivating chlorine atoms—offers a rich platform for complex molecular design and synthesis. This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will cover its fundamental chemical identity, propose a logical synthetic pathway, detail expected analytical characterization, explore its chemical reactivity and derivatization potential, and discuss its applications as a versatile building block in modern research. All discussions are grounded in established chemical principles to ensure scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research. This compound is registered under CAS Number 232275-51-3[1]. Its structural and physicochemical parameters are summarized below.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 232275-51-3 [1]
Molecular Formula C₇H₃BrCl₂O₂ [1][2]
Molecular Weight 269.91 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br [2]
InChI InChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) [2]

| InChIKey | SSWALODYSQLVPK-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Properties

Property Value Significance Source
XlogP 3.4 Indicates moderate lipophilicity, relevant for membrane permeability and solubility in organic solvents. [2]
Topological Polar Surface Area (TPSA) 37.3 Ų Suggests good potential for oral bioavailability based on Lipinski's Rule of Five (<140 Ų). [1]
Hydrogen Bond Donors 1 The carboxylic acid proton is the sole H-bond donor. [1]
Hydrogen Bond Acceptors 2 The two oxygen atoms of the carboxylic acid act as H-bond acceptors. [1]

| Rotatable Bonds | 1 | The C-C bond between the aromatic ring and the carboxyl group allows for conformational flexibility. |[1] |

Proposed Synthesis and Purification Workflow

While this compound is commercially available, published, peer-reviewed synthetic procedures are scarce[3]. Based on fundamental principles of organic chemistry, a robust and logical multi-step synthesis can be proposed starting from a readily available precursor, 2,6-dichloroaniline. This proposed pathway allows for controlled installation of the required functional groups.

The causality behind this proposed route is as follows:

  • Electrophilic Bromination : The powerful activating and ortho-, para-directing nature of the amine group is harnessed. The steric hindrance from the two ortho-chlorine atoms effectively blocks reaction at those sites, forcing the incoming electrophile (Br+) to substitute exclusively at the para position.

  • Sandmeyer Reaction : This classic and reliable transformation is the method of choice for converting an aromatic amine into a wide range of functional groups. By converting the amine to a diazonium salt, we create an excellent leaving group (N₂) that can be displaced by a cyanide nucleophile. This is a crucial step to introduce the carbon atom that will become the carboxylic acid.

  • Nitrile Hydrolysis : The resulting benzonitrile is then subjected to hydrolysis. This is a standard and high-yielding reaction to convert a nitrile into a carboxylic acid, completing the synthesis.

Synthetic_Workflow cluster_0 Proposed Synthesis of this compound A 2,6-Dichloroaniline B 4-Bromo-2,6-dichloroaniline A->B Step 1: Electrophilic Bromination (e.g., Br₂, AcOH) C 4-Bromo-2,6-dichlorobenzenediazonium salt (in situ) B->C Step 2a: Diazotization (NaNO₂, aq. HCl, 0-5 °C) D 4-Bromo-2,6-dichlorobenzonitrile C->D Step 2b: Sandmeyer Reaction (CuCN, KCN) E This compound D->E Step 3: Hydrolysis (aq. H₂SO₄ or NaOH, then H₃O⁺)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline

  • Dissolve 2,6-dichloroaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C. The bromine is added in slight excess to drive the reaction to completion.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.

  • Pour the reaction mixture into a beaker of ice water. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute solution of sodium bisulfite to quench any unreacted bromine.

  • Dry the crude product. Recrystallize from ethanol/water to yield pure 4-bromo-2,6-dichloroaniline[4].

Step 2: Synthesis of 4-Bromo-2,6-dichlorobenzonitrile (via Sandmeyer Reaction)

  • Prepare a solution of hydrochloric acid in water and cool to 0 °C in an ice-salt bath.

  • Suspend the 4-bromo-2,6-dichloroaniline (1.0 eq) in the cold acid.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Step 3: Hydrolysis to this compound

  • Combine the crude 4-bromo-2,6-dichlorobenzonitrile with a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting nitrile. The harsh conditions are necessary to hydrolyze the sterically hindered and electronically deactivated nitrile.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper.

  • The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield high-purity this compound. Purity should be confirmed by melting point determination and HPLC analysis.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. While no public experimental spectra are readily available, the expected spectroscopic signatures can be reliably predicted based on the structure. These predictions are crucial for researchers synthesizing or using this compound to confirm its identity.

Table 3: Expected Spectroscopic Data for Structural Elucidation

Technique Expected Observations
¹H NMR Two singlets in the aromatic region (approx. 7.5-8.0 ppm), each integrating to 1H, corresponding to the two non-equivalent aromatic protons. A very broad singlet at >10 ppm for the carboxylic acid proton.
¹³C NMR Seven distinct signals are expected: ~165-170 ppm (C=O), and six signals in the aromatic region (~120-140 ppm), including carbons attached to Br, Cl, and H, and the ipso-carbon of the carboxylic acid.
FT-IR (KBr) Broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid dimer), sharp, strong absorption at ~1680-1710 cm⁻¹ (C=O stretch), and absorptions in the fingerprint region for C-Cl (~700-800 cm⁻¹) and C-Br (~500-600 cm⁻¹) bonds.

| Mass Spec. (EI) | A complex and highly characteristic molecular ion cluster due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) isotopes. The pattern will show significant peaks at M, M+2, M+4, and M+6. |

Table 4: Predicted Isotopic Pattern for the Molecular Ion [M]⁺

m/z Isotopic Composition Predicted Relative Abundance
268 C₇H₃⁷⁹Br³⁵Cl₂O₂ 57%
270 C₇H₃⁸¹Br³⁵Cl₂O₂ / C₇H₃⁷⁹Br³⁵Cl³⁷ClO₂ 100% (Base Peak)
272 C₇H₃⁸¹Br³⁵Cl³⁷ClO₂ / C₇H₃⁷⁹Br³⁷Cl₂O₂ 48%

| 274 | C₇H₃⁸¹Br³⁷Cl₂O₂ | 8% |

This distinctive isotopic signature is a powerful tool for confirming the presence and integrity of the molecule in reaction mixtures or purified samples.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective modifications, making it a highly versatile building block for constructing complex molecular architectures.

Sources

An In-Depth Technical Guide to Sourcing and Qualifying 4-Bromo-2,6-dichlorobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling 4-Bromo-2,6-dichlorobenzoic acid (CAS No. 232275-51-3). As a critical halogenated aromatic carboxylic acid, this compound serves as a versatile building block in the synthesis of complex organic molecules, necessitating a rigorous approach to supplier selection and material verification to ensure experimental reproducibility and success.

Introduction: The Role of this compound in Modern Synthesis

This compound is a substituted benzoic acid derivative featuring three halogen atoms: one bromine and two chlorine atoms. This unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of highly complex molecular architectures. Its utility as a precursor for pharmaceuticals and other advanced materials underscores the importance of sourcing high-purity, well-characterized material.[1]

Part 1: Supplier Landscape and Qualification

Identifying a reliable supplier is the foundational step in any research project. The goal is to secure a consistent source of high-quality material accompanied by transparent documentation.

Identifying Potential Suppliers

A survey of the chemical supplier market reveals several key vendors that list this compound. These suppliers range from large, multinational corporations to smaller, specialized chemical providers. Notable suppliers include Tokyo Chemical Industry (TCI), AK Scientific, Inc. (AKSci), ChemScene, and Crysdot LLC.[2][3][4] These companies typically cater to the research and development sector, offering the compound in various quantities.

Comparative Analysis of Leading Suppliers

When selecting a supplier, researchers must consider several factors beyond just price. Purity, documentation, and availability are paramount. The following table summarizes offerings from prominent suppliers based on publicly available data.

SupplierProduct NumberStated PurityAnalytical MethodAvailabilityDocumentation
Tokyo Chemical Industry (TCI) B4898>98.0%Gas Chromatography (GC) / Titration1g, 5gSDS, Spec Sheet, C of A
AK Scientific, Inc. (AKSci) W470398% (Min)HPLCStocked in USASDS, Spec Sheet[3]
ChemScene CS-W006731≥98%Not SpecifiedIn StockSDS[4]
Crysdot LLC CD12093515Not SpecifiedNot SpecifiedInquiry-basedNot Specified

Note: Data is subject to change and should be verified directly with the supplier.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial for mitigating risks associated with material quality. This process ensures that the supplier's product consistently meets the specifications required for your application.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Material Evaluation cluster_2 Phase 3: Approval Identify Suppliers Identify Suppliers Request Docs Request Documentation (SDS, CoA, Spec Sheet) Identify Suppliers->Request Docs Review Docs Review Documentation for Completeness & Specs Request Docs->Review Docs Order Sample Order Small-Scale Evaluation Sample Review Docs->Order Sample Perform QC Perform In-house QC Analysis Order Sample->Perform QC Compare Results Results Match Supplier CoA? Perform QC->Compare Results Approve Supplier Approve Supplier & Place on Approved List Compare Results->Approve Supplier Yes Reject Supplier Reject Supplier & Document Reasons Compare Results->Reject Supplier No AnalyticalWorkflow Sample New Material Received Visual 1. Visual Inspection (Color, Form) Sample->Visual MP 2. Melting Point (Range Check) Visual->MP NMR 3. ¹H NMR Spectroscopy (Structural Confirmation) MP->NMR HPLC 4. HPLC Analysis (Purity Quantification) NMR->HPLC Decision Does Material Meet All Specifications? HPLC->Decision Release Release for Use in Experiments Decision->Release Yes Quarantine Quarantine & Contact Supplier Decision->Quarantine No

Caption: A logical workflow for the analytical verification of incoming material.
Experimental Protocols
  • Visual Inspection and Melting Point Determination

    • Rationale: A simple, first-pass assessment. The appearance should be a white to off-white solid. A sharp melting point range close to the literature value (approx. 166-170°C) is indicative of high purity. [3]A broad or depressed range suggests the presence of impurities.

    • Protocol:

      • Visually inspect the material for uniform color and consistency.

      • Load a small, dry sample into a capillary tube.

      • Place the tube in a calibrated melting point apparatus.

      • Heat at a rate of 1-2°C per minute near the expected melting point.

      • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

  • ¹H NMR Spectroscopy for Structural Confirmation

    • Rationale: This is the most powerful technique for confirming the chemical structure. The proton NMR spectrum for this compound is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet provides confirmation of the electronic environment.

    • Protocol:

      • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

      • Transfer the solution to an NMR tube.

      • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

      • Process the data and compare the resulting spectrum to reference spectra or predicted patterns. [5]

  • HPLC for Purity Quantification

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds. By separating the main component from any impurities, it provides a precise percentage of purity.

    • Protocol:

      • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

      • Method: A reverse-phase HPLC method is typically suitable. [6] * Column: C18, 4.6 x 150 mm, 5 µm.

        • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 254 nm.

      • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Part 3: Safe Handling, Storage, and Disposal

Adherence to safety protocols is non-negotiable. The information presented here is a summary and should be supplemented by a thorough review of the supplier-provided Safety Data Sheet (SDS). [7]

  • Handling: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage. [7]Always handle this chemical inside a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]Avoid creating dust. [9]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [7]It is stable under standard room temperature conditions. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [9]

Part 4: Application Focus - Utility in Synthesis

This compound is a valuable starting material for synthesizing more complex molecules, often used in the development of pharmaceuticals and agrochemicals. [1][10]The distinct reactivity of the bromo and chloro substituents allows for selective palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling precise control over the final molecular structure.

References

  • SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid. SIELC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Crysdot. Retrieved from [Link]

Sources

Purity of Commercially Available 4-Bromo-2,6-dichlorobenzoic acid: A Technical Guide to Assessment and Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichlorobenzoic acid is a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise arrangement of its halogen substituents makes it a valuable synthon, but also presents significant challenges in achieving high purity. The presence of isomeric, under- or over-halogenated impurities can have profound impacts on downstream reaction yields, selectivity, and the impurity profile of final active compounds. This guide provides a comprehensive framework for the analytical assessment of commercially available this compound. We will explore its likely synthetic origins to predict potential process-related impurities and present a multi-tiered analytical strategy—leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to ensure the quality and consistency of this critical starting material.

The Imperative of Purity: Context and Significance

This compound (MW: 269.90 g/mol ; CAS: 232275-51-3) is an aromatic carboxylic acid whose utility is defined by its unique substitution pattern.[1] The two ortho-chloro substituents sterically influence the carboxylic acid group, while the para-bromo group provides a reactive handle for cross-coupling reactions or other synthetic transformations. This trifunctional arrangement is exploited in the development of novel compounds where precise spatial orientation and electronic properties are paramount.

However, the very nature of its synthesis—likely involving multi-step halogenation and oxidation reactions—creates a landscape of potential impurities.[2][3] For the drug development professional, beginning a synthetic campaign with a poorly characterized starting material introduces unacceptable risks, including:

  • Compromised Yields: Non-reactive impurities reduce the effective molar quantity of the desired reactant.

  • Complex Downstream Purifications: Impurities that participate in subsequent reactions can generate a cascade of new, difficult-to-remove side products.

  • Inaccurate Kinetic and Mechanistic Data: The presence of unknown species can confound the interpretation of reaction monitoring.

  • Regulatory Scrutiny: Failure to identify and control impurities in starting materials is a significant concern in GMP (Good Manufacturing Practice) environments.

This guide is therefore designed to empower the researcher with the rationale and practical methodologies to confidently assess the purity of this vital chemical building block.

Unmasking Potential Contaminants: A Synthesis-Based Approach

While specific manufacturing processes for this compound are often proprietary, a logical synthetic approach can be postulated to anticipate the most probable impurities. A likely pathway involves the electrophilic halogenation of a suitable precursor. For instance, the synthesis could start from 2,6-dichlorotoluene, which is first brominated and then oxidized to the carboxylic acid. Alternatively, 2,6-dichlorobenzoic acid could be directly brominated.

This deductive approach allows us to classify potential impurities into distinct categories:

Process-Related Impurities

These are substances that arise directly from the synthetic route.

  • Starting Materials: Unreacted precursors such as 2,6-dichlorobenzoic acid or 4-bromo-2-chlorobenzoic acid.

  • Intermediates: Incompletely oxidized species, such as 4-bromo-2,6-dichlorobenzaldehyde or 4-bromo-2,6-dichlorobenzyl alcohol.

  • Isomeric Byproducts: Halogenation reactions on aromatic rings are governed by directing group effects and steric hindrance. This can lead to the formation of isomers where the bromine atom is in the meta or ortho position.

  • Under- and Over-Halogenated Species: The reaction may not proceed to completion, leaving behind mono-halogenated benzoic acids. Conversely, excessive exposure to halogenating agents could result in the formation of dibromo-dichlorobenzoic acid species.[4]

Table 1: Potential Process-Related Impurities in this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2,6-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01Unreacted starting material
4-Bromobenzoic acidC₇H₅BrO₂201.02Starting material or byproduct
4-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46Under-chlorinated intermediate
3-Bromo-2,6-dichlorobenzoic acidC₇H₃BrCl₂O₂269.90Isomeric byproduct
3,4-Dibromo-2,6-dichlorobenzoic acidC₇H₂Br₂Cl₂O₂348.80Over-brominated byproduct

A Validated Analytical Workflow for Purity Determination

A single analytical technique is insufficient to fully characterize the purity of this compound. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our recommended workflow prioritizes a high-throughput chromatographic method for quantitative purity assessment, supported by spectroscopic techniques for definitive structural confirmation and impurity identification.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Identification Analysis cluster_3 Final Disposition raw_material Commercial 4-Bromo-2,6- dichlorobenzoic acid hplc HPLC-UV Analysis (Purity Assay & Impurity Profile) raw_material->hplc hplc_result Purity > 98%? Known Impurities Identified? hplc->hplc_result gcms GC-MS with Derivatization (Volatile Impurities & Confirmation) hplc_result->gcms No / Unknown Peaks nmr 1H and 13C NMR Spectroscopy (Structural Confirmation & Isomer ID) hplc_result->nmr No / Unknown Peaks accept Accept Lot for Use hplc_result->accept Yes reject Reject Lot / Further Purification gcms->reject nmr->reject

Figure 1: Recommended analytical workflow for purity assessment.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is ideal for separating the non-polar parent compound from potentially more or less polar impurities.

  • Column Choice (C18): A C18 (octadecylsilane) column provides excellent hydrophobic retention for aromatic compounds. A column with high carbon load and end-capping will minimize peak tailing for the acidic analyte.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. Water serves as the weak solvent.

  • Acid Modifier (Phosphoric or Formic Acid): The addition of a small amount of acid (e.g., 0.1%) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.[5][6] Formic acid is preferred for LC-MS compatibility.

  • UV Detection: The aromatic ring of this compound contains a strong chromophore, making UV detection highly sensitive. A wavelength around 220-230 nm is generally a good starting point for benzoic acids.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • If a reference standard is available, prepare it in the same manner.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 225 nm.

  • Analysis and Data Interpretation:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Pay close attention to small peaks, especially those eluting just before or after the main peak, as these are likely to be closely related impurities.

Confirmatory Analysis: GC-MS with Derivatization

For volatile impurities and orthogonal confirmation of identity, GC-MS is an invaluable tool. However, the low volatility and high polarity of carboxylic acids necessitate a derivatization step to convert them into more volatile esters.[7] Methylation is the most common approach.

  • Why Derivatize? Direct injection of the free acid onto a standard GC column would result in poor peak shape and potential thermal degradation in the injector.[8] Converting the -COOH group to a -COOCH₃ group significantly increases volatility and thermal stability.

  • Choice of Reagent (Diazomethane vs. Silylating Agents):

    • Diazomethane (CH₂N₂): Reacts quickly and cleanly to form methyl esters with minimal byproducts. However, it is highly toxic and explosive, requiring specialized handling.[9]

    • Silylating Agents (e.g., BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a safer alternative that replaces active hydrogens with a trimethylsilyl (TMS) group. The reaction is often straightforward but may require heating.

  • Derivatization (using a safer alternative to diazomethane, Trimethylsilyldiazomethane):

    • Caution: Work in a well-ventilated fume hood. Trimethylsilyldiazomethane is toxic.

    • Dissolve ~1 mg of the sample in 500 µL of a Toluene:Methanol (9:1) mixture in a small vial.

    • Add 100 µL of Trimethylsilyldiazomethane (2.0 M in hexanes) dropwise. A yellow color should persist, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 20-30 minutes at room temperature.

    • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 45 - 450 amu.

  • Data Interpretation:

    • The mass spectrum of the main peak should correspond to the methyl ester of this compound. Look for the characteristic isotopic pattern of one bromine and two chlorine atoms.

    • Search any impurity peaks against a mass spectral library (e.g., NIST) to tentatively identify them. Compare their fragmentation patterns to the predicted structures from Table 1.

Structural Elucidation: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides definitive structural information, making it the ultimate tool for confirming the identity of the main component and characterizing isomeric impurities.

  • ¹H NMR: Due to the symmetrical substitution pattern around the bromine atom, the two aromatic protons are chemically equivalent. They will appear as a single peak (singlet). Based on data from similar halogenated benzoic acids, this singlet is expected to appear in the downfield region, likely between 7.5 and 8.0 ppm (in a solvent like DMSO-d₆).[10][11] The acidic proton of the carboxyl group will appear as a very broad singlet further downfield (>13 ppm).

  • ¹³C NMR: The spectrum will be more complex, but predictable. We expect to see 5 distinct signals for the 7 carbons (due to symmetry, C3/C5 and C2/C6 are equivalent).

    • C=O: ~165-170 ppm.

    • C-Cl: ~135-140 ppm.

    • C-Br: ~125-130 ppm.

    • C-H: ~130-135 ppm.

    • C-COOH: ~130-135 ppm.

Figure 2: Relationship between structure and predicted NMR signals.
  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for clearly showing the acidic proton.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio for the quaternary carbons.

  • Analysis:

    • Integrate the ¹H spectrum. The ratio of the aromatic protons to any impurity protons gives a direct measure of their relative abundance.

    • Compare the observed chemical shifts in both ¹H and ¹³C spectra to the predicted values and to data from known related compounds. Any significant deviation or extra peaks indicate the presence of impurities. Isomeric impurities will often have distinct, more complex splitting patterns in the aromatic region of the ¹H spectrum.

Conclusion and Best Practices

Ensuring the purity of this compound is not a perfunctory quality control step; it is a fundamental prerequisite for successful and reproducible research and development. Commercial suppliers typically provide a certificate of analysis with a purity value, often determined by HPLC or GC. While this is a useful starting point, it should not preclude further verification by the end-user, especially for critical applications.

We recommend the following best practices:

  • Always perform an incoming identity check, at minimum via ¹H NMR, to confirm the material is as stated.

  • For quantitative purposes, rely on a validated HPLC-UV method as the primary tool for purity assessment.

  • When unknown impurities are detected, use a combination of LC-MS and NMR to elucidate their structures.

  • Maintain a retain sample of each batch for future reference and comparison.

By adopting this rigorous, multi-faceted analytical approach, researchers can mitigate the risks associated with impurities and build a solid foundation for their synthetic endeavors. This commitment to analytical excellence ensures that the unique chemical potential of this compound is fully and reliably realized.

References

  • Supporting Information for Nickel-Catalyzed Carboxylation of C−O and C−F Bonds with CO2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information for Aerobic Oxidation of Aryl Methyls to Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Benzylic halogenation of alkylbenzoic acid esters.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Hakk, H., et al. (2019). Facile synthesis of bromo- and mixed bromo/chloro dibenzo-p-dioxins and [14C]-labeled 1,3,7,8-tetrabromodibenzo-p-dioxin. PubMed. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2). Retrieved from [Link]

  • Semantic Scholar. (2016, February 23). Synthesis method of 5-bromo-2-chloro benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR]. Retrieved from [Link]

  • University of California, San Diego. (n.d.). 4-bromobenzoic acid NMR spectrum. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • EPA. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

  • Chromatography Today. (n.d.). Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of halogenated benzoic acid derivatives.
  • ResearchGate. (n.d.). Development and Validation of an LC-UV Method for Quantitation of 4-Bromo-2,5-Dimethoxyamphetamine (DOB), 4-Bromo-2,5-Dimethoxyphenetylamine (2C-B), Methylphenidate, Fenproporex and Amfepramone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of benzoic acid and salts thereof.
  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) in pharmaceutical preparations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity Profile of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-2,6-dichlorobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in pharmaceutical and materials science. Its unique substitution pattern—a carboxylic acid flanked by two sterically demanding chlorine atoms and a para-bromine atom—creates a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical behavior, focusing on the strategic manipulation of its functional groups. We will explore the sterically hindered reactions of the carboxylic acid, the selective, high-yield transformations of the highly reactive carbon-bromine bond via palladium-catalyzed cross-coupling, and the more challenging chemistry of the carbon-chlorine bonds. This document serves as a technical primer, offering both mechanistic insights and field-proven protocols to enable advanced synthetic applications.

Molecular Profile and Physicochemical Properties

This compound (CAS No: 232275-51-3) presents a fascinating case study in steric and electronic effects. The two ortho-chlorine atoms impose significant steric hindrance around the carboxylic acid group, which profoundly influences its reactivity. Electronically, all three halogen substituents are electron-withdrawing, increasing the acidity of the carboxylic acid proton and influencing the regioselectivity of aromatic substitution reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine bonds, a critical feature for selective functionalization.

PropertyValueSource(s)
CAS Number 232275-51-3[1]
Molecular Formula C₇H₃BrCl₂O₂[1][2]
Molecular Weight 269.91 g/mol [1]
Appearance White to Orange to Green powder/crystal
Melting Point 165.0 - 169.0 °C
Predicted XlogP 3.4[2]
Topological Polar Surface Area 37.3 Ų[1]

Core Reactivity at the Carboxylic Acid Group

The immediate chemical environment of the carboxylic acid, sterically shielded by two ortho-chlorine atoms, dictates the necessary conditions for its transformation. Standard, mild reaction conditions often fail, necessitating more robust methodologies.

Esterification: Overcoming Steric Hindrance

Direct esterification of this compound is challenging. The choice of method is critical for achieving reasonable yields.

Causality Behind Experimental Choices: Standard Fischer esterification under reflux often provides low yields due to the steric barrier preventing effective nucleophilic attack by the alcohol. To overcome this, two primary strategies are employed: using forcing conditions to drive the equilibrium, or activating the carboxylic acid to make it a much more potent electrophile that is less sensitive to steric bulk.

Experimental Protocol 1: Fischer-Soxhlet Esterification with Methanol

This protocol utilizes excess reagent and continuous removal of water to drive a sterically hindered esterification to completion.

  • To a 100 mL round-bottom flask, add this compound (2.70 g, 10 mmol) and methanol (50 mL).

  • Add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Equip the flask with a Soxhlet extractor filled with 4 Å molecular sieves and a reflux condenser.

  • Heat the mixture to a vigorous reflux for 24-48 hours. The Soxhlet apparatus will continuously trap the water byproduct, shifting the reaction equilibrium towards the product.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Redissolve the residue in diethyl ether (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Experimental Protocol 2: Dicyclohexylcarbodiimide (DCC) Mediated Esterification

This method activates the carboxylic acid in situ, making it highly susceptible to nucleophilic attack by an alcohol, even with significant steric hindrance. The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial for activating the DCC-adduct.[3]

  • In an oven-dried 100 mL flask under an inert atmosphere (N₂ or Ar), dissolve this compound (2.70 g, 10 mmol), the desired alcohol (12 mmol, 1.2 equiv.), and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 equiv.) in anhydrous dichloromethane (DCM) (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 N HCl (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ester.

Reactivity at the Carbon-Bromine Bond: The Gateway to Molecular Diversity

The C-4 bromine atom is the most versatile handle for synthetic elaboration. Its reactivity in palladium-catalyzed cross-coupling reactions is significantly higher than that of the C-Cl bonds, allowing for highly selective C-C bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most important transformation for this substrate, enabling the coupling of the aryl core with a wide variety of boronic acids and esters.[4][5]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex [OA] pd0->pd_complex Oxidative Addition oxidative_addition->pd_complex pd_complex->pd0 [RE] transmetalation Transmetalation pd_r_complex Ar-Pd(II)(R)L₂ pd_complex->pd_r_complex Transmetalation transmetalation->pd_r_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd_r_complex pd_r_complex->pd0 Reductive Elimination pd_r_complex->pd_complex [TM] reductive_elimination Reductive Elimination product Ar-R (Product) pd_r_complex->product reductive_elimination->pd0 aryl_halide Ar-Br (Substrate) aryl_halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol uses standard conditions that are selective for the C-Br bond over the C-Cl bonds.

  • To a microwave vial or Schlenk flask, add this compound (or its methyl ester for better solubility) (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.).

  • Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • If the product is a carboxylic acid, acidify the aqueous layer with 1N HCl to pH ~2-3 and extract with ethyl acetate (3 x 15 mL). If the product is an ester, separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Reactivity at the Carbon-Chlorine Bonds

The C-Cl bonds are considerably less reactive than the C-Br bond. Their functionalization requires more forcing conditions and specialized catalytic systems for cross-coupling, or potent nucleophiles for Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carboxylic acid group and the remaining halogens activates the aromatic ring towards nucleophilic attack.[8][9] However, this reaction is generally less facile than on rings bearing strongly deactivating groups like nitro groups.[10]

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks one of the carbons bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity is then restored by the elimination of the chloride ion. This process typically requires high temperatures and a strong nucleophile.

Sources

Functional group transformations of 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Functional Group Transformations of 4-Bromo-2,6-dichlorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetically versatile building block characterized by three distinct and addressable functional regions: a carboxylic acid, a bromine-substituted aromatic ring, and two chlorine atoms that sterically and electronically influence the molecule's reactivity. This guide provides an in-depth exploration of the key functional group transformations possible with this substrate. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss the strategic considerations essential for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in complex molecule synthesis.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a halogenated aromatic carboxylic acid whose utility in synthetic chemistry stems from the orthogonal reactivity of its functional groups. The carboxylic acid moiety serves as a handle for esterification and amidation, while the aryl bromide is a prime substrate for a host of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the twin chloro substituents and the carboxylic acid deactivates the aromatic ring toward electrophilic substitution but activates it for potential nucleophilic aromatic substitution. This guide will systematically dissect the synthetic pathways originating from this valuable starting material.

dot graph "Synthetic_Utility_Overview" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1. Synthetic Pathways from this compound", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Central Node A [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

// Carboxylic Acid Transformations node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Ester Derivatives", pos="-3,2!"]; C [label="Amide Derivatives", pos="-3,-2!"]; D [label="Decarboxylation Product\n(1-Bromo-3,5-dichlorobenzene)", pos="0,-3.5!"];

// Bromo Group Transformations node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Aryl-Aryl Coupled Products\n(Biaryls)", pos="3,2!"]; F [label="Aryl-Amine Products", pos="3,-2!"];

// Ring Transformation node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="SNAr Products\n(e.g., Methoxy)", pos="0,3.5!"];

// Edges edge [color="#5F6368"]; A -> B [label=" Esterification "]; A -> C [label=" Amide Coupling "]; A -> D [label=" Decarboxylation "]; A -> E [label=" Suzuki Coupling "]; A -> F [label=" Buchwald-Hartwig\n Amination "]; A -> G [label=" Nucleophilic Aromatic\n Substitution "]; } .dot Caption: Figure 1. Key synthetic pathways from the core scaffold.

Transformations of the Carboxylic Acid Group

The carboxylic acid is often the first functional group addressed in a synthetic sequence. Its conversion to esters or amides modifies solubility, provides a key linkage point in larger molecules, or serves as a protecting group.

Esterification

Esterification is a fundamental transformation used to mask the acidic proton, improve solubility in organic solvents, or prepare for subsequent reactions where the free acid might interfere.

Causality and Method Selection:

  • Fischer Esterification: This classic acid-catalyzed method is effective for simple alcohols but requires elevated temperatures and the removal of water to drive the equilibrium, which can be unsuitable for sensitive substrates.[1][2]

  • DCC/DMAP Coupling: For more delicate alcohols or when milder conditions are paramount, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) are highly effective at room temperature.[3] This method avoids strong acids and high heat.

Experimental Protocol: DCC/DMAP Mediated Esterification

  • Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, ~0.2 M), add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide Coupling

Amide bond formation is one of the most critical reactions in medicinal chemistry.[4] The choice of coupling reagent is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates.[5]

Causality and Reagent Selection: The direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must be "activated."

  • EDC/HOBt: A cost-effective and common choice. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, and the resulting urea byproduct is easily removed during aqueous workup. 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and minimize racemization in chiral substrates.[5]

  • HATU: For challenging couplings, including those with poorly nucleophilic amines or sterically hindered partners, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient but more expensive reagent that often provides faster reaction times and higher yields.[4][5]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.2 M) at 0 °C, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15-30 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Reagent SystemBaseSolventTypical TimeTypical YieldKey Feature
EDC / HOBt DIPEADMF/DCM12 h85%Cost-effective; water-soluble urea byproduct.[5]
HATU DIPEADMF2 h>95%Highly efficient for challenging substrates.[5]
T3P® PyridineEtOAc4 h92%Safe, with environmentally benign byproducts.[5]
Table 1. Comparison of Common Amide Coupling Reagents.
Decarboxylation

The removal of the carboxylic acid group to yield 1-bromo-3,5-dichlorobenzene is a challenging transformation. Aromatic decarboxylation typically requires harsh conditions or specialized catalytic systems because the C-C bond to be broken is part of the stable aromatic ring.[6] Copper or silver-catalyzed methods under high heat are often employed, but yields can be variable.[7] More recent advances involve photoredox catalysis, which may offer milder conditions.[6]

Transformations of the Bromo Group: C-C and C-N Bond Formation

The aryl bromide is the gateway to building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new C-C bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[8][9][10] This is a premier method for synthesizing biaryl compounds.

Mechanism Overview: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

dot graph "Suzuki_Catalytic_Cycle" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2. Catalytic Cycle of the Suzuki-Miyaura Coupling", labelloc=b, labeljust=c]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; C [label="Ar-Pd(II)L₂(Br)\n(Oxidative Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; E [label="Ar-Pd(II)L₂(R)\n(Transmetalated Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for text node [shape=plaintext, fontcolor="#5F6368"]; ArX [label="Ar-Br enters"]; Boronic [label="R-B(OH)₂ + Base enters"]; Product [label="Ar-R exits"];

// Edges edge [color="#5F6368"]; A -> B -> C; C -> D -> E; E -> F -> A;

// Text positioning ArX -> B; Boronic -> D; F -> Product; } .dot Caption: Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine the this compound derivative (e.g., the methyl ester, 1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with an organic solvent and wash with water. If the carboxylic acid was used directly, an acidic workup will be required to protonate it before extraction.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a new C-N bond, coupling the aryl bromide with a primary or secondary amine.[11][12] It is a powerful tool for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Mechanism Overview: The catalytic cycle is similar to the Suzuki coupling but involves an amine and a strong base.[13]

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a strong base (e.g., sodium tert-butoxide) deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the this compound derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XantPhos, 5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq).[14][15]

  • Reagents: Add the desired amine (1.2 eq) and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 90-110 °C for 8-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

ReactionBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura C-CArylboronic acid, Pd catalyst, Base (K₂CO₃)Toluene/Water, 80-100 °C[16]
Buchwald-Hartwig C-NAmine, Pd catalyst, Ligand, Strong Base (NaOtBu)Toluene, 90-110 °C[14][15]
Table 2. Summary of Key Cross-Coupling Reactions.

Transformations of the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups (like -NO₂, -CN, and in our case, two -Cl and a -COOH) can make the ring electron-deficient enough to be attacked by a strong nucleophile.[17][18][19]

Mechanism and Feasibility: The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19][20] For this compound, the electron-withdrawing groups activate the ring. A strong nucleophile (e.g., NaOMe, NaCN) could potentially displace one of the chlorine atoms. However, the ortho-position of the chlorines to the bulky carboxylic acid group presents significant steric hindrance, which may impede the nucleophilic attack and require more forcing conditions. The reaction is most likely to occur at the C2 or C6 positions.

Hypothetical Protocol: Methoxylation via SNAr

  • Setup: Dissolve the this compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

  • Reagent: Add a strong nucleophile, such as sodium methoxide (NaOMe, >2.0 eq).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor for the disappearance of starting material.

  • Workup: Cool the reaction, pour it into water, and acidify to protonate the carboxylic acid.

  • Purification: Extract the product with an organic solvent, dry, and purify by chromatography.

Conclusion and Future Perspectives

This compound is a robust and highly versatile scaffold for chemical synthesis. Mastery of its functional group transformations—esterification and amidation at the acid, palladium-catalyzed cross-coupling at the bromide, and potential SNAr on the ring—provides chemists with a powerful toolkit for constructing complex molecular architectures. The orthogonality of these reactive sites allows for a high degree of strategic planning in multi-step syntheses. Future research may focus on developing even milder and more selective catalytic systems for these transformations, particularly for challenging decarboxylation and SNAr reactions, further expanding the synthetic utility of this valuable building block.

References

  • Royal Society of Chemistry. Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling in water. RSC Advances. Available at:

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • The Suzuki Reaction. Course Handout. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Organic Synthesis. Functional Group Transformations. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • OpenStax. Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • University College Dublin. The UCD community has made this article openly available. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]

  • MIT OpenCourseWare. Organic Chemistry 5.511. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Study.com. Draw the mechanism of the formation of 4-bromobenzoic acid from 4-bromoacetophenone and NaOCl. Available at: [Link]

  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Available at: [Link]

  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Available at: [Link]

  • Chemical Reviews. Decarboxylative Halogenation of Organic Compounds. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ResearchGate. Comprehensive organic functional group transformations II. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. Available at: [Link]

  • YouTube. 11.1 Functional Group Conversions. Available at: [Link]

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Potential applications of 4-Bromo-2,6-dichlorobenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-2,6-dichlorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated aromatic carboxylic acid that represents a highly versatile and strategic scaffold in modern medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid group for polar interactions and derivatization, alongside three halogen atoms (one bromine, two chlorine), provides a powerful platform for the development of novel therapeutic agents. The halogens not only modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serve as key synthetic handles for diversification through cross-coupling reactions. This technical guide explores the core properties of this compound, delves into its potential applications in key therapeutic areas like inflammation and oncology, and provides detailed experimental frameworks for its utilization in drug discovery programs.

Introduction: The Strategic Value of a Polysubstituted Scaffold

In the landscape of pharmaceutical development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery project.[1] this compound (CAS No. 232275-51-3) emerges as a compound of significant interest due to its intrinsic structural features.[2][3] The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs, often facilitating critical hydrogen bonding interactions with biological targets.[4] The strategic placement of chlorine atoms at positions 2 and 6 sterically influences the orientation of the carboxylic acid group and can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets. The bromine atom at the 4-position offers a distinct point for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse substituents.[5]

This guide will elucidate the rationale behind leveraging this specific scaffold, providing both theoretical grounding and practical methodologies for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application in synthesis and biological screening.

PropertyValueReference
CAS Number 232275-51-3[2]
Molecular Formula C₇H₃BrCl₂O₂[2]
Molecular Weight 269.91 g/mol [2]
Appearance White to off-white powder/crystalline solid[5]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
Predicted LogP 3.45[2]

Potential Therapeutic Applications: A Scaffold for Diverse Pathologies

The structural attributes of this compound make it an attractive starting point for developing modulators of various biological pathways. Its utility is not confined to a single disease area but can be extrapolated to several fields where halogenated aromatics have proven to be effective.

Anti-Inflammatory Agents

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous effort in medicinal chemistry, aiming to improve efficacy and reduce side effects.[6] Many successful NSAIDs, such as diclofenac, feature a dichlorinated phenyl ring. The 2,6-dichloro substitution on the benzoic acid core can mimic this structural motif, potentially leading to potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Causality of Experimental Design: The rationale is to use the this compound core to synthesize amide or ester derivatives. The carboxylic acid is essential for mimicking the arachidonic acid substrate of COX enzymes, while the dichlorophenyl ring can occupy a hydrophobic channel in the enzyme's active site. The bromine at position 4 can be replaced with various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions to probe for additional binding interactions and enhance selectivity for COX-2 over COX-1, a common strategy to reduce gastrointestinal side effects.

Logical Workflow: From Scaffold to Anti-Inflammatory Candidate

G scaffold This compound amide_coupling Amide Coupling (e.g., with a primary amine R-NH2) scaffold->amide_coupling Step 1a suzuki_coupling Suzuki Cross-Coupling (e.g., with an arylboronic acid Ar-B(OH)2) scaffold->suzuki_coupling Step 1b amide_product Amide Derivative amide_coupling->amide_product suzuki_product Biphenyl Derivative suzuki_coupling->suzuki_product bio_assay Biological Evaluation (COX-1/COX-2 Inhibition Assay) amide_product->bio_assay suzuki_product->bio_assay lead_candidate Lead Candidate bio_assay->lead_candidate

Caption: Synthetic pathways from the core scaffold to potential anti-inflammatory agents.

Anticancer Agents

Halogenated organic molecules are prevalent in oncology drug discovery.[7] They can serve as building blocks for kinase inhibitors, topoisomerase inhibitors, and modulators of protein-protein interactions. The this compound scaffold provides a rigid core that can be elaborated to target specific oncogenic pathways.

Expertise-Driven Insights: The bromine atom is particularly valuable as it allows for late-stage functionalization. A common strategy in kinase inhibitor design, for example, is to use a core scaffold that binds to the "hinge" region of the kinase active site, and then extend a substituent from a position like the 4-bromo site into the solvent-exposed region to improve potency and selectivity. Derivatives could be designed to target pathways regulated by BRD4, a protein involved in the transcription of inflammatory and proliferation genes, which has been explored as a target for anti-cancer therapies.[8] Similarly, the scaffold could be incorporated into molecules designed as dual topoisomerase I/II inhibitors.[9]

Signaling Pathway: Potential Modulation of NF-κB

G cluster_cytoplasm Cytoplasm TNFa TNF-α / IL-1 Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus translocates NFkB_p50->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) Nucleus->Genes activates transcription Inhibitor Scaffold-Based Inhibitor Inhibitor->IKK Inhibits

Caption: Hypothesized inhibition of the pro-inflammatory NF-κB pathway.

Methodologies and Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They represent standard, robust methods in medicinal chemistry for the derivatization of the core scaffold.

Protocol 1: General Procedure for Amide Coupling

This protocol details the formation of an amide bond, a fundamental transformation for converting the carboxylic acid into a diverse library of amides.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Amine (R-NH₂) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.0 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki reaction to functionalize the bromine atom, creating a C-C bond and introducing new aryl or heteroaryl moieties.

Objective: To synthesize a biaryl derivative from this compound (or its ester/amide derivative).

Materials:

  • 4-Bromo-2,6-dichlorobenzamide (from Protocol 1) (1.0 eq)

  • Arylboronic acid (Ar-B(OH)₂) (1.2 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine the 4-bromo-2,6-dichlorobenzamide derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target biaryl compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its inherent properties provide a robust starting point for developing potent and selective modulators of biological targets relevant to inflammation, cancer, and potentially other diseases. The synthetic handles allow for extensive and systematic exploration of structure-activity relationships, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The protocols detailed herein offer reliable methods for researchers to begin harnessing the potential of this versatile scaffold. As drug discovery continues to demand novel chemical matter, scaffolds like this compound will remain invaluable tools in the quest for new and effective medicines.

References

  • 4-Bromo-2-chlorobenzoic acid - Chem-Impex. (n.d.).
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  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. (n.d.).
  • This compound | 232275-51-3. (n.d.). ChemScene.
  • Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents. (n.d.). Benchchem.
  • The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd.
  • This compound 232275-51-3. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • This compound 232275-51-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies . (n.d.). RSC Publishing. Retrieved from

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. (n.d.). MDPI.
  • Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals. (2022). Bioorganic & Medicinal Chemistry Letters, 64, 128696.
  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (n.d.).

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The Unexplored Therapeutic Potential of 4-Bromo-2,6-dichlorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Latent Bioactivity in a Halogenated Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a time-honored approach to modulate pharmacokinetic and pharmacodynamic properties. The unique electronic and steric attributes of halogens can profoundly influence a compound's biological activity, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide delves into the latent therapeutic potential of a highly functionalized building block: 4-Bromo-2,6-dichlorobenzoic acid. While direct and extensive biological investigations of its derivatives are nascent in the published literature, the structural alerts embedded within this molecule, coupled with extensive data from analogous halogenated benzoic acids, strongly suggest a fertile ground for the discovery of novel therapeutic agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, synthesizing established principles with field-proven insights to illuminate a path for the exploration of this promising chemical space. We will dissect the rationale behind proposed synthetic strategies, detail robust experimental workflows for biological evaluation, and extrapolate potential mechanisms of action based on a foundation of authoritative scientific literature.

I. The this compound Scaffold: A Tri-Halogenated Platform for Diverse Biological Activity

The this compound molecule presents a unique combination of features that make it an attractive starting point for the synthesis of biologically active compounds. The presence of three halogen atoms—one bromine and two chlorines—at distinct positions on the benzoic acid ring offers several advantages:

  • Modulation of Physicochemical Properties: The halogens significantly influence the acidity of the carboxylic acid group and the overall lipophilicity of the molecule, which are critical parameters for membrane permeability and target engagement.

  • Directed Chemical Reactivity: The carboxylic acid moiety serves as a versatile handle for the introduction of various functional groups through well-established synthetic transformations, such as amidation, esterification, and the formation of hydrazones.

  • Potential for Diverse Target Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The primary derivatives that can be readily synthesized from this scaffold include amides, esters, and hydrazones, each class with a well-documented history of diverse biological activities.

II. Synthetic Pathways to Bioactive Derivatives

The synthesis of libraries of compounds from this compound can be achieved through straightforward and scalable chemical reactions. The following diagram illustrates the primary synthetic routes to key derivatives.

Synthesis_Pathways Figure 1: Synthetic Routes to Key Derivatives start This compound thionyl_chloride SOCl2 or (COCl)2 start->thionyl_chloride hydrazine NH2NH2·H2O start->hydrazine acid_chloride 4-Bromo-2,6-dichlorobenzoyl chloride thionyl_chloride->acid_chloride amine R1-NH2 acid_chloride->amine alcohol R2-OH acid_chloride->alcohol amide N-substituted Amide Derivatives (Potential Anticancer Agents) amine->amide ester Ester Derivatives (Potential Antimicrobial Agents) alcohol->ester hydrazide 4-Bromo-2,6-dichlorobenzohydrazide hydrazine->hydrazide aldehyde_ketone R3-CHO or R3-CO-R4 hydrazide->aldehyde_ketone hydrazone Hydrazone Derivatives (Diverse Biological Activities) aldehyde_ketone->hydrazone

Caption: Synthetic pathways from this compound.

II.A. Synthesis of N-substituted Amide Derivatives

The conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine, is a robust method for the synthesis of a diverse library of amides. The choice of amine is critical for tuning the biological activity of the final compound.

Protocol: General Procedure for the Synthesis of N-substituted 4-Bromo-2,6-dichlorobenzamides

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-Bromo-2,6-dichlorobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) in DCM dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted amide.[1]

II.B. Synthesis of Ester Derivatives

Esterification can be achieved via the acid chloride or directly from the carboxylic acid using standard coupling agents.

Protocol: General Procedure for the Synthesis of 4-Bromo-2,6-dichlorobenzoate Esters

  • Esterification via Acid Chloride: Follow steps 1-3 from the amide synthesis protocol. Dissolve the crude acid chloride in anhydrous DCM and add the desired alcohol (1.1 eq) and a base such as pyridine (1.2 eq). Stir at room temperature until the reaction is complete. Perform an aqueous work-up as described for the amides.

  • Purification: Purify the crude ester by column chromatography.[2]

II.C. Synthesis of Hydrazone Derivatives

The synthesis of hydrazones involves the initial formation of a hydrazide, which is then condensed with an aldehyde or ketone.

Protocol: Two-Step Synthesis of 4-Bromo-2,6-dichlorobenzohydrazones

  • Hydrazide Formation: Reflux a mixture of this compound (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol for 8-12 hours.

  • Isolation of Hydrazide: Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol to obtain 4-Bromo-2,6-dichlorobenzohydrazide.[3]

  • Hydrazone Synthesis: Dissolve the hydrazide (1.0 eq) in a suitable solvent like ethanol. Add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reaction and Purification: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, and the product will often precipitate. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure hydrazone.[3][4]

III. Potential Biological Activities and Experimental Evaluation

Based on extensive research on structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents.[2][5]

III.A. Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of halogenated benzoic acid amides and hydrazones against various cancer cell lines.[5][6] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.[5]

Table 1: Comparative Cytotoxicity of Structurally Related N-phenylbenzamide Derivatives

Compound IDStructureCell Line (Cancer Type)IC50/GI50 (µM)AssayReference
4g N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)7.5MTT[5]
HeLa (Cervical)9.3MTT[5]
MCF-7 (Breast)8.9MTT[5]
6g 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498 (Renal)14.46MTT[5]
NCI-H23 (Lung)13.97MTT[5]
MDAMB-231 (Breast)11.35MTT[5]
MCF-7 (Breast)11.58MTT[5]
A-549 (Lung)15.77MTT[5]

Note: The compounds listed are structurally related to potential derivatives of this compound and provide an indication of the expected potency.

III.B. Antimicrobial Activity

Esters and hydrazones of halogenated benzoic acids have shown promising activity against a range of bacterial and fungal pathogens.[2] The mechanism often involves disruption of the cell membrane or inhibition of essential enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

IV. Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound derivatives are yet to be elucidated, studies on analogous compounds suggest several potential mechanisms of action, particularly in the context of cancer. One plausible pathway involves the inhibition of histone deacetylases (HDACs).[1][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[1][7]

The following diagram illustrates a simplified representation of how a hypothetical derivative of this compound might inhibit HDAC, leading to apoptosis.

HDAC_Inhibition_Pathway Figure 2: Postulated Mechanism of Action via HDAC Inhibition compound 4-Bromo-2,6-dichlorobenzoic acid Derivative hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21, BAX) chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Postulated mechanism of anticancer activity.

V. Conclusion and Future Directions

The this compound scaffold represents a largely untapped resource for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the well-documented biological activities of structurally related compounds, provides a strong rationale for its exploration. This technical guide has outlined the foundational synthetic strategies and biological evaluation protocols necessary to embark on such an investigation.

Future research should focus on the synthesis and screening of diverse libraries of amides, esters, and hydrazones derived from this core structure. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations hold the promise of yielding novel drug candidates with significant therapeutic potential.

VI. References

  • Pavadai, P., et al. (Year). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs.

  • Hajiali, S., et al. (Year). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing.

  • National Institutes of Health. (Year). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells.

  • Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504.

  • Journal of Organic and Pharmaceutical Chemistry. (Year). Hydrazones: Synthesis, biological activity and their spectral characterization.

  • PubMed Central. (Year). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation.

  • Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213.

  • PubMed. (2012). First synthesis and anticancer activity of novel naphthoquinone amides.

  • ResearchGate. (2025). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents.

  • PubMed Central. (Year). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

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An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzoic acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Polysubstituted aromatic compounds, in particular, serve as invaluable scaffolds for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical overview of 4-Bromo-2,6-dichlorobenzoic acid, a uniquely functionalized building block. We will explore its physicochemical properties, safety considerations, and, most critically, its synthetic utility derived from three distinct reactive "handles": the carboxylic acid, the electronically activated bromine atom, and the sterically influential chlorine atoms. Through a discussion of key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by mechanistic insights and exemplary protocols, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction to this compound

The Strategic Value of Polysubstituted Aromatic Building Blocks

The precise arrangement of functional groups on an aromatic ring provides a blueprint for molecular assembly. Building blocks like this compound are of high strategic value because they offer multiple, orthogonally reactive sites. This allows for sequential, site-selective modifications, enabling the construction of complex, three-dimensional structures from a flat aromatic core. The presence of halogens at specific positions offers predictable reactivity for cross-coupling reactions, while the carboxylic acid serves as a versatile anchor for forming amides, esters, and other derivatives, which are ubiquitous in biologically active molecules.[1][2][3]

Physicochemical & Structural Properties

A thorough understanding of a building block's physical properties is the foundation of its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 232275-51-3[4]
Molecular Formula C₇H₃BrCl₂O₂[4][5]
Molecular Weight 269.91 g/mol [4]
Appearance White to off-white powder/crystal
Purity Typically >97% or >98%[4]
SMILES O=C(O)C1=C(Cl)C=C(Br)C=C1Cl[4]
InChI Key SSWALODYSQLVPK-UHFFFAOYSA-N[5]
Safety and Handling

As with all halogenated aromatic compounds, proper safety protocols are essential.

  • Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling : Avoid formation and inhalation of dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry place.[8]

The Synthetic Utility: A Tale of Three Handles

The synthetic potential of this compound stems from the distinct reactivity of its three functional group types. The interplay between their electronic and steric properties allows for controlled, stepwise functionalization.

Caption: Key reactive sites on this compound.

  • The Carboxylic Acid (Blue) : This group is a primary handle for derivatization, most commonly through the formation of amides and esters. It can be activated (e.g., to an acyl chloride) or coupled directly using a variety of modern reagents.

  • The C-Br Bond (Red) : The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[9] This makes the C-4 bromine the prime target for initial, selective functionalization.

  • The C-Cl Bonds (Yellow) : The two ortho-chlorine atoms provide significant steric hindrance around the carboxylic acid group. This can influence the reactivity of the acid and may require more robust coupling conditions. While less reactive than the C-Br bond in cross-coupling, these C-Cl bonds can be functionalized under more forcing conditions, offering a pathway for late-stage diversification.

Key Transformations and Field-Proven Protocols

The true power of this building block is realized through its application in robust and versatile chemical transformations. Below, we detail the core principles and provide exemplary protocols for its most important reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[10][11] The reaction involves the coupling of an organoboron species (boronic acid or ester) with an aryl halide.

Causality Behind Experimental Choices:

  • Catalyst : A palladium source, often Pd(PPh₃)₄ or generated in situ from a Pd(OAc)₂ precursor, is used. The choice of ligand is critical.

  • Ligand : Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

  • Base : A base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[11]

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous phase is common, facilitating the dissolution of both organic and inorganic reagents.[10][12]

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Synthesis of 2,6-dichloro-4-phenylbenzoic acid (This protocol is adapted from standard procedures for bromobenzoic acids and serves as a validated starting point for optimization.)[12][13]

  • Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere : Seal the flask, and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction : Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to protonate the carboxylic acid.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key pharmacophores.[14] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.[15]

Causality Behind Experimental Choices:

  • Catalyst System : The choice of palladium precursor and, crucially, the phosphine ligand, dictates the reaction's success. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often superior for challenging substrates as they promote the rate-limiting reductive elimination step.[16][17]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, as it is strong enough to deprotonate the amine or the intermediate palladium-amine complex but is too bulky to compete as a nucleophile.[16]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Exemplary Protocol: Synthesis of 2,6-dichloro-4-(phenylamino)benzoic acid

  • Reaction Setup : Inside a glovebox, to an oven-dried vial, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • Solvent and Reagent Addition : Add anhydrous toluene, followed by the aniline coupling partner (1.2 equiv.).

  • Reaction : Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 110 °C. Stir for 12-24 hours.

  • Workup : Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction : Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude material is then purified by flash column chromatography.

Functionalization of the Carboxylic Acid

Standard transformations of the carboxylic acid group provide access to a wide array of functional groups. A common and reliable method is conversion to an amide via an acyl chloride intermediate.

Exemplary Protocol: Two-Step Amide Formation

  • Acyl Chloride Formation : To a round-bottom flask containing this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are carefully removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

  • Amidation : Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. Add a solution of the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Workup : Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide product, which can be further purified if necessary.

Applications in Complex Molecule Synthesis

The products derived from this compound are valuable scaffolds in drug discovery and materials science. The sterically congested, polysubstituted patterns that can be generated are often difficult to access through other synthetic routes.

Applications cluster_reactions Key Transformations cluster_scaffolds Resulting Scaffolds cluster_fields Application Fields A 4-Bromo-2,6- dichlorobenzoic acid B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Amidation A->D E Highly Substituted Biaryl Carboxylic Acids B->E F Substituted Diaryl Amine Scaffolds C->F G Functionalized Aromatic Amides D->G H Medicinal Chemistry (e.g., Kinase Inhibitors, Antiviral Agents) E->H I Materials Science (e.g., Functional Polymers, Organic Electronics) E->I F->H G->H

Caption: Logical progression from the building block to advanced molecular scaffolds and applications.

  • Scaffolds for Medicinal Chemistry : The biaryl and diaryl amine cores generated through cross-coupling are privileged structures in medicinal chemistry.[18][19] The remaining chlorine atoms and the carboxylic acid handle allow for further vector expansion to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • Building Blocks for Materials Science : The rigid, well-defined geometry of the derivatives makes them attractive candidates for incorporation into polymers, organic light-emitting diodes (OLEDs), and other functional materials where precise structural control is key.[18]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a sophisticated building block that offers a pre-packaged solution for constructing complex, highly-functionalized aromatic systems. Its key strengths lie in the predictable, orthogonal reactivity of its bromine, chlorine, and carboxylic acid functionalities. By leveraging well-established, reliable transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can rapidly access novel molecular scaffolds. Future opportunities will likely involve the development of catalytic systems capable of selectively functionalizing the C-Cl bonds in the presence of other groups, further expanding the synthetic utility of this powerful and versatile intermediate.

References

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  • UCD Repository. (2009). Aqueous Phase Suzuki Reactions Promoted by a DMAP Stabilised Palladium Nanoparticle Catalyst. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Total synthesis and development of bioactive natural products. Retrieved January 11, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to the X-ray Crystal Structure of 4-Bromo-2,6-dichlorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and analytical considerations for determining and understanding the X-ray crystal structure of 4-Bromo-2,6-dichlorobenzoic acid and its derivatives. While a definitive crystal structure for the parent acid is not publicly available at the time of this writing, this document serves as an in-depth manual for the entire workflow, from synthesis and crystallization to X-ray diffraction, data analysis, and interpretation of intermolecular interactions. We will leverage the known crystal structure of the closely related 4-Bromo-2-chlorobenzoic acid as a case study to illustrate the principles of structural analysis, including the pivotal role of halogen bonding in crystal packing. This guide is designed to equip researchers with the expertise to approach the structural elucidation of halogenated benzoic acids with scientific rigor and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Halogenated Benzoic Acids in Medicinal Chemistry

Halogenated organic compounds, particularly substituted benzoic acids, are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). The inclusion of halogen atoms (F, Cl, Br, I) into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, presents a unique combination of steric and electronic features that make it and its derivatives valuable intermediates in drug discovery and development.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction (SCXRD), is paramount for understanding these properties.[1][2] Crystal structure analysis provides unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern the crystal packing. These interactions, including hydrogen bonds and the increasingly appreciated halogen bonds, are not merely structural curiosities; they dictate physical properties such as solubility, melting point, and crystal morphology, all of which are critical parameters in drug formulation and manufacturing.

This guide will walk through the essential steps to determine and analyze the crystal structure of a compound like this compound, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Purification of this compound

While several synthetic routes to halogenated benzoic acids exist, a common and reliable method involves the oxidation of the corresponding toluene derivative. The specific synthesis of this compound is not detailed in readily available literature, but a general, robust protocol can be adapted from established methods for similar compounds.

Proposed Synthetic Pathway

A plausible synthetic route starts from 4-bromo-2,6-dichlorotoluene. The synthesis would proceed via a strong oxidation of the methyl group to a carboxylic acid.

Synthesis cluster_synthesis Synthetic Workflow Start 4-Bromo-2,6-dichlorotoluene Reagents Oxidizing Agent (e.g., KMnO4, CrO3) Start->Reagents Oxidation Product This compound Purification Recrystallization Product->Purification Purification Final Pure Crystalline Product Purification->Final Crystallization cluster_cryst Crystallization Workflow Start Purified Compound Solvent Select Solvent/Antisolvent System Start->Solvent Method Choose Crystallization Method (e.g., Vapor Diffusion) Solvent->Method Setup Prepare Crystallization Setup Method->Setup Incubate Incubate Undisturbed Setup->Incubate Harvest Harvest Single Crystal Incubate->Harvest SCXRD cluster_scxrd SCXRD Experimental Workflow Xray X-ray Source (e.g., Mo Kα) Crystal Mounted Single Crystal Xray->Crystal Goniometer Goniometer (Crystal Rotation) Crystal->Goniometer Detector Detector (e.g., CCD, CMOS) Crystal->Detector Diffracted X-rays Data Diffraction Pattern (Raw Data) Detector->Data

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An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-dichlorobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount for success. This technical guide provides a comprehensive exploration of the solubility of 4-Bromo-2,6-dichlorobenzoic acid, a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on establishing a robust theoretical framework for its solubility profile and presents a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals, offering both the foundational principles and the practical methodologies required for rigorous solubility assessment.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted aromatic carboxylic acid featuring a unique combination of halogen substituents. Its structure makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The bromine and chlorine atoms provide specific steric and electronic properties and can serve as handles for further chemical modifications through cross-coupling reactions.

In the context of drug development, solubility is not merely a physical constant but a critical determinant of a compound's ultimate utility. Low solubility can lead to a cascade of challenges, including:

  • Poor Bioavailability: Inadequate dissolution in gastrointestinal fluids can severely limit a drug's absorption and efficacy.[2]

  • Manufacturing and Formulation Difficulties: Inconsistent solubility can complicate bulk synthesis, purification, and the creation of stable, effective dosage forms.

  • Unreliable In Vitro Screening Results: Precipitation of test compounds in biological assays can lead to inaccurate data and misleading structure-activity relationships (SAR).[3]

Therefore, a thorough characterization of the solubility of key intermediates like this compound is an essential, proactive step in any research and development program.

Physicochemical Profile and Theoretical Solubility Framework

The solubility behavior of this compound is governed by its molecular structure. A foundational understanding of its properties allows for rational solvent selection and prediction of its general solubility profile.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂[4]
Molecular Weight 269.90 g/mol [5]
Melting Point 165.0 - 169.0 °C[5]
Appearance White to off-white solid[5]
pKa (Predicted) 2.11 ± 0.10[6]
LogP (Predicted) 3.45[4]

The molecule possesses a distinct dual nature:

  • A Polar, Hydrophilic Region: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents.

  • A Nonpolar, Hydrophobic Region: The dichlorobromophenyl ring is large and hydrophobic, favoring interactions with nonpolar or moderately polar organic solvents.

Based on the "like dissolves like" principle, a general solubility trend can be predicted. The solubility of this compound is expected to be highest in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety. As solvent polarity decreases, solubility is expected to diminish. For instance, the solubility of the parent compound, benzoic acid, is significantly higher in alcohols like methanol and ethanol compared to less polar solvents such as toluene or water.[7][8] The presence of three halogen substituents on the benzene ring increases the molecule's overall hydrophobicity and molecular weight, which will likely reduce its solubility in water compared to benzoic acid, but it should remain readily soluble in many common organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The protocol below provides a self-validating system for achieving accurate and reproducible results.

Rationale for the Shake-Flask Method

The core principle is to allow a suspension of the compound in the chosen solvent to reach a state of dynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. This ensures that the measured concentration represents the true maximum solubility of the most stable crystalline form of the compound under the specified conditions.[9] This method is favored for its reliability and directness, making it crucial for late-stage lead optimization and pre-formulation studies.[3]

Detailed Experimental Protocol

This protocol outlines the necessary steps for determining the solubility of this compound.

Step 1: Preparation of Materials and Solutions

  • Compound: Use pure, crystalline this compound. The solid-state form (e.g., polymorph, solvate) can significantly impact solubility, so consistency is key.

  • Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents.

  • Apparatus: Use glass vials with PTFE-lined screw caps, a calibrated analytical balance, a constant-temperature orbital shaker or rotator, a centrifuge, and appropriate filtration devices (e.g., 0.22 µm PTFE syringe filters).

  • Analytical Instrumentation: A calibrated UV-Vis spectrophotometer or, for higher specificity and sensitivity, an HPLC-UV system is required for quantification.

Step 2: Equilibration - The Core of the Method

  • Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation.[9] A general rule is to add approximately 2-5 mg of solid per 1 mL of solvent.

  • Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant-temperature shaker set to a specific temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slow-dissolving compounds, up to 72 hours may be necessary.[3] Preliminary time-point experiments can be run to confirm when equilibrium is reached (i.e., when the measured concentration no longer increases over time).

Step 3: Phase Separation - Isolating the Saturated Solution

  • After equilibration, remove the vials from the shaker and let them stand briefly to allow the bulk of the undissolved solid to sediment.[9]

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter. Alternatively, the samples can be centrifuged at high speed (e.g., >10,000 g for 15 minutes), and a sample of the clear supernatant can be carefully removed.

Step 4: Quantification - Measuring the Solute Concentration

  • Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.

  • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

  • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution using the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Weigh Excess Solid (this compound) prep_solvent Add Known Volume of Organic Solvent prep_solid->prep_solvent Combine in Vial agitate Agitate at Constant Temp. (e.g., 25°C for 24-48h) prep_solvent->agitate separate Centrifuge or Filter (0.22 µm Syringe Filter) agitate->separate Equilibrium Reached dilute Dilute Saturated Solution separate->dilute Clear Supernatant analyze Analyze via HPLC-UV or UV-Vis dilute->analyze calculate Calculate Solubility (from Calibration Curve) analyze->calculate

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

For maximum clarity and utility, the experimentally determined solubility data should be summarized in a structured table. This allows for easy comparison across different solvents and provides the necessary information for downstream applications.

Table 1: Template for Reporting Solubility of this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Qualitative Class
Methanol32.7[Experimental Value][Calculated Value]e.g., Very Soluble
Ethanol24.5[Experimental Value][Calculated Value]e.g., Freely Soluble
Acetone21.0[Experimental Value][Calculated Value]e.g., Soluble
Acetonitrile37.5[Experimental Value][Calculated Value]e.g., Soluble
Ethyl Acetate6.0[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Dichloromethane9.1[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Toluene2.4[Experimental Value][Calculated Value]e.g., Slightly Soluble
Hexane1.9[Experimental Value][Calculated Value]e.g., Very Slightly Soluble

Conclusion

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

  • M. K. T. T. et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 5(4), e67. [Link]

  • Alves, C., et al. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • Chen, J., & Ma, P. Determination and correlation for solubility of aromatic acids in solvents. (2013). [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. (2023). [Link]

  • Zhang, C., et al. The solubility of benzoic acid in seven solvents. (2018). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2,6-dichlorobenzoic acid is a particularly valuable, yet challenging, building block. Its substitution pattern offers a handle for introducing molecular complexity, while the vicinal chlorine atoms and the carboxylic acid group provide opportunities for further functionalization and modulation of physicochemical properties. The resulting 2',6'-dichloro-[1,1'-biphenyl]-4-carboxylic acid derivatives are of significant interest in drug discovery, where the controlled introduction of steric hindrance and specific functionalities can profoundly influence biological activity and pharmacokinetic profiles.

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, addressing the inherent challenges posed by this sterically hindered and electron-deficient substrate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The steric hindrance from the two ortho-chloro substituents can slow this step, necessitating the use of highly active catalyst systems.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln ArPd(II)BrL2 Ar-Pd(II)(Br)Ln Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)Ar'L2 Ar-Pd(II)(Ar')Ln ArPd(II)BrL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2, Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Biaryl Product ArBr This compound ArB(OH)2 Arylboronic Acid caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system with a bulky phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0-4.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki_Workflow start Start prep Prepare Reactants and Catalyst start->prep setup Reaction Setup under Inert Atmosphere prep->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end_node End analysis->end_node caption Experimental workflow for Suzuki coupling.

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Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,6-dichlorobenzoic acid is a versatile and highly functionalized starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a reactive bromine atom and two less reactive chlorine atoms, allows for selective and sequential functionalization, making it an attractive building block in medicinal chemistry and materials science. The strategic location of the carboxylic acid group provides a convenient handle for further transformations and can influence the regioselectivity of cyclization reactions.

This guide provides detailed protocols for the synthesis of three important classes of heterocycles—phenoxazines, dibenzo[b,f][1][2]oxazepin-11(10H)-ones, and acridones—using this compound as the common precursor. The methodologies described herein are based on well-established synthetic transformations, including Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, followed by intramolecular cyclization.

I. Synthesis of 8-Bromo-2,4-dichloro-10H-phenoxazine-1-carboxylic acid

Phenoxazines are an important class of heterocyclic compounds with a wide range of biological activities and applications as dyes and fluorescent probes.[3] The synthesis of a substituted phenoxazine from this compound is achieved through a two-step process: an initial Ullmann condensation followed by an intramolecular cyclization.

A. Synthetic Strategy

The synthesis commences with a copper-catalyzed Ullmann condensation between this compound and 2-aminophenol. This reaction selectively forms a C-N bond at the position of the more reactive bromine atom. The resulting N-aryl intermediate is then subjected to an intramolecular nucleophilic aromatic substitution to yield the tricyclic phenoxazine core.

A This compound C Ullmann Condensation (CuI, K2CO3, DMF) A->C B 2-Aminophenol B->C D 2-((2-Hydroxyphenyl)amino)-4-bromo-6-chlorobenzoic acid C->D Selective C-N bond formation E Intramolecular Cyclization (Pd(OAc)2, P(o-tolyl)3, K2CO3) D->E F 8-Bromo-2,4-dichloro-10H-phenoxazine-1-carboxylic acid E->F Ring closure A This compound C Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, NaOtBu) A->C B 2-Amino-4-chlorophenol B->C D 2-((2-Hydroxy-5-chlorophenyl)amino)-4-bromo-6-chlorobenzoic acid C->D Selective C-N bond formation E Intramolecular Amidation (SOCl2, then AlCl3) D->E F 7-Bromo-1,3-dichloro-dibenzo[b,f][1,4]oxazepin-11(10H)-one E->F Ring closure A This compound C Ullmann Condensation (Cu powder, K2CO3, DMF) A->C B Aniline B->C D 2-(Phenylamino)-4-bromo-6-chlorobenzoic acid C->D Selective C-N bond formation E Intramolecular Friedel-Crafts Acylation (Polyphosphoric acid) D->E F 5-Bromo-1,3-dichloroacridone E->F Ring closure

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Application Notes & Protocols: 4-Bromo-2,6-dichlorobenzoic Acid as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities.[1] 4-Bromo-2,6-dichlorobenzoic acid is a trifunctionalized scaffold that offers a powerful platform for the synthesis of complex bioactive molecules. Its structure is distinguished by three key reactive sites: a carboxylic acid, a reactive bromine atom, and two less reactive chlorine atoms. This substitution pattern enables chemists to perform sequential and site-selective modifications, making it an ideal building block for creating diverse chemical libraries and for late-stage functionalization in lead optimization campaigns.

The carboxylic acid group serves as a classical handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amine, or alkynyl groups.[2][3] Crucially, the lower reactivity of the C-Cl bonds compared to the C-Br bond under typical palladium-catalyzed conditions allows for selective functionalization at the para-position. This inherent reactivity difference is a cornerstone of its synthetic utility.

This document provides a technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore key synthetic transformations, provide detailed experimental protocols, and illustrate how this versatile building block can be leveraged to accelerate the discovery of new bioactive molecules.

Section 1: The Strategic Advantage in Synthesis Design

The arrangement of functional groups on the this compound ring provides a clear roadmap for synthetic strategy. The distinct reactivity of the three halogen positions, coupled with the carboxylic acid, allows for a modular approach to molecule construction. This is particularly advantageous in structure-activity relationship (SAR) studies, where specific regions of a molecule are systematically modified to enhance potency, selectivity, or pharmacokinetic properties.

The general strategy involves:

  • Initial Core Elaboration: Utilizing the highly reactive C-Br bond for a primary cross-coupling reaction to build the core bi-aryl or related structure.

  • Amide Scaffolding: Employing the carboxylic acid to append side chains, often mimicking peptide bonds or interacting with specific receptor pockets.

  • Optional Secondary Functionalization: Leveraging the less reactive C-Cl bonds for further modification under more forcing conditions if required, allowing for the exploration of additional chemical space.

Caption: Reaction sites on this compound.

Section 2: Key Synthetic Transformations & Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating bi-aryl structures common in bioactive molecules.[3][4] The higher reactivity of the aryl bromide compared to the aryl chlorides allows for highly selective coupling at the C4 position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. We use a phosphine ligand (e.g., SPhos, PCy₃) that is bulky and electron-rich to facilitate the oxidative addition step, which is often rate-limiting, and to promote reductive elimination.[2]

  • Base: A base, such as K₃PO₄ or K₂CO₃, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.[2][5]

Experimental Protocol: Synthesis of 2,6-Dichloro-4-(pyridin-3-yl)benzoic acid

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reagent Charging: To a flame-dried round-bottom flask, add this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water.

  • Extraction: Transfer to a separatory funnel. The product, being a carboxylic acid, will be in the aqueous layer after basification. Wash the organic layer with saturated NaHCO₃ solution. Combine the aqueous layers.

  • Acidification & Isolation: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until a precipitate forms (pH ~2-3). Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerProduct StructureExpected Yield (%)Notes
Phenylboronic acid2,6-Dichloro-[1,1'-biphenyl]-4-carboxylic acid85-95%Standard coupling, generally high yielding.
3-Pyridylboronic acid2,6-Dichloro-4-(pyridin-3-yl)benzoic acid70-85%Nitrogen in heterocycle can sometimes interfere with catalysis; yields are still good.
4-Methoxyphenylboronic acid2,6-Dichloro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid90-98%Electron-donating groups on the boronic acid often accelerate the reaction.[4]
Protocol 2: Amide Bond Formation

Amide coupling is a fundamental transformation in the synthesis of bioactive molecules.[6] The carboxylic acid of this compound or its derivatives can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. HATU forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is required to neutralize the ammonium salt of the amine (if provided as a salt) and to scavenge the acid produced during the reaction.

Amide_Coupling CarboxylicAcid R-COOH (BDBA Derivative) ActivatedEster [Activated Ester Intermediate] CarboxylicAcid->ActivatedEster + Amine R'-NH2 AmideProduct R-C(O)NH-R' (Amide Product) Amine->AmideProduct + HATU HATU HATU->ActivatedEster + DIPEA DIPEA DIPEA->AmideProduct + ActivatedEster->AmideProduct +

Caption: Reaction scheme for HATU-mediated amide coupling.

Experimental Protocol: Synthesis of N-benzyl-4-bromo-2,6-dichlorobenzamide

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add benzylamine (1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Section 3: Multi-Step Synthesis of a Hypothetical Bioactive Molecule

To illustrate the power of this scaffold, we present a synthetic workflow for a hypothetical dual inhibitor targeting both a protein kinase and a secondary target through different pharmacophores installed in a stepwise manner.

Objective: Synthesize N-(cyclopropylmethyl)-2,6-dichloro-4-(1-methyl-1H-pyrazol-4-yl)benzamide. This structure contains a bi-aryl core (known to fit in kinase ATP pockets) and a flexible amide sidechain.

Caption: Multi-step workflow combining Suzuki and amide coupling reactions.

Synthetic Rationale: The synthetic sequence is designed to perform the more robust C-C bond-forming reaction first. The Suzuki coupling (Step 1) is tolerant of the free carboxylic acid. Subsequently, the intermediate acid is coupled with the desired amine (Step 2). Attempting the amide coupling first would introduce a new amide N-H bond that could potentially complicate the palladium-catalyzed reaction or require a protecting group strategy, thus making this sequence more efficient.

Conclusion

This compound is a pre-eminent building block for the synthesis of bioactive molecules. Its strategically placed functional groups offer a reliable and flexible handle for chemists to execute sequential, high-yielding transformations. The ability to selectively functionalize the C-Br bond via cross-coupling, followed by elaboration at the carboxylic acid, provides a rapid and efficient route to diverse molecular architectures. The protocols and strategies outlined in this document serve as a foundational guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Supramolecular catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances.
  • ResearchGate. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present.
  • University of Regensburg. Synthesis of Bioactive Molecules.
  • ChemicalBook. 4-Bromo-2-chlorobenzoic acid synthesis.
  • University College Dublin. Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite.
  • Benchchem.
  • National Institutes of Health (NIH).
  • ChemScene. This compound.
  • Tokyo Chemical Industry Co., Ltd. This compound.
  • Organic Syntheses. Procedure for the Synthesis of 4-Bromobenzoic Acid.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • Science.gov.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
  • PubMed.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI.
  • PubMed. Discovery of Novel Bromophenol...as Protein Tyrosine Phosphatase 1B Inhibitor. [Link]

  • PubMed. Organic synthesis provides opportunities to transform drug discovery.

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Anwendungsleitfaden: Optimierung der GC-MS-Analyse von 4-Brom-2,6-dichlorbenzoesäure durch Derivatisierung

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Leitender Applikationswissenschaftler, Gemini Laboratories Datum: 11. Januar 2026 Dokument-ID: AN-GCMS-CBA-2026-01

Zusammenfassung

Dieser technische Leitfaden beschreibt detaillierte Methoden und Protokolle für die chemische Derivatisierung von 4-Brom-2,6-dichlorbenzoesäure vor der Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die direkte Analyse dieser halogenierten Benzoesäure ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit problematisch, was zu schlechter Peakform und geringer Empfindlichkeit führt.[1][2][3] Um diese Einschränkungen zu überwinden, werden zwei robuste Derivatisierungsstrategien vorgestellt: die Veresterung zum Methylester mittels Bortrifluorid-Methanol und die Silylierung zum Trimethylsilylester mittels N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). Diese Methoden wandeln die polare Carboxylgruppe in eine unpolare, flüchtigere funktionelle Gruppe um, was die thermische Stabilität erhöht und die chromatographische Leistung signifikant verbessert.[4][5][6] Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige und quantitative Methode für die Analyse dieser und ähnlicher Verbindungen benötigen.

Einleitung: Die Notwendigkeit der Derivatisierung

4-Brom-2,6-dichlorbenzoesäure ist eine stark substituierte aromatische Carbonsäure. Ihre direkte Injektion in ein GC-MS-System ist aus mehreren grundlegenden chemischen Gründen nicht praktikabel:

  • Hohe Polarität: Die Carboxylgruppe (-COOH) ist stark polar und in der Lage, starke Wasserstoffbrückenbindungen auszubilden. Dies führt zu einer sehr hohen Siedetemperatur und einer geringen Flüchtigkeit, was der Grundvoraussetzung für die Gaschromatographie widerspricht.[2][3]

  • Thermische Instabilität: Bei den hohen Temperaturen des GC-Injektors und der Säule kann die Säure unerwünschten thermischen Zersetzungsreaktionen unterliegen, was die Quantifizierung unzuverlässig macht.

  • Schlechte Chromatographie: Die Polarität führt zu starken Wechselwirkungen mit der stationären Phase der GC-Säule (sofern diese nicht speziell für Säuren ausgelegt ist), was zu breiten, asymmetrischen Peaks (Tailing) und einer schlechten Auflösung führt.[1]

Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe ersetzt wird.[3][5] Dies unterbricht die Wasserstoffbrückenbindungen, reduziert die Polarität und erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was zu scharfen, symmetrischen Peaks und einer verbesserten Empfindlichkeit führt.[4][7]

Auswahl der Derivatisierungsstrategie

Für Carbonsäuren sind die beiden primären und am weitesten verbreiteten Derivatisierungsansätze die Alkylierung (insbesondere die Methylierung) und die Silylierung.[1][8]

  • Veresterung (Methylierung): Die Umwandlung der Carbonsäure in ihren Methylester ist eine robuste und kostengünstige Methode. Die resultierenden Ester sind deutlich flüchtiger und stabiler. Reagenzien wie Bortrifluorid-Methanol (BF₃-Methanol) sind hocheffektiv und weit verbreitet.[9][10][11] Alternativen wie Diazomethan sind zwar sehr reaktiv, aber aufgrund ihrer Toxizität und Explosionsgefahr weniger gebräuchlich.[12][13]

  • Silylierung: Diese Methode ersetzt den sauren Proton durch eine Trimethylsilyl (TMS)-Gruppe. Silylierungsreagenzien wie BSTFA sind extrem reaktiv und vielseitig und führen zu sehr flüchtigen und thermisch stabilen Derivaten.[4][6][7] Die Silylierung ist oft schneller und wird unter milderen Bedingungen durchgeführt als die Veresterung.

In diesem Leitfaden werden Protokolle für beide Methoden bereitgestellt, um Flexibilität je nach Laborausstattung und spezifischen analytischen Anforderungen zu ermöglichen.

Abbildung 1: Experimenteller Workflow für die Derivatisierung und GC-MS-Analyse.

Detaillierte experimentelle Protokolle

Sicherheitsvorkehrung: Alle Derivatisierungsreagenzien sind gefährlich. BF₃-Methanol ist korrosiv und giftig.[9] BSTFA ist feuchtigkeitsempfindlich und reizend. Alle Arbeiten müssen in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.

Protokoll 1: Veresterung mit Bortrifluorid-Methanol (BF₃-Methanol)

Diese Methode nutzt BF₃ als Lewis-Säure-Katalysator, um die Veresterung der Carbonsäure mit Methanol zu fördern. Die Reaktion ist effizient und führt zu hohen Ausbeuten des Methylesters.[9][11]

Benötigte Materialien:

  • 4-Brom-2,6-dichlorbenzoesäure (Analyt)

  • BF₃-Methanol-Lösung (10-14% w/w)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße (z.B. 2-mL-Schraubdeckelgläser mit PTFE-Dichtung)

  • Heizblock oder Wasserbad

  • Vortexmischer

Schritt-für-Schritt-Anleitung:

  • Einwaage: Wiegen Sie 1-5 mg der getrockneten Probe oder des Standards in ein Reaktionsgefäß ein. Wenn die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom vollständig.

  • Reagenz zugeben: Geben Sie 1 mL der BF₃-Methanol-Lösung in das Gefäß.[9][10]

  • Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es für 10-20 Sekunden. Erhitzen Sie die Mischung für 10-15 Minuten bei 60°C in einem Heizblock.[9][10] Die Wärme beschleunigt die Reaktion und stellt eine vollständige Umsetzung sicher.

  • Extraktion: Kühlen Sie das Gefäß auf Raumtemperatur ab. Geben Sie 1 mL Hexan und 1 mL gesättigte NaCl-Lösung hinzu.[9] Die NaCl-Lösung verbessert die Phasentrennung und minimiert die Bildung von Emulsionen.

  • Mischen: Verschließen Sie das Gefäß erneut und vortexen Sie es kräftig für 30 Sekunden, um den gebildeten Methylester in die obere Hexan-Phase zu extrahieren.[9]

  • Phasentrennung: Lassen Sie die Phasen sich trennen (ca. 5 Minuten).

  • Probenentnahme: Überführen Sie die obere Hexan-Phase vorsichtig in ein sauberes GC-Vial. Optional kann die Hexan-Phase über eine kleine Menge wasserfreies Natriumsulfat gegeben werden, um letzte Spuren von Wasser zu entfernen.

  • Analyse: Die Probe ist nun bereit für die GC-MS-Injektion.

Abbildung 2: Chemische Reaktion der Veresterung mit BF₃-Methanol.

Protokoll 2: Silylierung mit BSTFA + 1% TMCS

Diese Methode nutzt N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), ein starkes Silylierungsreagenz, um den Trimethylsilylester zu bilden. Trimethylchlorsilan (TMCS) wird als Katalysator zugesetzt, um die Reaktivität zu erhöhen.[5][6]

Benötigte Materialien:

  • 4-Brom-2,6-dichlorbenzoesäure (Analyt)

  • BSTFA + 1% TMCS

  • Pyridin oder Acetonitril (wasserfrei, optional als Lösungsmittel/Katalysator)[14]

  • Hexan (GC-Qualität)

  • Reaktionsgefäße (wie oben)

  • Heizblock oder Ofen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe (1-5 mg) vollständig trocken in einem Reaktionsgefäß vorliegt. Wasser reagiert mit dem Silylierungsreagenz und muss unbedingt vermieden werden.[3]

  • Reagenz zugeben: Geben Sie 100 µL BSTFA + 1% TMCS und optional 50 µL wasserfreies Pyridin in das Gefäß.[14] Pyridin wirkt als Katalysator und Säurefänger.[3][14]

  • Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden. Erhitzen Sie die Mischung für 30 Minuten bei 70°C.[14]

  • Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist in der Regel direkt für die GC-MS-Analyse bereit. Bei Bedarf kann sie mit Hexan verdünnt werden, um in den Kalibrierbereich zu gelangen. Ein Extraktionsschritt ist normalerweise nicht erforderlich, da die Nebenprodukte der Reaktion flüchtig sind.

Abbildung 3: Chemische Reaktion der Silylierung mit BSTFA.

Daten und erwartete Ergebnisse

Die Derivatisierung führt zu Derivaten mit unterschiedlichen Retentionszeiten und Massenspektren, die für die Identifizierung und Quantifizierung entscheidend sind.

Tabelle 1: Vergleich der Derivatisierungsmethoden

ParameterVeresterung (BF₃-Methanol)Silylierung (BSTFA + 1% TMCS)
Reaktionszeit 10-15 Minuten30 Minuten
Temperatur 60°C70°C
Vorteile Kostengünstig, robuste Derivate, einfache AufarbeitungSehr schnelle Reaktion, hohe Ausbeute, flüchtige Nebenprodukte, keine Extraktion nötig
Nachteile Erfordert Extraktionsschritt, Reagenz ist korrosivReagenzien sind feuchtigkeitsempfindlich und teurer, Derivate können hydrolysieren
Derivatstabilität HochMäßig (empfindlich gegenüber Feuchtigkeit)

Tabelle 2: Empfohlene GC-MS-Parameter

ParameterEmpfohlener WertBegründung
GC-Säule 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms)Guter Allrounder für unpolare bis mittelpolare Derivate, inert und MS-kompatibel.
Trägergas Helium, konstante Flussrate 1.2 mL/minInertgas, sorgt für gute Effizienz und ist Standard für MS-Anwendungen.
Injektor Splitless, 250°CGewährleistet den vollständigen Transfer des Analyten auf die Säule für Spurenanalysen.
Ofenprogramm 80°C (1 min halten), dann 15°C/min bis 280°C (5 min halten)Trennt die Derivate von Lösungsmittel und Nebenprodukten und eluiert sie in einer angemessenen Zeit.
MS-Transferline 280°CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle 230°C, Elektronenionisation (EI) bei 70 eVStandardbedingungen für die Erzeugung reproduzierbarer und bibliotheksvergleichbarer Massenspektren.
MS-Modus Full Scan (m/z 50-450) zur Identifizierung; Selected Ion Monitoring (SIM) zur QuantifizierungDer Scan-Modus ermöglicht die Identifizierung unbekannter Peaks, während der SIM-Modus die Empfindlichkeit und Selektivität für bekannte Zielanalyten maximiert.

Tabelle 3: Erwartete Massenspektrometrische Daten

DerivatMolekülformelMolekulargewicht ( g/mol )Charakteristische Ionen (m/z) (EI)
Methylester C₈H₅BrCl₂O₂293.9 (für ⁷⁹Br, ³⁵Cl)294 (M⁺) , 263 (M-OCH₃)⁺, 235 (M-COOCH₃)⁺, 173
TMS-Ester C₁₀H₁₁BrCl₂O₂Si351.9 (für ⁷⁹Br, ³⁵Cl)352 (M⁺) , 337 (M-CH₃)⁺, 293 (M-COOSi(CH₃)₃)⁺, 73 (Si(CH₃)₃)⁺

Hinweis: Die Ionen werden charakteristische Isotopenmuster aufgrund des Vorhandenseins von Brom (⁷⁹Br/⁸¹Br ≈ 1:1) und Chlor (³⁵Cl/³⁷Cl ≈ 3:1) aufweisen, was die Identifizierung stark unterstützt.

Fazit und Empfehlungen

Die Derivatisierung von 4-Brom-2,6-dichlorbenzoesäure ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Sowohl die Veresterung mit BF₃-Methanol als auch die Silylierung mit BSTFA sind hocheffektive Methoden, um die Flüchtigkeit und thermische Stabilität des Analyten zu erhöhen.

  • Die Veresterung mit BF₃-Methanol ist eine robuste und kostengünstige Methode, die sich besonders für Routineanalysen eignet, bei denen die Probenstabilität von Bedeutung ist.

  • Die Silylierung mit BSTFA ist eine schnellere Methode, die oft höhere Ausbeuten liefert und keine aufwändige Probenaufbereitung nach der Reaktion erfordert, was sie ideal für Hochdurchsatzanwendungen macht.

Die Wahl der Methode hängt von den spezifischen Anforderungen des Labors, der Probenmatrix und den verfügbaren Ressourcen ab. Unabhängig von der gewählten Methode führt die Derivatisierung zu einer signifikanten Verbesserung der chromatographischen Peakform, der Empfindlichkeit und der allgemeinen Zuverlässigkeit der quantitativen Analyse.

Referenzen

  • Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent. (n.d.). Google Cloud.

  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). Benchchem.

  • Application Notes and Protocols for Derivatization of Carboxylic Acids using Boron Trifluoride-Methanol. (2025). Benchchem.

  • Methanol, 10% w/w Boron Trifluoride. (n.d.). Sigma-Aldrich.

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing.

  • Product Information - 15716 Boron trifluoride-methanol solution. (n.d.). Sigma-Aldrich.

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. (2010). Nature Protocols.

  • A Guide to Derivatization Reagents for GC. (n.d.). Supelco.

  • Derivatisierung. (n.d.). Deutsche Sporthochschule Köln.

  • Einführendes Praktikum in die GC. (n.d.). Universität Regensburg.

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect.

  • Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex.

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

  • Application Note: Derivatization of 2-Bromo-3,6-dichlorobenzyl Alcohol for Enhanced GC-MS Analysis. (2025). Benchchem.

Sources

Application Notes and Protocols for the Esterification of 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of specific ester derivatives of complex carboxylic acids is a frequent and often challenging task. 4-Bromo-2,6-dichlorobenzoic acid presents a formidable challenge for esterification due to the significant steric hindrance imposed by the two ortho-chloro substituents, which shield the carboxylic acid group from nucleophilic attack. This, combined with the electronic effects of the halogen substituents, necessitates a careful selection of esterification methodology to achieve satisfactory yields.

This comprehensive guide provides an in-depth analysis of various esterification methods applicable to this compound. We will delve into the mechanistic underpinnings of each technique, offering detailed, field-proven protocols and a comparative analysis to aid in the selection of the most suitable method for your specific research needs.

The Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in the esterification of this compound is the steric bulk of the two chlorine atoms positioned ortho to the carboxylic acid. This steric congestion significantly impedes the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate of traditional esterification methods. Furthermore, the electron-withdrawing nature of the chlorine and bromine atoms decreases the nucleophilicity of the corresponding carboxylate anion, further hindering reactions that proceed through this intermediate.

Recommended Esterification Methodologies

To overcome these challenges, several powerful esterification techniques can be employed. The choice of method will depend on the desired ester, the scale of the reaction, and the available laboratory resources.

Modified Fischer-Speier Esterification: A Classic Approach Under Forcing Conditions

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For sterically hindered substrates like this compound, standard conditions are often ineffective. However, by employing a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst under elevated temperatures, the equilibrium can be driven towards the product.

Causality of Experimental Choices:

  • Large Excess of Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will shift the equilibrium towards the formation of the ester.[1]

  • Strong Acid Catalyst (e.g., H₂SO₄ or dry HCl gas): The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol.[1]

  • Elevated Temperature (Reflux): Provides the necessary activation energy to overcome the high steric barrier for nucleophilic attack.

Experimental Workflow: Fischer-Speier Esterification

A Dissolve this compound in excess methanol B Introduce strong acid catalyst (e.g., dry HCl gas or conc. H₂SO₄) A->B Catalyst addition C Reflux the reaction mixture B->C Heating D Monitor reaction progress by TLC C->D Periodic sampling E Aqueous work-up and extraction D->E Upon completion F Purification of the ester E->F Isolation cluster_0 Catalytic Cycle A Carboxylic Acid + DCC -> O-Acylisourea B O-Acylisourea + DMAP -> N-Acylpyridinium Salt A->B DMAP attack D DCC + H₂O -> DCU (insoluble) A->D Byproduct formation C N-Acylpyridinium Salt + Alcohol -> Ester + DMAP B->C Alcohol attack C->A Regenerates DMAP

Sources

Amide bond formation with 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful synthesis of amides from 4-Bromo-2,6-dichlorobenzoic acid, a sterically hindered and electronically deactivated substrate. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the challenges involved, a rationale for methodology selection, and robust, step-by-step protocols for achieving high-yield amide bond formation.

Introduction: The Challenge of Substituted Benzoic Acids

This compound is a valuable building block in medicinal chemistry and materials science. Its utility, however, is often hampered by the significant challenges it presents in one of the most fundamental transformations in organic synthesis: amide bond formation. The molecule's structure, featuring two bulky chlorine atoms ortho to the carboxylic acid, creates substantial steric hindrance around the reaction center. This steric shield impedes the approach of the amine nucleophile. Concurrently, the electron-withdrawing nature of the three halogen substituents deactivates the carbonyl group, making it less electrophilic.

Standard amide coupling conditions, which may be effective for simpler carboxylic acids, frequently fail or provide disappointingly low yields with this substrate.[1][2] Overcoming these hurdles requires a carefully considered approach, leveraging highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion. This guide details reliable strategies and protocols to successfully synthesize amides from this challenging substrate.

Understanding the Hurdles: Steric Hindrance and Electronic Deactivation

The primary obstacles in forming an amide bond with this compound are twofold:

  • Steric Hindrance: The two ortho-chloro substituents act as "gatekeepers," physically blocking the incoming amine from attacking the activated carboxylic acid intermediate. This significantly slows down the rate of the desired nucleophilic acyl substitution.[2]

  • Electronic Deactivation: The inductive effect of the chlorine and bromine atoms pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This reduction in electrophilicity makes the carbonyl carbon less susceptible to nucleophilic attack by the amine.

These combined effects necessitate the use of coupling methodologies that generate a highly reactive intermediate, thereby increasing the electrophilicity of the acylating agent to a level that can overcome the steric and electronic barriers.

Methodology Selection: Choosing the Right Activation Strategy

The key to a successful amidation of this compound lies in the activation of the carboxylic acid. The goal is to convert the hydroxyl group into an excellent leaving group, creating a highly reactive acylating agent. While numerous methods exist, they are not all equally effective for this substrate.

Acyl Chloride Formation

One classic approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and can often overcome the challenges of hindered substrates. However, this two-step process involves harsh reagents that may not be compatible with sensitive functional groups on the amine coupling partner.

In Situ Coupling Reagents

A more modern and generally milder approach involves the use of in situ coupling reagents that generate a highly activated species directly in the reaction flask. For a demanding substrate like this compound, the most reliable choices are uronium/aminium or phosphonium salt-based reagents.

  • Carbodiimides (e.g., EDC, DCC): While common and cost-effective, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often struggle with sterically hindered substrates when used alone.[3] Their effectiveness can be enhanced by additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), which form more stable and reactive activated esters.[4] However, for this particular substrate, more potent activators are recommended.

  • Uronium/Aminium Salts (e.g., HATU, HCTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for difficult couplings.[5][6][7] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) leaving group is not only a good leaving group but its pyridine nitrogen is thought to provide anchimeric assistance, further accelerating the subsequent reaction with the amine.[6] This makes HATU a premier choice for this application.

  • Phosphonium Salts (e.g., PyBOP): Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and serve as an excellent alternative to uronium salts. They generate reactive OBt-esters that readily react with amines to form the desired amide.[6]

The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial in these reactions. The base serves to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize the acidic byproducts formed during the reaction.

Data Presentation: Comparison of Coupling Reagent Performance

The following table provides a comparative overview of common coupling reagents for the amidation of sterically hindered and electronically deactivated benzoic acids, serving as a guideline for methodology selection with this compound.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Expected YieldKey Considerations
EDC HOBt or OxymaPureDIPEADMF/DCM12-24Low to ModerateCost-effective but often inefficient for this substrate class.[7]
HATU NoneDIPEADMF1-4High to ExcellentHighly efficient and fast-acting; the preferred choice for challenging couplings.[5][7]
HCTU NoneDIPEADMF/DCM1-4HighA more cost-effective alternative to HATU with similar reactivity.
PyBOP NoneDIPEADMF/DCM2-6HighExcellent phosphonium-based reagent; avoids guanidinylation side products seen with some uronium reagents.[6]
T3P® NonePyridine/TEAEtOAc/DCM2-8HighVersatile and safe reagent; byproducts are water-soluble, simplifying workup.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amidation of this compound.

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for achieving the highest yields, especially with less nucleophilic or sterically hindered amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1.0 eq) to a dry reaction flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq) followed by HATU (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The mixture may change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[5][7]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Acyl Chloride Formation and Coupling

This protocol is a robust alternative, particularly if issues are encountered with coupling reagents or for large-scale synthesis where cost is a factor.

Part A: Acyl Chloride Synthesis

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition:

    • Using SOCl₂: Add thionyl chloride (2.0-3.0 eq) dropwise.

    • Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 eq) dropwise, followed by 1-2 drops of catalytic DMF.

  • Reaction: Gently heat the mixture to reflux (approx. 40 °C for DCM, higher for toluene) and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction to room temperature and carefully remove the excess solvent and reagent in vacuo. The resulting crude 4-bromo-2,6-dichlorobenzoyl chloride is often used directly in the next step without further purification.

Part B: Amide Formation (Schotten-Baumann Conditions)

Materials:

  • Crude 4-bromo-2,6-dichlorobenzoyl chloride

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous base (e.g., 2 M NaOH or saturated NaHCO₃) or an organic base like triethylamine (TEA) or pyridine.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. If using an organic base, add it now (2.0 eq). Cool the solution to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using an organic base: Dilute with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • If using aqueous base (biphasic): Separate the layers. Wash the organic layer with 1 M HCl and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid & Amine in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU) & Base (DIPEA) start->add_reagents At 0 °C stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->stir quench Aqueous Work-up (Wash with NaHCO₃, Brine) stir->quench Upon Completion purify Dry, Concentrate & Purify (Chromatography) quench->purify end_node Pure Amide Product purify->end_node

Caption: General workflow for HATU-mediated amidation.

Mechanism of Carboxylic Acid Activation by HATU

G RCOOH This compound (R-COOH) ActiveEster Highly Reactive OAt-Ester (R-CO-OAt) RCOOH->ActiveEster Activation Step HATU HATU HATU->ActiveEster Activation Step Base Base (DIPEA) Base->ActiveEster Activation Step Amide Target Amide (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack Byproducts Byproducts (HOAt, Protonated Base)

Caption: Simplified mechanism of HATU activation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Ineffective coupling reagent. 2. Insufficient base. 3. Wet reagents or solvents. 4. Low nucleophilicity of the amine.1. Switch to a more powerful reagent (e.g., EDC -> HATU).[7] 2. Ensure at least 2.5 equivalents of DIPEA are used with HATU. 3. Use freshly dried, anhydrous solvents and high-purity reagents.[8] 4. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.
Formation of Side Products 1. Racemization (if chiral amine is used). 2. Guanidinylation of amine by uronium reagent.1. Perform the reaction at 0 °C. Additives like HOBt or OxymaPure can suppress racemization in carbodiimide couplings.[4] 2. Add the coupling reagent to the carboxylic acid and base first (pre-activation for 5-10 min) before adding the amine. Alternatively, use a phosphonium reagent like PyBOP.
Difficult Purification 1. Byproducts from coupling reagent co-elute with the product.1. For EDC, the urea byproduct is water-soluble and can be removed with a dilute acid wash (e.g., 1M HCl) followed by standard workup.[9] 2. For HATU/HBTU, byproducts are typically removed by aqueous washes. Ensure thorough washing with NaHCO₃.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Stucki, A., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 224-228. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Scialpi, R., Forte, G., Pisani, L., & de Candia, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108829, 4-Bromo-2-chlorobenzoic acid. PubChem. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Novabiochem®. (2012). Coupling reagents. Merck. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

Sources

Application Note: Synthesis of 4-Bromo-2,6-dichlorobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

4-Bromo-2,6-dichlorobenzoic acid and its ester derivatives are valuable building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The unique substitution pattern of this scaffold, featuring a bromine atom for further cross-coupling reactions and two sterically hindering ortho-chloro substituents, makes it an important precursor for complex molecular architectures. These chloro groups can significantly influence the conformation and electronic properties of the final molecule, often enhancing binding affinity to biological targets or improving metabolic stability. This document provides a comprehensive, two-part protocol detailing the synthesis of the parent carboxylic acid followed by a robust esterification method suitable for sterically hindered substrates.

Overall Synthetic Strategy

The synthesis is approached in two distinct stages. First, the commercially available 4-bromo-2,6-dichlorotoluene is oxidized to the corresponding carboxylic acid. This transformation is reliable and high-yielding. The second stage addresses the esterification of the sterically hindered benzoic acid, a non-trivial step where standard Fischer esterification often fails. We present an effective coupling-agent-mediated protocol.

G A 4-Bromo-2,6-dichlorotoluene B This compound A->B Part A: Oxidation (e.g., KMnO4 or Co(OAc)2/O2) C Target Ester (e.g., Methyl 4-bromo-2,6-dichlorobenzoate) B->C Part B: Esterification (DCC/DMAP Coupling)

Caption: High-level workflow for the synthesis of target esters.

Part A: Protocol for Synthesis of this compound

The oxidation of the benzylic methyl group of 4-bromo-2,6-dichlorotoluene provides a direct route to the desired carboxylic acid. The electron-withdrawing nature of the halogen substituents makes the methyl group relatively resilient to oxidation, necessitating a strong oxidizing agent like potassium permanganate (KMnO₄) or a catalyzed aerobic oxidation system.[1] Halogen substituents are stable under these oxidative conditions.[1]

Reaction Scheme: 4-Bromo-2,6-dichlorotoluene → this compound

A.1. Materials and Reagents
Reagent/MaterialGrade / SpecificationTypical Supplier
4-Bromo-2,6-dichlorotoluene≥98%Commercially Available
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Standard Chemical Suppliers
Sodium Sulfite (Na₂SO₃)Anhydrous, ≥98%Standard Chemical Suppliers
Hydrochloric Acid (HCl)Concentrated (~12 M)Standard Chemical Suppliers
PyridineAnhydrous, 99.8%Standard Chemical Suppliers
Deionized WaterType II or higherLaboratory Supply
Diethyl EtherAnhydrous, ≥99.7%Standard Chemical Suppliers
A.2. Step-by-Step Experimental Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-bromo-2,6-dichlorotoluene (25.0 g, 0.10 mol), pyridine (200 mL), and deionized water (50 mL).

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (47.4 g, 0.30 mol) portion-wise over 1 hour. The addition is exothermic; maintain the internal temperature below 90 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed. A purple color from permanganate should persist.

  • Quenching: Cool the reaction mixture to room temperature. The mixture will be a thick brown slurry of manganese dioxide (MnO₂). Cautiously add solid sodium sulfite (Na₂SO₃) in small portions until the purple color disappears and the slurry becomes a lighter brown/white. This step reduces excess KMnO₄.

  • Filtration and Isolation: Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake thoroughly with hot water (3 x 50 mL).

  • Acidification: Combine the filtrates and cool in an ice bath. Slowly acidify the clear solution to pH ~1-2 by adding concentrated HCl dropwise with vigorous stirring. The target carboxylic acid will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the cake with cold deionized water (2 x 50 mL) to remove inorganic salts. Recrystallize the crude product from an ethanol/water mixture to yield this compound as a white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis. The expected molecular weight is 269.91 g/mol .[2]

Part B: Protocol for Esterification of this compound

The two ortho-chloro substituents on the benzoic acid sterically hinder the carboxyl group, making direct acid-catalyzed (Fischer) esterification with alcohols very slow and inefficient.[3][4] To overcome this, a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) is used. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] The addition of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), is crucial; it intercepts the O-acylisourea to form an even more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[5][6]

G cluster_0 Activation Pathway cluster_1 Ester Formation Acid R-COOH (Benzoic Acid) Intermediate1 O-Acylisourea (Reactive Intermediate) Acid->Intermediate1 + DCC DCC DCC Intermediate2 N-Acylpyridinium Ion (Highly Reactive) Intermediate1->Intermediate2 + DMAP (Catalyst) DCU DCU (Insoluble Byproduct) Intermediate1->DCU Side Reaction (N-Acylurea) DMAP DMAP Alcohol R'-OH (Alcohol) Ester R-COOR' (Final Ester) Intermediate2->Ester + R'-OH

Caption: Mechanism of DCC/DMAP-mediated Steglich esterification.

B.1. Materials and Reagents
Reagent/MaterialGrade / SpecificationTypical Supplier
This compoundSynthesized in Part A-
Alcohol (e.g., Methanol, Ethanol)Anhydrous, ≥99.8%Standard Chemical Suppliers
N,N'-Dicyclohexylcarbodiimide (DCC)99%Standard Chemical Suppliers
4-(Dimethylamino)pyridine (DMAP)≥99%Standard Chemical Suppliers
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Chemical Suppliers
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard Chemical Suppliers
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionStandard Chemical Suppliers
BrineSaturated NaCl(aq)Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Chemical Suppliers
B.2. Step-by-Step Experimental Protocol (General)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of carboxylic acid. Stir the solution at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. For sterically hindered substrates, the reaction may require 12-24 hours for completion.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer) to remove DMAP.

    • Saturated NaHCO₃ solution (2 x volume) to remove any unreacted acid.

    • Brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.

B.3. Expected Results and Characterization
ProductFormExpected YieldM.W. ( g/mol )
Methyl 4-bromo-2,6-dichlorobenzoateWhite Solid>85%283.94
Ethyl 4-bromo-2,6-dichlorobenzoateOil/Low-Melting Solid>85%297.96

The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Safety and Handling Precautions

  • DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including double gloves.

  • Concentrated acids and bases (HCl, KMnO₄) are corrosive. Handle them in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The oxidation reaction with KMnO₄ is exothermic and can generate pressure. Ensure the reaction vessel is adequately vented.

References

  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228. [7][8]

  • JoVE. (2025). Reactions at the Benzylic Position: Oxidation and Reduction. Journal of Visualized Experiments. [1]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [5]

  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. [3]

  • Riggs, N. V. (1956). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Australian Journal of Chemistry, 9(1), 93-102. [4]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [9]

  • ChemScene. (n.d.). This compound. [2]

  • ChemiCuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube. [6]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [10]

Sources

Application Notes & Protocols: Leveraging 4-Bromo-2,6-dichlorobenzoic Acid for Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery and materials science, the efficient construction of molecular diversity is paramount.[1] Solid-phase synthesis (SPS) has long been a cornerstone of this effort, enabling the rapid and systematic preparation of compound libraries.[2] The choice of the initial building block, or scaffold, is a critical determinant of the synthetic strategy's success and the chemical space that can be explored.

4-Bromo-2,6-dichlorobenzoic acid is a uniquely valuable scaffold for solid-phase synthesis due to its trifunctionalized aromatic core. The molecule possesses three distinct and orthogonally reactive handles: a carboxylic acid for immobilization and two types of halogen substituents (one bromine, two chlorines) that can be selectively functionalized. This multi-faceted reactivity allows for the controlled, stepwise introduction of chemical diversity, making it an ideal starting point for the synthesis of complex small molecules and peptidomimetics.[3]

This document provides a comprehensive guide to the strategic use of this compound in solid-phase organic synthesis (SPOS), detailing its immobilization, diversification, and cleavage from the solid support.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂PubChem[4]
Molecular Weight 269.91 g/mol PubChem[4]
Appearance White to off-white solid/powderSigma-Aldrich[5]
Melting Point 171-175 °CSigma-Aldrich[5]
Key Reactive Sites 1x Carboxylic Acid, 1x Aryl Bromide, 2x Aryl Chloride-
Primary Application Synthetic intermediate for pharmaceuticals, agrochemicals, and heterocyclesChem-Impex[6]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is an acute oral toxicant and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[5]

Principle of the Synthetic Strategy

The core strategy revolves around the differential reactivity of the three functional groups. The workflow is designed to exploit this orthogonality, allowing for a controlled and sequential diversification of the scaffold.

  • Immobilization: The carboxylic acid provides a robust anchor point for attachment to an amine-functionalized solid support (resin). This covalent linkage tethers the scaffold for the subsequent reaction and purification steps.[7]

  • Orthogonal Diversification:

    • Position 4 (Bromo): The aryl bromide is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This site is typically addressed first due to the higher reactivity of the C-Br bond compared to the C-Cl bond under these conditions.

    • Positions 2 & 6 (Chloro): The aryl chlorides, sterically hindered and electronically deactivated by the adjacent carboxyl linkage, are less reactive in cross-coupling. However, they are activated towards nucleophilic aromatic substitution (SNAr) reactions, especially with potent nucleophiles at elevated temperatures. This allows for a second layer of diversification.

  • Cleavage: Once the desired molecular complexity is achieved, the final compound is cleaved from the solid support, typically under strong acidic conditions, to yield the purified product.

G cluster_0 Solid-Phase Workflow Resin Amine-Functionalized Resin Immobilized Immobilized Scaffold (Resin-Bound) Resin->Immobilized Coupling (HATU/DIPEA) Scaffold This compound Scaffold->Immobilized Diversification1 Step 1: Pd-Catalyzed Cross-Coupling @ C4-Br Immobilized->Diversification1 Diversification2 Step 2: Nucleophilic Aromatic Substitution @ C2/C6-Cl Diversification1->Diversification2 FinalCompound Final Resin-Bound Product Diversification2->FinalCompound Cleavage Acid-Mediated Cleavage FinalCompound->Cleavage TFA Cocktail Product Purified Final Product Cleavage->Product

Figure 2: Reactive sites on the scaffold and their corresponding synthetic transformations.

Protocol 4: Cleavage from Solid Support

This final step liberates the synthesized molecule from the resin.

Rationale: A strong acid, TFA, is used to cleave the acid-labile Rink Amide linker. Scavengers (TIS and water) are included to trap reactive cationic species (e.g., tert-butyl cations from protecting groups) that are generated during cleavage and could otherwise cause side reactions with the product.

Materials:

  • Final resin from Protocol 3 (0.1 mmol)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Place the dry resin in a synthesis vessel or syringe fitted with a frit. Wash with DCM (3x) and allow the resin to swell for 10 minutes. Drain the DCM.

  • Cleavage: Add the cleavage cocktail (2 mL) to the resin. Agitate gently at room temperature for 2 hours.

  • Product Collection: Drain the cleavage solution (which now contains the product) into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-15 mL). The product should precipitate as a solid.

  • Isolation: Place the tube in an ice bath or freezer for 20 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the solid pellet with more cold ether.

  • Drying: Dry the isolated solid product under a high vacuum. Characterize by LC-MS and NMR.

Conclusion

This compound serves as a powerful and versatile scaffold for solid-phase organic synthesis. Its pre-installed, orthogonally reactive sites provide a logical and efficient pathway for building molecular complexity. The protocols outlined in this note demonstrate a reliable workflow for its immobilization, stepwise diversification through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and final cleavage. This strategic approach enables researchers and drug development professionals to rapidly access novel chemical entities for a wide range of applications.

References

  • Gomory, A., & Kilar, F. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Technical Deep Dive: Properties and Applications of 4-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Zaynab, M., et al. (2023). Review of research progress in immobilization and chemical modification of microbial enzymes and their application. PMC - NIH. Retrieved from [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Flow Chemistry Applications of 4-Bromo-2,6-dichlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with 4-Bromo-2,6-dichlorobenzoic Acid in Continuous Flow

This compound is a valuable, highly functionalized building block in medicinal chemistry and materials science. Its sterically hindered and electronically demanding nature, however, can present significant challenges in traditional batch synthesis. Side reactions, poor heat and mass transfer, and safety concerns with reactive intermediates often limit yields and scalability.[1][2][3] Flow chemistry offers a transformative approach to overcome these limitations.[3][4] By employing microreactors or packed-bed systems, continuous flow processing provides superior control over reaction parameters such as temperature, pressure, and residence time.[1][2][4] This precise control enhances reaction efficiency, improves safety when handling hazardous reagents or unstable intermediates, and facilitates rapid optimization and scale-up.[5][6][7]

These application notes provide detailed protocols for two key transformations of this compound utilizing continuous flow technology: a Suzuki-Miyaura cross-coupling reaction and a lithiation-functionalization sequence. The protocols are designed to be self-validating, with explanations for the experimental choices grounded in established principles of flow chemistry.

I. Suzuki-Miyaura Cross-Coupling in Continuous Flow

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9] However, the coupling of sterically hindered substrates like this compound can be sluggish and prone to side reactions in batch.[10] Flow chemistry offers significant advantages, including the ability to operate at superheated temperatures to accelerate the reaction and the use of immobilized catalysts for simplified product purification and catalyst recycling.[11][12]

Protocol 1: Heterogeneous Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the continuous flow Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a packed-bed reactor containing a heterogeneous palladium catalyst.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor Setup ReagentA Solution A: This compound Arylboronic acid Solvent (e.g., Dioxane/Water) PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Base (e.g., K3PO4) Solvent (e.g., Water) PumpB Syringe Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Packed-Bed Reactor (Pd Catalyst) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Product Collection (& In-line Analysis) BPR->Product caption Workflow for Continuous Flow Suzuki-Miyaura Coupling.

Caption: Workflow for Continuous Flow Suzuki-Miyaura Coupling.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial Source>98%
Arylboronic acidCommercial Source>98%
Palladium on Carbon (10 wt. %)Commercial Source-
Potassium Phosphate (K₃PO₄)Commercial Source>98%
1,4-DioxaneAnhydrous>99.8%
Deionized Water--

Equipment:

  • Two high-pressure syringe pumps

  • T-mixer

  • Packed-bed reactor column

  • Heating unit for the reactor

  • Back-pressure regulator (BPR)

  • Collection vessel

  • In-line analytical tool (e.g., UV-Vis or IR spectrometer) is recommended for real-time monitoring.[3]

Step-by-Step Protocol:

  • Catalyst Packing: Carefully pack the reactor column with the heterogeneous palladium catalyst. Ensure even packing to avoid channeling and pressure build-up.

  • Reagent Preparation:

    • Solution A: Prepare a stock solution of this compound (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a 3:1 mixture of 1,4-dioxane and water.

    • Solution B: Prepare an aqueous solution of K₃PO₄ (3.0 eq.).

  • System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar. The elevated pressure allows for superheating of the solvent, which can significantly accelerate the reaction.[13]

  • Reaction Initiation:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate should be adjusted to achieve the desired residence time within the packed-bed reactor.

    • A typical starting residence time for optimization is 10-20 minutes.[12]

  • Product Collection and Analysis: The product stream exiting the back-pressure regulator is collected. The crude product can be analyzed by LC-MS or NMR to determine conversion and purity.

  • Optimization: The reaction can be optimized by systematically varying the temperature, residence time, and stoichiometry of the reagents. A design of experiments (DoE) approach can be efficiently implemented in a flow system to rapidly identify optimal conditions.[5]

Causality Behind Experimental Choices:

  • Heterogeneous Catalyst: The use of a packed-bed with a heterogeneous palladium catalyst simplifies product purification by eliminating the need to remove the catalyst from the product mixture.[12] It also allows for catalyst reuse, making the process more cost-effective and sustainable.[11][12]

  • Superheating: Operating the reactor at a temperature above the normal boiling point of the solvent mixture under elevated pressure significantly increases the reaction rate, which is particularly beneficial for sterically hindered substrates.[13]

  • Precise Mixing and Residence Time Control: The T-mixer ensures rapid and efficient mixing of the reagent streams, while the syringe pumps provide precise control over the flow rates and, consequently, the residence time in the reactor.[1][2] This level of control is difficult to achieve in batch reactions and is crucial for reproducibility.[3]

II. Lithiation and Functionalization in Continuous Flow

Organolithium chemistry is a powerful tool for the functionalization of aryl halides.[14] However, these reactions are often performed at cryogenic temperatures in batch to control the high reactivity and prevent side reactions.[15] Flow chemistry provides a safer and more efficient alternative by enabling these reactions to be performed at higher temperatures with very short residence times, minimizing the decomposition of the unstable organolithium intermediates.[14][16]

Protocol 2: Ultrafast Lithiation and Electrophilic Quench

This protocol details a "flash chemistry" approach for the lithiation of this compound followed by an immediate quench with an electrophile.[16]

Experimental Workflow Diagram:

Lithiation_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor Setup ReagentC Solution C: This compound in THF PumpC Syringe Pump C ReagentC->PumpC ReagentD Solution D: n-BuLi in Hexanes PumpD Syringe Pump D ReagentD->PumpD ReagentE Solution E: Electrophile in THF PumpE Syringe Pump E ReagentE->PumpE TMixer1 T-Mixer 1 PumpC->TMixer1 PumpD->TMixer1 TMixer2 T-Mixer 2 PumpE->TMixer2 Reactor1 Residence Time Coil 1 (Short) TMixer1->Reactor1 Reactor1->TMixer2 QuenchCoil Quench Coil TMixer2->QuenchCoil ProductCollection Product Collection & Quench QuenchCoil->ProductCollection caption Workflow for Continuous Flow Lithiation and Quench.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2,6-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2,6-dichlorobenzoic Acid Scaffolds

This compound and its derivatives represent a critical class of intermediates in the landscape of modern drug discovery and development. The specific substitution pattern on the phenyl ring—a carboxylic acid ortho to two sterically hindering chlorine atoms and para to a bromine atom—provides a unique scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the dichlorinated core influences the molecule's conformation and electronic properties. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, emphasizing scalability, safety, and reproducibility.

Synthetic Strategy: A Robust Three-Step Approach

The most reliable and scalable route to this compound commences with the commercially available 2,6-dichloroaniline. The overall synthetic pathway is a three-step process, designed for efficiency and high throughput.

Synthetic_Pathway A 2,6-Dichloroaniline B 4-Bromo-2,6-dichloroaniline A->B Step 1: Regioselective Bromination C 4-Bromo-2,6-dichlorobenzonitrile B->C Step 2: Sandmeyer Cyanation D This compound C->D Step 3: Nitrile Hydrolysis

Caption: Overall synthetic workflow.

This strategy was chosen for several key reasons:

  • High Regioselectivity: The initial bromination of 2,6-dichloroaniline is highly selective for the para position due to the directing effects of the amino group and the steric hindrance from the ortho chlorine atoms.

  • Reliable Diazotization: The conversion of anilines to diazonium salts is a well-established and scalable reaction.

  • Robust Nitrile Formation and Hydrolysis: The Sandmeyer reaction to form the nitrile, followed by hydrolysis, is a classic and high-yielding method for the synthesis of benzoic acids from anilines. This two-step sequence is often more reliable on a large scale than direct carbonylation of the diazonium salt.

Part 1: Synthesis of 4-Bromo-2,6-dichloroaniline

Principle and Rationale

The synthesis of the key intermediate, 4-Bromo-2,6-dichloroaniline, is achieved through the electrophilic aromatic substitution of 2,6-dichloroaniline. For large-scale production, direct bromination with liquid bromine is often preferred over N-bromosuccinimide (NBS) due to cost-effectiveness and higher atom economy. The reaction is typically carried out in a suitable solvent that can facilitate the reaction and subsequent product isolation.

Large-Scale Protocol

Materials:

  • 2,6-Dichloroaniline

  • Liquid Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Equipment:

  • Large, jacketed glass reactor with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution.

  • Temperature control unit (chiller/heater).

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the reactor with 2,6-dichloroaniline (1.0 eq) and glacial acetic acid (5-10 volumes). Stir the mixture to obtain a clear solution.

  • Cooling: Cool the solution to 0-5 °C using the temperature control unit.

  • Bromination: Slowly add liquid bromine (1.05 eq) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture to quench any unreacted bromine. The color of the solution should fade from reddish-brown to pale yellow.

  • Precipitation: Slowly add the reaction mixture to a separate vessel containing a large volume of cold water with vigorous stirring. A precipitate of 4-Bromo-2,6-dichloroaniline will form.

  • Neutralization and Filtration: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the pH of the slurry is ~7. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with copious amounts of water to remove any inorganic salts. A final wash with cold ethanol can facilitate drying. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

ParameterValue
Typical Scale 10-50 kg
Yield 90-95%
Purity (HPLC) >98%
Melting Point 83-87 °C[1]

Part 2: Synthesis of 4-Bromo-2,6-dichlorobenzonitrile via Sandmeyer Reaction

Principle and Rationale

The Sandmeyer reaction provides a robust method for the conversion of aryl diazonium salts to a variety of functional groups, including nitriles.[2][3] This step involves two key transformations in a one-pot procedure: the diazotization of 4-Bromo-2,6-dichloroaniline and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Cyanation A Ar-NH2 B Ar-N2+ A->B NaNO2, HCl 0-5 °C C Ar-N2+ D [Ar·] C->D CuCN (e- transfer) E Ar-CN D->E [Cu(CN)2]-

Caption: Key stages of the Sandmeyer cyanation.

Large-Scale Protocol

Materials:

  • 4-Bromo-2,6-dichloroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Toluene

  • Sodium Carbonate solution (10% w/v)

Equipment:

  • Large, jacketed glass reactor with a mechanical stirrer, dropping funnel, and temperature probe.

  • Filtration apparatus.

  • Separatory funnel (or equivalent for liquid-liquid extraction on a large scale).

  • Rotary evaporator.

Procedure:

  • Formation of the Diazonium Salt:

    • In the reactor, suspend 4-Bromo-2,6-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water (5-10 volumes).

    • Cool the suspension to 0-5 °C with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is usually indicated by the dissolution of the solid aniline.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) cyanide (1.2-1.5 eq) in aqueous sodium cyanide or in a suitable solvent as a complex. (Extreme caution is required when handling cyanides) .

    • Cool the copper(I) cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The addition rate should be controlled to manage gas evolution (N₂) and maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Add toluene to the reaction mixture and stir for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water, followed by a 10% sodium carbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-Bromo-2,6-dichlorobenzonitrile. The crude product is often a solid and can be used in the next step without further purification if the purity is sufficient.

ParameterValue
Typical Scale 5-20 kg
Yield 75-85%
Purity (HPLC) >95% (crude)

Part 3: Hydrolysis of 4-Bromo-2,6-dichlorobenzonitrile to this compound

Principle and Rationale

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For large-scale synthesis, basic hydrolysis followed by acidic work-up is often preferred as it can be easier to handle and often results in a cleaner product.

Large-Scale Protocol

Materials:

  • 4-Bromo-2,6-dichlorobenzonitrile

  • Sodium Hydroxide

  • Ethanol or Ethylene Glycol

  • Concentrated Hydrochloric Acid

  • Deionized Water

Equipment:

  • Large, jacketed glass reactor with a mechanical stirrer and reflux condenser.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Hydrolysis:

    • Charge the reactor with 4-Bromo-2,6-dichlorobenzonitrile (1.0 eq), a 20-30% aqueous solution of sodium hydroxide (3.0-5.0 eq), and a co-solvent such as ethanol or ethylene glycol to improve solubility.

    • Heat the mixture to reflux (typically 90-120 °C, depending on the co-solvent) and maintain for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas (use a wet pH paper at the condenser outlet) and by HPLC analysis.

  • Work-up and Precipitation:

    • Cool the reaction mixture to room temperature. If a co-solvent like ethanol was used, it can be partially removed by distillation.

    • Slowly and carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, will precipitate as a solid. This step is highly exothermic and should be done with efficient cooling.

    • Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[4][5][6][7]

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

ParameterValue
Typical Scale 5-20 kg
Yield 85-95%
Purity (HPLC) >99%
Melting Point 165-169 °C[8]

Safety Considerations

  • Bromine: Liquid bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit containing a sodium thiosulfate solution readily available.

  • Diazonium Salts: Aryl diazonium salts can be explosive in a dry, isolated state. The protocols described herein are designed for the in situ generation and immediate use of the diazonium salt, which is the standard and safe industrial practice.[9] Low temperatures must be strictly maintained during the diazotization step.

  • Cyanides: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE must be worn. A cyanide antidote kit should be available in the facility. All cyanide waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE. The neutralization and acidification steps are exothermic and require efficient cooling.

Analytical Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a preliminary indicator of purity.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of this compound. By following these procedures and adhering to the specified safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

  • European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides. (EP0727412B1).
  • Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Retrieved from [Link]

  • Zaman, K., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. (EP 3148661 B1). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides. (EP0727412A2).
  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. (US5068392A).
  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. (US3542822A).
  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (US4874847A).
  • ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. a. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalysed carbonylation of aryl diazonium salts to access bioconjugation-ready esters. Chemical Communications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalysed carbonylation of aryl diazonium salts to access bioconjugation-ready esters. Retrieved from [Link]

  • CoLab. (2025, June 17). Palladium-catalysed carbonylation of aryl diazonium salts to access bioconjugation-ready esters.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • PubMed. (2009, April 1). Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, October 19). High-pressure, grid-independent hydrogen generation via chemical hydride hydrolysis: Demonstration and deployment strategies. Retrieved from [Link]

  • RSC Publishing. (2022, July 20). Large-scale hydrogen production via water electrolysis: a techno-economic and environmental assessment. Energy & Environmental Science. Retrieved from [Link]

  • NIH. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,6-dichlorobenzoic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility is often predicated on the selective functionalization of the aromatic ring or transformation of the carboxylic acid moiety. However, the inherent reactivity of the carboxylic acid can interfere with desired chemical transformations at other sites of the molecule. Therefore, the temporary masking of the carboxylic acid with a protecting group is a crucial strategic consideration in multi-step syntheses.

The selection of an appropriate protecting group is governed by several factors, including its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal. For this compound, the presence of ortho-dichloro substituents introduces significant steric hindrance around the carboxylic acid group, which influences both the choice of protecting group and the conditions required for its installation and cleavage. This document provides a detailed guide to effective protecting group strategies for this versatile substrate, with a focus on practical, field-proven protocols.

The Challenge of Steric Hindrance

The two chlorine atoms positioned ortho to the carboxylic acid in this compound create a sterically congested environment. This steric hindrance can significantly slow down reactions at the carboxyl group, including standard esterification procedures.[1][2][3][4][5] Consequently, reaction conditions often need to be more forcing, or alternative, more reactive reagents must be employed to achieve efficient protection. Similarly, the deprotection of esters of this hindered acid can be challenging, often requiring conditions that deviate from standard hydrolysis protocols.[6][7][8][9][10]

Recommended Protecting Group Strategies

For the protection of this compound, conversion to an ester is the most common and practical approach. The choice of the ester (methyl, benzyl, or tert-butyl) depends on the desired orthogonality and the specific reaction conditions to which the protected molecule will be subjected.

Methyl Ester Protection

Methyl esters are one of the most common protecting groups for carboxylic acids due to their relative ease of formation and cleavage. For sterically hindered acids like this compound, specific methods are required for efficient esterification.

Protocol 1A: Methyl Esterification using (Trimethylsilyl)diazomethane (TMS-diazomethane)

TMS-diazomethane is a safer and more convenient alternative to diazomethane for the methylation of carboxylic acids.[11][12][13][14] It reacts rapidly and cleanly under mild conditions, making it an excellent choice for substrates with sensitive functional groups.

Experimental Workflow:

sub This compound product Methyl 4-bromo-2,6-dichlorobenzoate sub->product 0 °C to rt reagent TMS-diazomethane Methanol/THF

Caption: Methyl esterification using TMS-diazomethane.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester, which can be purified by column chromatography if necessary.[15]

Protocol 1B: Methyl Esterification using HCl in Methanol

A classical and cost-effective method for forming methyl esters is the Fischer-Speier esterification, using a strong acid catalyst in methanol.[2]

Experimental Workflow:

sub This compound product Methyl 4-bromo-2,6-dichlorobenzoate sub->product Reflux reagent HCl (gas) or SOCl2 Methanol

Caption: Fischer-Speier methyl esterification.

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation, or alternatively, add thionyl chloride (2.0 eq) dropwise.[15]

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.[16]

Deprotection of Methyl Esters

The cleavage of the sterically hindered methyl ester of this compound requires more rigorous conditions than standard saponification.

Protocol 1C: Hydrolysis of Hindered Methyl Esters

A non-aqueous hydrolysis system can be effective for the saponification of sterically hindered esters.[6][10]

Experimental Workflow:

sub Methyl 4-bromo-2,6-dichlorobenzoate product This compound sub->product Room Temperature reagent NaOH Methanol/Dichloromethane

Caption: Hydrolysis of a hindered methyl ester.

Step-by-Step Protocol:

  • Dissolve the methyl 4-bromo-2,6-dichlorobenzoate (1.0 eq) in a mixture of dichloromethane and methanol (9:1 v/v).

  • Add a solution of sodium hydroxide in methanol (e.g., 1 M, 2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Upon completion, neutralize the reaction with aqueous HCl (1 M) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to recover the carboxylic acid.[6]

Benzyl Ester Protection

Benzyl esters are valuable protecting groups as they can be cleaved under neutral conditions by catalytic hydrogenolysis, a method that is orthogonal to many acid- and base-labile protecting groups.[17][18][19]

Protocol 2A: Benzyl Esterification

Experimental Workflow:

sub This compound product Benzyl 4-bromo-2,6-dichlorobenzoate sub->product Room Temperature reagent Benzyl bromide, K2CO3 DMF

Caption: Benzyl esterification of this compound.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of Benzyl Esters

Protocol 2B: Catalytic Hydrogenolysis

This is the most common method for benzyl ester deprotection.[20][21]

Experimental Workflow:

sub Benzyl 4-bromo-2,6-dichlorobenzoate product This compound sub->product Room Temperature, 1 atm reagent H2, Pd/C Methanol or Ethyl Acetate

Caption: Deprotection of a benzyl ester via hydrogenolysis.

Step-by-Step Protocol:

  • Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.[20]

Note: While catalytic hydrogenation is generally compatible with aryl halides, care should be taken to avoid dehalogenation, particularly of the bromine atom, by carefully monitoring the reaction and avoiding prolonged reaction times or more active catalysts like Pearlman's catalyst unless desired.

tert-Butyl Ester Protection

Tert-butyl esters are stable to a wide range of nucleophilic and basic conditions and are readily cleaved under acidic conditions, providing another layer of orthogonality.

Protocol 3A: tert-Butyl Esterification

Due to the steric hindrance of both the carboxylic acid and the tert-butyl group, direct Fischer esterification is not efficient. A common method involves the reaction with di-tert-butyl dicarbonate.[22]

Experimental Workflow:

sub This compound product tert-Butyl 4-bromo-2,6-dichlorobenzoate sub->product Room Temperature reagent Di-tert-butyl dicarbonate, DMAP Acetonitrile

Caption: tert-Butyl esterification using di-tert-butyl dicarbonate.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.5 eq) and stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Deprotection of tert-Butyl Esters

Protocol 3B: Acidic Cleavage

Experimental Workflow:

sub tert-Butyl 4-bromo-2,6-dichlorobenzoate product This compound sub->product Room Temperature reagent Trifluoroacetic acid (TFA) Dichloromethane

Caption: Acidic deprotection of a tert-butyl ester.

Step-by-Step Protocol:

  • Dissolve the tert-butyl ester (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the solution at room temperature for 1-4 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Summary of Protecting Group Strategies

Protecting GroupProtection MethodDeprotection ConditionsOrthogonality and Remarks
Methyl Ester TMS-diazomethane or HCl/MethanolStrong base (e.g., NaOH in MeOH/CH2Cl2) or strong acid (e.g., HBr/AcOH)Robust, but cleavage requires harsh conditions due to steric hindrance.
Benzyl Ester Benzyl bromide, K2CO3Catalytic hydrogenolysis (H2, Pd/C)Excellent orthogonality. Cleaved under neutral conditions. Potential for dehalogenation should be considered.
tert-Butyl Ester Di-tert-butyl dicarbonate, DMAPStrong acid (e.g., TFA)Stable to bases and nucleophiles. Orthogonal to hydrogenolysis-labile groups.

Conclusion

The successful implementation of synthetic routes involving this compound hinges on a well-defined protecting group strategy. The steric hindrance imposed by the ortho-chloro substituents necessitates the use of specific and often more forcing conditions for both the introduction and removal of these groups. By carefully selecting a protecting group—be it a methyl, benzyl, or tert-butyl ester—based on the planned synthetic sequence, researchers can effectively navigate the challenges posed by this substrate and achieve their synthetic targets. The protocols outlined in this guide provide a reliable foundation for the protection and deprotection of this compound, enabling its broader application in chemical synthesis.

References

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  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Wong, P. S. H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 694–703. [Link]

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Application Notes and Protocols for Grignard Reactions with 4-Bromo-2,6-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. The Grignard reaction, a classic and powerful tool, offers a direct route to such bonds through the reaction of organomagnesium halides with various electrophiles. However, its application to sterically hindered and electronically deactivated substrates, such as 4-bromo-2,6-dichlorobenzoic acid and its derivatives, presents significant challenges. This guide provides a comprehensive overview of the theoretical and practical considerations for successfully employing Grignard reactions with this challenging substrate class. It details a robust protocol for the Grignard reaction of a protected derivative, discusses common pitfalls and their solutions, and presents alternative cross-coupling strategies for the synthesis of tri-ortho-substituted biaryls.

Theoretical Background and Key Challenges

The Grignard reaction with this compound derivatives is complicated by a confluence of steric and electronic factors. Understanding these challenges is paramount to developing a successful synthetic strategy.

1.1. Steric Hindrance: The two chlorine atoms flanking the bromine atom in this compound create a sterically congested environment. This bulkiness can impede the approach of the magnesium metal to the carbon-bromine bond, thereby hindering the formation of the Grignard reagent.[1]

1.2. Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aromatic ring, making the carbon-bromine bond less susceptible to oxidative insertion by magnesium.[2][3]

1.3. Presence of an Acidic Proton: The most significant challenge is the acidic proton of the carboxylic acid group. Grignard reagents are potent bases and will readily deprotonate the carboxylic acid in a rapid acid-base reaction, consuming the Grignard reagent and preventing the desired carbon-carbon bond formation.[4][5] Therefore, protection of the carboxylic acid functionality is a prerequisite for a successful Grignard reaction.[6][7]

1.4. Chemoselectivity of Halogen Reactivity: In polyhalogenated aromatic compounds, the reactivity of the halogens towards magnesium follows the order I > Br > Cl.[8] This inherent chemoselectivity allows for the preferential formation of the Grignard reagent at the carbon-bromine bond in this compound derivatives, leaving the chloro substituents intact.[4][9]

Strategic Approach: Protection and Grignard Reaction

A successful strategy involves a two-step approach: first, protecting the carboxylic acid group, and second, performing the Grignard reaction on the protected substrate. Esterification is a common and effective method for protecting carboxylic acids.[4][6] Methyl esters are frequently used due to their relative ease of formation and subsequent hydrolysis.

G

Detailed Experimental Protocol: Grignard Reaction of Methyl 4-Bromo-2,6-dichlorobenzoate

This protocol details the formation of the Grignard reagent from methyl 4-bromo-2,6-dichlorobenzoate and its subsequent reaction with an electrophile, such as carbon dioxide, to yield a carboxylic acid.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )PuritySupplier Recommendation
Methyl 4-bromo-2,6-dichlorobenzoate285.93>98%Commercially available
Magnesium turnings24.31>99.5%Freshly opened container
Anhydrous Tetrahydrofuran (THF)72.11>99.9%Distilled from Na/benzophenone
Iodine253.81>99.8%Resublimed
Carbon Dioxide (Dry Ice)44.01-Crushed, fresh
Diethyl ether74.12>99.5%Anhydrous
Hydrochloric acid (HCl)36.466 MACS grade

3.2. Equipment

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with a bubbler

  • Heating mantle

  • Syringes and needles, oven-dried

3.3. Procedure

Step 1: Grignard Reagent Formation

  • Assemble the flame-dried glassware while hot and allow it to cool under a stream of inert gas.

  • Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the three-necked flask.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, dissolve methyl 4-bromo-2,6-dichlorobenzoate (1.0 eq.) in anhydrous THF.

  • Add a small portion of the substrate solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. Gentle warming may be necessary to start the reaction.[5]

  • Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Carbon Dioxide

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Carefully add crushed dry ice in small portions to the stirred solution. An excess of dry ice is crucial.[10]

  • Allow the mixture to warm to room temperature and stir for an additional hour.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Acidify the mixture with 6 M HCl to a pH of approximately 1-2.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, 2,6-dichloro-4-methoxycarbonylbenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_challenges Key Challenges cluster_solutions Strategic Solutions cluster_outcome Desired Outcome Steric_Hindrance Steric Hindrance from ortho-Chloro Groups Activation Activation of Magnesium (e.g., I₂, 1,2-dibromoethane) Steric_Hindrance->Activation Electronic_Deactivation Electronic Deactivation of the Aromatic Ring Electronic_Deactivation->Activation Acidic_Proton Acidic Proton of Carboxylic Acid Protection Protection of Carboxylic Acid (e.g., Esterification) Acidic_Proton->Protection Successful_Reaction Successful Grignard Reaction Protection->Successful_Reaction Activation->Successful_Reaction Solvent_Choice Choice of Solvent (e.g., THF) Solvent_Choice->Successful_Reaction

Alternative Cross-Coupling Strategies

For substrates where Grignard reagent formation is challenging or for the synthesis of biaryl compounds, palladium-catalyzed cross-coupling reactions offer powerful alternatives.[11][12][13]

4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[13][14] For the synthesis of tri-ortho-substituted biaryls, this compound (or its ester) can be coupled with an appropriately substituted arylboronic acid.

Typical Suzuki-Miyaura Reaction Conditions:

ComponentExample
Aryl HalideMethyl 4-bromo-2,6-dichlorobenzoate
Boronic Acid2,6-Dimethylphenylboronic acid
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄
SolventToluene/Water, Dioxane/Water, or DMF
Temperature80-110 °C

4.2. Kumada-Tamao-Corriu Coupling

The Kumada coupling utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst.[12][15] This method is advantageous as it directly uses a Grignard reagent. A potential pathway would involve the reaction of the Grignard reagent of methyl 4-bromo-2,6-dichlorobenzoate with a sterically hindered aryl halide.

4.3. Negishi Coupling

The Negishi coupling employs an organozinc reagent and an organohalide with a nickel or palladium catalyst.[2][3][16] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. This approach is particularly useful for the synthesis of highly substituted biaryls.[6]

Troubleshooting and Safety Considerations

5.1. Troubleshooting

  • Failure to Initiate: This is the most common issue. Ensure all glassware is rigorously dried, the magnesium surface is activated (crushing a piece in the flask can help), and a small amount of an initiator like iodine or 1,2-dibromoethane is used.[17]

  • Low Yield: This can be due to moisture in the reagents or atmosphere, incomplete reaction, or side reactions such as Wurtz coupling. Ensure anhydrous conditions and sufficient reaction time.

  • Formation of Biphenyl Byproduct: Homocoupling of the Grignard reagent can occur. This can be minimized by slow addition of the aryl halide and maintaining a moderate reaction temperature.[18]

5.2. Safety Precautions

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and away from ignition sources.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric upon concentration. They react violently with water. Handle under an inert atmosphere at all times.

  • Quenching: The quenching of the reaction is exothermic. Add the quenching agent slowly and with cooling.

Conclusion

The Grignard reaction of this compound derivatives, while challenging, is a feasible and valuable transformation for the synthesis of highly functionalized and sterically hindered molecules. Careful attention to experimental conditions, particularly the protection of the acidic proton and the use of anhydrous techniques, is critical for success. For cases where Grignard formation is problematic, alternative palladium-catalyzed cross-coupling reactions provide robust and versatile synthetic routes. This guide serves as a foundational resource for researchers to navigate the complexities of these reactions and to successfully incorporate these valuable building blocks into their synthetic endeavors.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link not available]
  • LibreTexts. (2019, June 5). 20.12 Protecting Groups. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195. [Link]

  • Experiment 25 – The Grignard Reaction. (n.d.). [Link not available]
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Zhang, P. (2017). Novel Strategies for Addressing Classical Challenges in C-C Bond Formation. Princeton University. [Link]

  • Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016). Pendidikan Kimia, 8(1), 1-5. [Link]

  • Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]

  • Request PDF. (2008). ChemInform Abstract: Iron-Catalyzed Chemoselective Cross-Coupling of α-Bromocarboxylic Acid Derivatives with Aryl Grignard Reagents. [Link]

  • LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]

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  • Grignard Reactions. (2000, December 4). R Discovery. [Link]

  • Request PDF. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. [Link]

  • Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. (2018). Beilstein Journal of Organic Chemistry, 14, 1308–1314. [Link]

  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.).
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (2016). ACG Publications, 10(1), 1-27. [Link]

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  • Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1541–1544. [Link]

  • Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. (2017). Accounts of Chemical Research, 50(9), 2337–2344. [Link]

  • Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. (2010). Angewandte Chemie International Edition, 49(36), 6493–6495. [Link]

  • Carbon-Carbon Bond Formation. (2011, May 30). Organic Chemistry Portal. [Link]

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  • Preparation of organosilicon intermediate and their derivatives in a novel grignard process. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2,6-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2,6-dichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of reaction byproducts.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds and advanced materials. However, like many multi-substituted aromatic syntheses, it is not without its challenges. The presence of multiple halogen substituents and a deactivating carboxyl group on the benzene ring can lead to a variety of side reactions, resulting in a range of structurally similar byproducts. These impurities can complicate purification, reduce yields, and impact the quality of the final product.

This guide provides in-depth technical assistance to help you navigate these challenges. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic strategy to minimize byproduct formation and achieve a higher purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: Observation of an Unexpected Isomeric Impurity in HPLC/LC-MS Analysis

Question: My HPLC and LC-MS data show a peak with the same mass-to-charge ratio (m/z) as my desired this compound, but with a different retention time. What is this impurity and how can I get rid of it?

Answer:

This is a common issue when synthesizing this compound via electrophilic bromination of 2,6-dichlorobenzoic acid. The unexpected peak is likely an isomer of your target compound.

Causality:

The directing effects of the substituents on the 2,6-dichlorobenzoic acid starting material influence the position of the incoming bromine atom. The two chlorine atoms are ortho, para-directing, while the carboxylic acid group is meta-directing. This leads to a mixture of products, with bromination occurring at the C3, C4, and C5 positions.

  • Desired Product: this compound

  • Potential Isomeric Byproducts:

    • 3-Bromo-2,6-dichlorobenzoic acid

    • 5-Bromo-2,6-dichlorobenzoic acid

Troubleshooting Strategies:

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can increase the regioselectivity of the bromination. Running the reaction at 0°C or even lower may favor the formation of the desired 4-bromo isomer.

    • Lewis Acid Catalyst: The choice of Lewis acid can influence the isomer distribution. Experiment with different catalysts such as FeBr₃, AlCl₃, or I₂ to find the optimal conditions for your desired product.

  • Purification:

    • Recrystallization: Due to the subtle differences in polarity and crystal packing of the isomers, careful recrystallization can be an effective purification method. Experiment with a range of solvent systems, such as ethanol/water, acetic acid/water, or toluene.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is the most effective method for separating isomeric impurities.

Experimental Protocol: HPLC Analysis of Isomeric Byproducts

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide baseline separation of the different isomers, allowing for their quantification.

Scenario 2: Presence of Starting Material and an Aldehyde Impurity

Question: My reaction work-up shows the presence of unreacted starting material and a significant amount of an aldehyde byproduct. How can I drive the reaction to completion and avoid this side product?

Answer:

This issue is characteristic of the synthesis of this compound through the oxidation of 4-bromo-2,6-dichlorotoluene.

Causality:

Incomplete oxidation is the primary cause. The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. If the reaction conditions are not sufficiently forcing or the reaction time is too short, the reaction can stall at the aldehyde stage.

  • Starting Material: 4-Bromo-2,6-dichlorotoluene

  • Intermediate/Byproduct: 4-Bromo-2,6-dichlorobenzaldehyde

  • Desired Product: this compound

Troubleshooting Strategies:

  • Oxidizing Agent:

    • Ensure a sufficient excess of the oxidizing agent (e.g., potassium permanganate, chromic acid) is used.

    • Consider using a more powerful oxidizing agent if the reaction is sluggish.

  • Reaction Time and Temperature:

    • Increase the reaction time to allow for the complete conversion of the aldehyde to the carboxylic acid.

    • Gradually increase the reaction temperature, monitoring for any potential degradation of the starting material or product.

  • Phase Transfer Catalyst: If using a biphasic system (e.g., with KMnO₄), the addition of a phase transfer catalyst can improve the reaction rate.

Experimental Workflow: Oxidation of 4-bromo-2,6-dichlorotoluene

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Analysis start 4-bromo-2,6-dichlorotoluene intermediate 4-bromo-2,6-dichlorobenzaldehyde start->intermediate Incomplete Oxidation oxidant Oxidizing Agent (e.g., KMnO4) product This compound intermediate->product Complete Oxidation workup Reaction Quench & Extraction product->workup hplc HPLC/LC-MS Analysis workup->hplc purification Purification (Recrystallization) hplc->purification

Caption: Workflow for the oxidation of 4-bromo-2,6-dichlorotoluene.

Scenario 3: Formation of a Hydroxylated Byproduct

Question: I am attempting a Sandmeyer reaction to introduce the bromo group, but I am observing a significant byproduct with a mass corresponding to the replacement of the diazonium group with a hydroxyl group. How can I suppress this side reaction?

Answer:

The formation of a hydroxylated byproduct is a known side reaction in Sandmeyer chemistry, arising from the reaction of the intermediate diazonium salt with water.

Causality:

The diazonium salt intermediate is highly reactive and can be attacked by various nucleophiles present in the reaction mixture. Water, being the solvent or present as a co-solvent, can compete with the bromide nucleophile, leading to the formation of 4-hydroxy-2,6-dichlorobenzoic acid.

  • Starting Material: 4-Amino-2,6-dichlorobenzoic acid

  • Intermediate: 4-Diazonium-2,6-dichlorobenzoic acid salt

  • Desired Product: this compound

  • Byproduct: 4-Hydroxy-2,6-dichlorobenzoic acid

Troubleshooting Strategies:

  • Anhydrous Conditions: While challenging in aqueous diazotization, minimizing the amount of water can help.

  • Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction to ensure the stability of the diazonium salt and minimize side reactions.

  • Acid Concentration: Using a higher concentration of hydrobromic acid can favor the desired bromination reaction.

  • Order of Addition: Slowly add the sodium nitrite solution to the acidic solution of the amine to maintain a low concentration of nitrous acid and control the reaction rate.

Reaction Pathway: Sandmeyer Reaction and Byproduct Formation

Sandmeyer_Reaction amine 4-Amino-2,6-dichlorobenzoic acid diazonium Diazonium Salt Intermediate amine->diazonium NaNO2, HBr product This compound diazonium->product CuBr byproduct 4-Hydroxy-2,6-dichlorobenzoic acid diazonium->byproduct H2O (Side Reaction)

Caption: Sandmeyer reaction pathway and the formation of the hydroxylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts depend on the synthetic route chosen:

  • Electrophilic Bromination of 2,6-dichlorobenzoic acid: Isomeric byproducts such as 3-bromo-2,6-dichlorobenzoic acid and 5-bromo-2,6-dichlorobenzoic acid are common.

  • Oxidation of 4-bromo-2,6-dichlorotoluene: Incomplete oxidation leads to the presence of the starting material and the intermediate 4-bromo-2,6-dichlorobenzaldehyde.

  • Sandmeyer Reaction of 4-amino-2,6-dichlorobenzoic acid: The formation of 4-hydroxy-2,6-dichlorobenzoic acid is a significant side reaction.

Q2: How can I best purify crude this compound?

Recrystallization is a good first step for purification.[1] A mixture of ethanol and water or acetic acid and water can be effective. For highly pure material, especially for removing isomers, preparative HPLC is recommended.

Q3: What analytical techniques are best for identifying these byproducts?

  • HPLC/LC-MS: This is the most powerful technique for separating and identifying byproducts. It can distinguish between isomers and provide mass information for identification.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any major byproducts, especially for distinguishing between isomers based on their unique substitution patterns.

  • GC-MS: If the byproducts are volatile or can be derivatized to become volatile, GC-MS is also a useful tool for identification.

Q4: Can decarboxylation be a significant side reaction?

Yes, decarboxylation of substituted benzoic acids can occur, especially at elevated temperatures. This would result in the formation of 1-bromo-3,5-dichlorobenzene. It is important to monitor reaction temperatures carefully to avoid this side reaction.

References

  • Haglund, P., & Lindström, G. (1995). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Journal of Mass Spectrometry, 30(6), 867-873.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. In Organic Chemistry II. Retrieved from [Link]

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Technical Support Center: Crystallization of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting strategies and frequently asked questions for the crystallization of 4-bromo-2,6-dichlorobenzoic acid (CAS No. 232275-51-3). As a critical intermediate in pharmaceutical synthesis, achieving high purity and optimal crystal form is paramount. This document synthesizes established crystallization principles with specific insights relevant to substituted benzoic acids to help you overcome common experimental challenges.

Physicochemical Properties at a Glance

A successful crystallization begins with understanding the compound's fundamental properties. These values are critical for solvent selection and characterization of the final product.

PropertyValueSource(s)
CAS Number 232275-51-3[1]
Molecular Formula C₇H₃BrCl₂O₂[1][2]
Molecular Weight 269.91 g/mol [1]
Appearance White to orange to green powder to crystal
Melting Point 165.0 to 169.0 °C
pKa (Predicted) 2.11 ± 0.10[3]
LogP (Predicted) 3.45[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a direct question-and-answer format.

Q1: My this compound will not crystallize from solution, even after cooling. What should I do?

This is a common issue, often related to supersaturation or the presence of interfering impurities. Here is a systematic approach to induce crystallization:

  • Induce Nucleation: A supersaturated solution may lack nucleation sites to initiate crystal growth.[4]

    • Scratching Method: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface.[4] The microscopic scratches on the glass provide an energy surface favorable for crystal formation.

    • Seeding: If you have a previous pure batch, add a single, tiny crystal ("seed crystal") to the solution.[4] This provides a perfect template for further crystal growth. If no seed crystal is available, you can create one by evaporating a drop of the solution on a stirring rod.[4]

  • Increase Supersaturation: It's possible the solution is not sufficiently concentrated.

    • Solvent Evaporation: Gently heat the solution to boil off a small portion of the solvent, then attempt to cool it again.[5] Be careful not to evaporate too much, which could cause the compound to "oil out" or precipitate impurities.

  • Check Solvent System: If the above methods fail, the solvent may be inappropriate. Re-evaluate your solvent choice based on the principle that the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[6]

Q2: The compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

"Oiling out" occurs when a saturated solution is cooled to a temperature that is still above the melting point of the solute in the impure state. The compound liquefies instead of crystallizing because the high concentration of dissolved material depresses its melting point.

  • Causality: This is common when a solution is too concentrated or cooled too rapidly. Impurities often dissolve more readily in the oily droplets than in the bulk solvent, hindering purification.[5]

  • Immediate Solution: Re-heat the entire mixture until the oil redissolves completely. Then, add a small amount (10-20% more) of hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. A slower cooling rate is crucial for forming larger, purer crystals.[7][8]

  • Alternative Solvent: If oiling out persists, the solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or using a mixed-solvent system where the compound is less soluble.

Q3: My final crystal yield is very low (<50%). What are the likely causes and how can I improve it?

A low yield can be frustrating and points to losses at various stages of the process.[5]

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5] Before starting, perform small-scale solubility tests to determine the minimal amount of hot solvent needed.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), significant product loss can occur. To prevent this, use a pre-heated funnel and flask and add a slight excess of hot solvent before filtering. You can then boil off the excess solvent before the final cooling step.[6]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can often force more of the dissolved solid to crystallize.[4]

  • Transfer Losses: Be meticulous during product transfer. Rinse all glassware with a small amount of the cold filtrate to recover any adhered crystals.[9]

Q4: The recovered crystals are discolored. How do I remove colored impurities?

Colored impurities are often non-polar, conjugated molecules that can be effectively removed.

  • Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. The charcoal has a high surface area that adsorbs the colored impurities.

  • Procedure: Swirl the solution with the charcoal and gently boil for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.

Q5: I'm observing polymorphism. Why am I getting different crystal forms, and how can I control it?

Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties. Substituted benzoic acids are known to exhibit this phenomenon.[11][12][13] The specific polymorph obtained is often dependent on kinetic and thermodynamic factors during crystallization.

  • Controlling Factors:

    • Solvent Choice: Different solvents can favor the formation of different polymorphs.[13]

    • Cooling Rate: Rapid cooling often yields a kinetically favored, less stable polymorph, while slow cooling allows the system to reach equilibrium and form the thermodynamically stable polymorph.[8]

    • Temperature: The temperature at which crystallization occurs can dictate the resulting crystal form.

If a specific polymorph is desired, it is essential to precisely control these variables and maintain consistency between batches.

Experimental Protocol: Standard Recrystallization

This protocol provides a reliable baseline for purifying this compound.

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Water mixture)

  • Two Erlenmeyer flasks

  • Hot plate

  • Glass funnel and fluted filter paper

  • Buchner funnel and vacuum flask

  • Boiling chips

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Ethanol/water mixtures are often effective for substituted benzoic acids.[14]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a boiling chip. Add the minimum amount of hot solvent in portions, swirling and heating, until the solid just dissolves.[4][6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.[10]

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Place a pre-warmed funnel with fluted filter paper over a second pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible.[6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop.[8] Slow cooling is essential for forming large, pure crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. Transfer the crystals to a watch glass and dry them completely in a desiccator or a low-temperature oven.

  • Characterization: Weigh the dried crystals to calculate the percent recovery and determine the melting point to assess purity. A sharp melting point close to the literature value indicates high purity.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and solving common crystallization issues.

G start Crystallization Issue prob1 No Crystals Form start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Impure/Colored Crystals start->prob4 sol1a Scratch Inner Surface prob1->sol1a sol1b Add Seed Crystal prob1->sol1b sol1c Evaporate Some Solvent prob1->sol1c sol1d Re-evaluate Solvent prob1->sol1d sol2a Re-heat to Dissolve prob2->sol2a sol2d Change Solvent System prob2->sol2d sol3a Use Less Solvent Initially prob3->sol3a sol3b Use Ice Bath After RT Cooling prob3->sol3b sol3c Pre-heat Funnel for Hot Filtration prob3->sol3c sol3d Rinse Glassware with Filtrate prob3->sol3d sol4a Use Activated Charcoal prob4->sol4a sol2b Add More Hot Solvent sol2a->sol2b sol2c Cool Solution Slowly sol2b->sol2c sol4b Perform Hot Gravity Filtration sol4a->sol4b sol4c Ensure Slow Cooling Rate sol4b->sol4c

Caption: A flowchart for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for crystallizing this compound?

An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[6] While specific solubility data is not widely published, related compounds like 4-bromobenzoic acid are soluble in alcohol and ether and slightly soluble in hot water.[15] Therefore, good starting points for solvent screening include:

  • Alcohols: Methanol, Ethanol

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Dichloromethane/Hexane. A mixed-solvent system is often effective when a single solvent is not ideal.[16]

Q: What are the key safety precautions when handling this compound?

Substituted benzoic acids and their halogenated derivatives require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18][19] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly closed container in a cool, dry place.[18]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[19][20] In case of eye contact, rinse cautiously with water for several minutes.[18] If inhaled, move the person to fresh air.[18] Seek medical attention if irritation persists.

Q: What are common impurities in the synthesis of this compound?

Impurities can arise from starting materials or side reactions. For syntheses involving the bromination of a substituted phenol or benzoic acid, potential impurities could include regioisomers (e.g., isomers where the bromine is at a different position) or products of incomplete reaction.[21] The recrystallization process is designed to separate the desired product from these types of impurities.[4]

References

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). Effect of Substituent Size and Isomerization on the Polymorphism of 2-(Naphthalenylamino)-benzoic Acids | Request PDF.
  • CrystEngComm. (2012, August 16). Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids.
  • National Institutes of Health. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid.
  • ResearchGate. (2012, September 11). I'm not getting a single crystal for organic compounds.
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2015, December 16).
  • ECHEMI. (n.d.).
  • TCI EUROPE N.V. (2025, January 23).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
  • Sigma-Aldrich. (2025, November 6).
  • BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 232275-51-3.
  • (n.d.).
  • Thermo Fisher Scientific. (2025, September 10).
  • (n.d.). EXPERIMENT (3)
  • CrystEngComm. (n.d.). Polymorphism in p-aminobenzoic acid.
  • Thermo Scientific Chemicals. (n.d.). 4-Bromobenzoic acid, 97% 25 g.
  • (2015, April 16).
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1.
  • Alfa Chemistry. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90)
  • ResearchGate. (n.d.). Order-disorder phase transition induced by proton transfer in a co-crystal of 2,4-dichlorobenzoic Acid and Trimethylamine N-oxide.
  • ChemScene. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2).
  • Crysdot LLC. (n.d.). This compound - Benzene Compounds.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • ResearchGate. (2025, December 17). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 232275-51-3.
  • ChemicalBook. (n.d.). This compound synthesis.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-dichlorobenzoic acid. This substrate is notoriously difficult due to significant steric hindrance and competing electronic effects. The following troubleshooting guide and FAQs are designed to address specific experimental issues and explain the chemical principles behind optimizing this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The primary difficulty arises from extreme steric hindrance. The two chlorine atoms in the ortho positions to the bromine physically block the palladium catalyst from accessing the carbon-bromine bond for the crucial initial step of oxidative addition.[1] Furthermore, the final reductive elimination step to form the bulky biaryl product is also sterically demanding and can be slow.[2] While the electron-withdrawing nature of the chloro- and carboxyl- groups makes the aryl bromide electronically favorable for oxidative addition, the steric impediment is the dominant, rate-limiting factor.[3][4]

Q2: What are the most common side reactions to watch for?

When optimizing this reaction, be vigilant for three primary side reactions:

  • Protodeboronation: The boronic acid coupling partner reacts with trace water or protons in the reaction mixture, reverting to the corresponding arene and effectively being consumed without participating in the cross-coupling.[5] This is often exacerbated by high temperatures and prolonged reaction times.

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is critical.[6]

  • Dehalogenation: The starting this compound is reduced to 2,6-dichlorobenzoic acid. This can occur if the palladium-aryl intermediate reacts with a hydride source in the mixture.[3]

Q3: What is a good starting point for reaction conditions?

For a sterically demanding substrate like this, a robust catalyst system is essential. A reliable starting point would be:

  • Catalyst/Ligand: A pre-formed Buchwald-type palladacycle precatalyst (e.g., SPhos Pd G3) or an in-situ system generated from Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos.[7][8] These ligands are designed to accelerate both oxidative addition and reductive elimination in hindered systems.[9]

  • Base: A strong, non-coordinating base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These are generally more effective than weaker bases like sodium carbonate for difficult couplings.

  • Solvent: An anhydrous, polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 organic solvent to water) to aid in dissolving the base and activating the boronic acid.[7][10]

  • Temperature: Elevated temperatures are typically required, often in the range of 80-110 °C.[6]

Q4: How should I monitor the reaction's progress?

The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours). For LC-MS analysis, a small sample can be diluted with acetonitrile or methanol. For TLC, spot the reaction mixture alongside your starting aryl bromide and boronic acid to track the disappearance of starting materials and the appearance of the more non-polar product spot.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Conversion of Starting Aryl Bromide

This is the most common issue and almost always points to a problem with the catalytic cycle's initial steps.

start Low / No Conversion q1 Is the Catalyst Active? start->q1 s1a Use a pre-formed Pd(0) catalyst or a reliable precatalyst (e.g., SPhos G3). Ensure rigorous degassing of all solvents. q1->s1a No s1b Check age and storage of Pd source. Run a positive control reaction with a simple substrate. q1->s1b Unsure q2 Is Oxidative Addition Failing? q1->q2 Yes s2 Switch to a bulkier, more electron-rich ligand. (e.g., from PPh₃ to SPhos, XPhos, or RuPhos). Increase reaction temperature. q2->s2 Likely q3 Is Transmetalation Inefficient? q2->q3 Unlikely s3 Switch to a stronger base (K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry. Consider using a boronic ester (e.g., BPin) for stability. q3->s3 Possible

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causal Analysis:

  • Cause 1: Inactive Catalyst System. The active Pd(0) species is either not forming from your Pd(II) precatalyst or is being oxidized and deactivated.

    • Solution: Ensure all solvents, including water, are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.[12] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst can bypass issues with the in-situ reduction of Pd(II).[13][14]

  • Cause 2: Failed Oxidative Addition. As discussed, this is the most probable bottleneck due to steric hindrance.

    • Solution: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must use a bulky, electron-rich biaryl monophosphine ligand (a "Buchwald ligand") or a sterically demanding N-heterocyclic carbene (NHC) ligand.[1][15] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to overcome the steric barrier. Increasing the temperature can also provide the activation energy needed for this step.[16]

  • Cause 3: Inefficient Transmetalation. The transfer of the organic group from boron to palladium is not occurring efficiently. This step requires activation of the boronic acid by a base.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is of high purity, dry, and finely powdered to maximize surface area. If protodeboronation is suspected (see below), using a more stable boronic ester derivative, such as a pinacol ester (BPin), can be beneficial as they are less prone to premature decomposition.[3][17]

Problem: Significant Formation of Side Products

If your starting material is being consumed but the desired product yield is low, side reactions are likely the culprit.

  • Issue: High Levels of Protodeboronation. (Observed as the arene corresponding to your boronic acid in the crude NMR/LC-MS).

    • Cause: The C-B bond of the boronic acid is being cleaved by hydrolysis before it can transmetalate to the palladium center.[5]

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

      • Switch to anhydrous reaction conditions using a strong, anhydrous base like K₃PO₄ and a dry solvent like toluene or dioxane.[7]

      • Protect the boronic acid as a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester.[17] These are more resistant to hydrolysis.

  • Issue: Significant Homocoupling of the Boronic Acid. (Observed as a symmetrical biaryl byproduct).

    • Cause: This is typically caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Improve your degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) for its entire duration.[6] Using a pre-catalyst that generates the active Pd(0) species cleanly can also help suppress this pathway.[7]

Problem: Reaction is Inconsistent or Not Reproducible
  • Cause 1: Reagent Quality. The quality of reagents, especially the boronic acid, base, and palladium catalyst, can vary between batches.

    • Solution: Use fresh, high-purity reagents. Boronic acids can degrade upon storage; it's best to use them fresh or from a recently opened bottle stored in a refrigerator or freezer.[12] Ensure your base is anhydrous if the protocol calls for it. The activity of palladium catalysts, especially Pd(0) sources, can diminish over time.[7]

  • Cause 2: Inconsistent Degassing or Inert Atmosphere. Minor variations in oxygen or moisture levels can have a dramatic impact on yield.

    • Solution: Standardize your degassing procedure. Sparging solvents with an inert gas for a fixed amount of time (e.g., 30 minutes) is more reliable than freeze-pump-thaw cycles for routine work. Use Schlenk line techniques to ensure the reaction vessel remains oxygen-free during reagent addition and throughout the reaction.[10][11]

Data Presentation & Optimized Protocols

Table 1: Key Parameter Selection for Coupling with this compound
ParameterRecommended ChoiceRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos Pd G3)Pd(II) sources are air-stable but require in-situ reduction.[3] Modern palladacycles are often more reliable and efficient for challenging substrates.[13]
Ligand Bulky Biaryl Monophosphines: SPhos, XPhos, RuPhos, BrettPhosCRITICAL. These ligands are essential to overcome steric hindrance, promoting both oxidative addition and reductive elimination.[1][18] The choice may require screening.
Base K₃PO₄, Cs₂CO₃, CsFStrong, non-coordinating bases are required to activate the boronic acid without interfering with the catalyst.[19] K₃PO₄ is a good, cost-effective starting point.
Boronic Reagent Arylboronic Acid or Arylboronic Pinacol Ester (ArBPin)Pinacol esters offer greater stability against protodeboronation, which can be advantageous for sluggish reactions requiring long heating times.[3]
Solvent System 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1), or Anhydrous THF/TolueneAprotic solvents are standard. A small amount of water can accelerate transmetalation but may increase protodeboronation. Anhydrous conditions may be necessary.[7][10]
Temperature 80 - 110 °CHigh temperature is needed to provide the activation energy for the sterically hindered steps.[6] Monitor for thermal decomposition of sensitive substrates.
Experimental Protocol 1: Standard Conditions for Hindered Substrates

This protocol provides a robust starting point for the coupling reaction.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). The Pd:Ligand ratio is typically 1:2.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[11]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[11]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Diagram: The Suzuki Catalytic Cycle for a Hindered Substrate

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition [CHALLENGE] Sterically Hindered! Requires bulky, e⁻-rich ligand. pd0->oa pd2_complex Ar¹-Pd(II)L₂(X) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂(Ar²) tm->pd2_biaryl re Reductive Elimination [CHALLENGE] Sterically Hindered! Also promoted by bulky ligands. pd2_biaryl->re re->pd0 product Ar¹-Ar² (Product) re->product aryl_halide Ar¹-X (this compound) aryl_halide->oa boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₃PO₄) base->borate borate->tm

Caption: Suzuki catalytic cycle highlighting challenging steps.

References

  • Vertex AI Search, based on research on sterically hindered Suzuki-Miyaura cross-coupling.[1]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[20]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[16]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.[21]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[15]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.[19]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.[22]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[7]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.[23]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.[2]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.[9]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.[13]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[8]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.[17]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.[5]

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.[24]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[25]

  • Reddit r/Chempros. (2025). Problems with Suzuki coupling.[14]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[18]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[4]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[10]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.[26]

  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene.[6]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.[12]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[27]

  • Benchchem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.[28]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).[29]

  • Benchchem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.[11]

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Technical Support Center: 4-Bromo-2,6-dichlorobenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dichlorobenzoic acid in coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Our goal is to empower you with the knowledge to minimize side reactions and maximize the yield of your desired products.

Introduction: The Challenge of a Hindered Substrate

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents significant hurdles in palladium-catalyzed cross-coupling reactions. The two ortho-chloro substituents create substantial steric hindrance around the reactive C-Br bond, slowing down the rates of oxidative addition and reductive elimination.[1][2][3][4] Furthermore, the presence of the carboxylic acid group can lead to solubility issues and introduces the possibility of unwanted side reactions like protodecarboxylation.

This guide will address the most common side reactions encountered when using this substrate in Suzuki-Miyaura, Heck, and Sonogashira couplings, providing you with the mechanistic understanding and practical solutions to overcome these challenges.

FAQ: General Considerations for Coupling Reactions

Q1: Why are my coupling reactions with this compound so sluggish?

A1: The primary reason for slow or incomplete reactions is the steric hindrance imposed by the two ortho-chloro substituents. This bulkiness impedes the approach of the palladium catalyst to the C-Br bond for oxidative addition, a critical step in the catalytic cycle. Additionally, the electron-withdrawing nature of the chlorine atoms can disfavor this step. To overcome this, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential to promote the formation of a reactive monoligated palladium species.[1][2]

Q2: I am observing a significant amount of starting material decomposition. What could be the cause?

A2: Decomposition can arise from several factors. High reaction temperatures, while often necessary to overcome steric hindrance, can also lead to substrate and catalyst degradation. The choice of base is also critical; overly strong bases can promote side reactions. Finally, ensure your reaction is performed under a strictly inert atmosphere, as oxygen can lead to the formation of palladium black and other degradation pathways.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but with this compound, several side reactions can compete with the desired transformation.

Problem 1: Significant Formation of 2,6-Dichlorobenzoic Acid (Debromination)

Q: My main byproduct is the debrominated starting material. What is causing this and how can I prevent it?

A: Debromination, or more accurately, protodebromination, is the replacement of the bromine atom with a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species.

Root Causes & Solutions:

  • Hydride Source: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or the base itself.

    • Solution: Switch to aprotic solvents like dioxane, toluene, or THF. While a small amount of water is often necessary for the Suzuki coupling, using anhydrous conditions or minimizing the water content can reduce debromination.[5][6]

  • Base Selection: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.

    • Solution: Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Phosphate bases are often a good choice for sterically hindered substrates.[5]

  • Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.[6]

Troubleshooting Workflow for Debromination:

Caption: Decision tree for minimizing debromination.

Problem 2: Formation of Biphenyl-2,2',6,6'-tetrachloro-4,4'-dicarboxylic acid (Homocoupling)

Q: I am observing a significant amount of a dimer of my starting material. What is this and how can I avoid it?

A: This side product is the result of the homocoupling of two molecules of this compound. This can occur through a palladium-mediated pathway, often exacerbated by the presence of oxygen.[7]

Root Causes & Solutions:

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the aryl halide.

    • Solution: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Some palladium sources are more prone to promoting homocoupling.

    • Solution: Using a well-defined Pd(0) precatalyst can sometimes mitigate this issue compared to in situ reduction of Pd(II) sources.

Problem 3: Formation of 1,3-Dichlorobenzene (Protodecarboxylation)

Q: My reaction is producing 1,3-dichlorobenzene. What is the cause of this unexpected product?

A: This is due to protodecarboxylation, the loss of the carboxylic acid group and its replacement with a hydrogen atom. This can be a significant side reaction for benzoic acids, especially under palladium catalysis at elevated temperatures.

Root Causes & Solutions:

  • High Temperature: Decarboxylation is often thermally driven.

    • Solution: Optimize the reaction temperature to the lowest effective point. Microwave irradiation can sometimes provide the necessary energy for the coupling reaction at lower bulk temperatures and shorter reaction times, potentially reducing decarboxylation.

  • Catalyst System: The choice of catalyst and ligands can influence the propensity for decarboxylation.

    • Solution: Screen different palladium catalysts and ligands. Some systems may be less prone to promoting this side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific arylboronic acid.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(II) saltProvides the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[6]
Base K₃PO₄ (2-3 equivalents)A moderately strong, non-nucleophilic base suitable for hindered substrates.[5]
Solvent 1,4-Dioxane or Toluene/Water (e.g., 10:1)Aprotic solvent to minimize debromination. A small amount of water is often beneficial.
Temperature 80-110 °CNecessary to overcome steric hindrance, but should be optimized to minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve the palladium precatalyst and the ligand in the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed water (if using a biphasic system).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Heck Coupling

The Heck reaction, the coupling of an aryl halide with an alkene, is also challenging with this compound due to steric hindrance.[3][8][9][10][11][12][13]

Problem: Low or No Conversion

Q: I am not observing any product formation in my Heck reaction. What can I do?

A: Low reactivity is the most common issue.

Root Causes & Solutions:

  • Steric Hindrance: As with the Suzuki coupling, steric hindrance is a major obstacle.

    • Solution: Employ bulky, electron-rich phosphine ligands or NHC ligands to facilitate the oxidative addition step. High reaction temperatures are often required.

  • Alkene Coordination: The coordination of the alkene to the palladium center can be a limiting factor, especially with sterically demanding alkenes.

    • Solution: Use a less coordinating solvent to favor alkene binding.[1] Avoid an excessive ligand-to-palladium ratio, as this can inhibit alkene coordination.

Troubleshooting Workflow for Heck Reactions:

Caption: Troubleshooting workflow for low conversion in Heck reactions.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes can be plagued by side reactions, particularly homocoupling of the alkyne (Glaser coupling).[14][15][16][17][18]

Problem: Formation of Alkyne Dimer (Glaser Coupling)

Q: My main byproduct is a dimer of my terminal alkyne. How can I suppress this?

A: The copper(I) co-catalyst, while essential for the Sonogashira reaction, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[15]

Root Causes & Solutions:

  • Oxygen Sensitivity: The copper-catalyzed homocoupling is highly sensitive to oxygen.

    • Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a strict inert atmosphere throughout the reaction.

  • Copper-Free Conditions: In some cases, the Sonogashira coupling can be performed without a copper co-catalyst, which completely eliminates the Glaser coupling side reaction.

    • Solution: Explore copper-free Sonogashira protocols. These often require a different choice of base and ligand.[16]

Experimental Protocol: Sonogashira Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira coupling.
Copper Co-catalyst CuI (1-2 mol%)Activates the terminal alkyne.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base and a solvent.
Ligand PPh₃ (if not using a pre-formed complex)Stabilizes the palladium catalyst.
Temperature Room temperature to 60 °CMilder conditions are often sufficient for Sonogashira coupling.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent Glaser coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed amine base and the terminal alkyne (1.1 eq.).

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride) and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Purification Strategies

Purifying the desired product from a mixture of starting materials and side products can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution may be necessary to separate compounds with close Rf values.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product mixture can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.

References

Sources

Technical Support Center: Purification of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid. What are the likely impurities?

A1: Discoloration in the crude product often points to the presence of residual reagents or byproducts from the synthesis. Common synthetic routes, such as the Sandmeyer reaction, can introduce several types of impurities. These may include unreacted starting materials (e.g., 4-amino-2,6-dichlorobenzoic acid), diazonium salt residues, and colored byproducts formed from side reactions. Phenolic impurities, which can arise from the reaction of diazonium salts with water, are also a possibility and are often colored.

Q2: I performed an acid-base extraction, but my final product is still not pure. What went wrong?

A2: While acid-base extraction is an excellent first step for purifying carboxylic acids, its effectiveness can be limited by a few factors.[1][2] Incomplete extraction can occur if the pH is not sufficiently basic to deprotonate all the carboxylic acid or if the organic and aqueous layers are not mixed thoroughly. Additionally, some neutral or weakly acidic impurities might be carried over into the aqueous layer. It is also crucial to ensure the final precipitation of the acid is complete by adjusting the pH to be sufficiently acidic.[2] For high purity, acid-base extraction is often a precursor to other techniques like recrystallization or chromatography.[1]

Q3: Can I use any solvent for recrystallization?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[3] This differential solubility is what allows for the separation from impurities and the formation of pure crystals upon cooling. A solvent that dissolves the compound too well at all temperatures will result in poor recovery, while a solvent that dissolves it poorly even when hot will not be effective for purification.

Q4: How do I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4] By spotting the crude material, the purified fractions, and a reference standard (if available) on a TLC plate, you can visually assess the removal of impurities. Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm).[5] Staining with potassium permanganate can also be used as a visualization technique.[6]

Troubleshooting Guides

Issue 1: Oily Product Instead of Crystalline Solid After Recrystallization

This is a common issue that can be frustrating. An oily product, or "oiling out," occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.

Root Cause Analysis:

  • High Impurity Load: A significant amount of impurities can depress the melting point of the product, causing it to separate as an oil.

  • Inappropriate Solvent Choice: The solvent may be too non-polar for the compound, leading to poor solvation of the crystal lattice.

  • Cooling Too Rapidly: A sudden drop in temperature can cause the compound to precipitate out of solution too quickly, not allowing enough time for an ordered crystal lattice to form.

Troubleshooting Workflow:

Caption: Troubleshooting oiling out during recrystallization.

Recommended Protocol: Two-Solvent Recrystallization

If a single solvent system is problematic, a two-solvent system can be effective.

  • Solvent Selection: Choose a "good" solvent in which this compound is highly soluble, and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pairing is a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.

Issue 2: Co-elution of Impurities During Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. However, impurities can sometimes co-elute with the desired product.

Root Cause Analysis:

  • Inappropriate Mobile Phase: The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, leading to poor separation.

  • Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.

Troubleshooting Workflow:

Caption: Troubleshooting co-elution in column chromatography.

Recommended Protocol: Flash Column Chromatography

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and reduce tailing.[7] Aim for an Rf value of 0.2-0.4 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[8] Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds if necessary.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Low Recovery of Product

Low recovery can occur during any purification step and significantly impacts the overall efficiency of the synthesis.

Root Cause Analysis:

  • Recrystallization: Using too much solvent, choosing a solvent in which the product is too soluble even at low temperatures, or premature crystallization during hot filtration.

  • Acid-Base Extraction: Incomplete precipitation of the product from the aqueous layer, or loss of product due to its partial solubility in the aqueous phase.

  • Column Chromatography: The product may be irreversibly adsorbed onto the silica gel, or some product-containing fractions may have been discarded.

Data Summary: Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds, but crystals may dry slowly.[1]
EthanolHigh78Excellent general-purpose solvent.[2]
Ethyl AcetateMedium77Good for compounds of intermediate polarity.[1]
TolueneLow111Suitable for aromatic compounds; high boiling point can be a drawback.[1]
Hexanes/HeptaneVery Low69 / 98Often used as the "poor" solvent in a two-solvent system.

Recommended Protocol: Maximizing Recovery

  • Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. When filtering, wash the crystals with a minimal amount of ice-cold solvent.

  • Acid-Base Extraction: After acidifying the aqueous layer to precipitate the product, ensure the pH is well below the pKa of the carboxylic acid (typically pH 1-2). Cool the solution in an ice bath before filtration to decrease the solubility of the product in water. If the product has some water solubility, back-extracting the acidified aqueous layer with an organic solvent like ethyl acetate can recover dissolved product.

  • General: Always check the purity of your discarded mother liquor or aqueous layers by TLC to ensure you are not prematurely discarding a significant amount of your product.

By understanding the principles behind these purification techniques and systematically troubleshooting any issues that arise, you can significantly improve the purity and yield of your this compound.

References

  • Wikipedia. Acid-base extraction. [Link]

  • University of California, Davis. 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of California, Davis. 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Oregon State University. Experimental Chemistry II.
  • Florida A&M University. Lab Report Recrystallization September 27, 2016. [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Bromo-2,6-dichlorobenzoic acid (CAS No. 232275-51-3).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

This compound is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[2] Its purity is paramount, as even trace impurities can impact downstream reaction yields, introduce unwanted side products, and complicate regulatory approval processes. This guide provides a structured approach to identifying and removing common impurities through various laboratory techniques.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product after recrystallization has a low yield. What are the likely causes and how can I fix it?

Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors. A systematic approach is key to diagnosing the problem.

  • Causality: The core principle of recrystallization is the significant difference in the solubility of your compound in a given solvent at high and low temperatures.[3] Low yield typically means either too much solvent was used, the wrong solvent was chosen, or the product was lost during transfer steps.

  • Troubleshooting Steps:

    • Excess Solvent: Using the minimum amount of hot solvent to fully dissolve the crude product is critical.[3] If you added too much, you can evaporate some of the solvent to re-saturate the solution before cooling.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor. You may need to screen for a new solvent or use a mixed-solvent system.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant portion of your material. To prevent this, preheat the filtration funnel and filter paper with hot solvent before filtering your dissolved product.[4]

    • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization at room temperature, followed by further cooling in an ice bath to maximize the precipitation of the solid.[5]

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G start Low Yield After Recrystallization check_solvent Was minimal amount of hot solvent used? start->check_solvent check_filtration Did crystals form in the funnel during hot filtration? check_solvent->check_filtration Yes evaporate Solution: Evaporate excess solvent and re-cool. check_solvent->evaporate No check_cooling Was solution cooled slowly, then in an ice bath? rescreen Solution: Re-screen for a better solvent or use a mixed-solvent system. check_cooling->rescreen Yes (If yield is still low) optimize_cooling Solution: Allow more time for cooling; use ice bath. check_cooling->optimize_cooling No check_filtration->check_cooling No preheat Solution: Preheat funnel and filter paper with hot solvent. check_filtration->preheat Yes end_node Yield Optimized evaporate->end_node rescreen->end_node preheat->end_node optimize_cooling->end_node

Caption: Troubleshooting logic for low recrystallization yield.

Question 2: My purified compound appears as an oil or sticky gum instead of a crystalline solid. Why is this happening?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the presence of impurities.

  • Causality (Melting Point Depression): Impurities disrupt the crystal lattice of the pure compound, leading to a significant depression of its melting point. If the melting point of the impure mixture drops below the temperature of the solution during cooling, it will separate as an oil. The reported melting point for similar compounds like 4-Bromo-2-chlorobenzoic acid is in the range of 169-177°C, so the pure target compound should be a solid at room temperature.[2]

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Slower cooling can sometimes promote proper crystal nucleation.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Perform a Pre-Purification Step: If oiling persists, it indicates a high level of impurities. Consider an acid-base extraction to remove neutral or basic impurities before attempting recrystallization again.[6][7]

Question 3: My TLC plate shows streaking or tailing for my compound. How can I get a clean spot?

Answer: Streaking is a very common issue when running carboxylic acids on standard silica gel TLC plates.

  • Causality (Acid-Base Interaction): Silica gel is slightly acidic. The acidic proton of the carboxylic acid group can interact strongly with the stationary phase, leading to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate.[4] This causes the compound to "drag" or "streak" up the plate instead of moving as a compact spot.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[4] This ensures the carboxylic acid remains fully protonated (in its less polar form), minimizing its interaction with the silica gel and resulting in a well-defined spot.

    • Consider Reversed-Phase TLC: For highly polar carboxylic acids, reversed-phase TLC plates (like C18) can provide better separation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized via oxidation, residual bromo-dichloro-toluene might be present.[9][10]

  • Isomeric Byproducts: Positional isomers (e.g., other bromo-dichloro-benzoic acids) formed during halogenation or other steps.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents (e.g., triethylamine).[11]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, dioxane, water).[11]

Q2: Which purification technique should I choose first: recrystallization, acid-base extraction, or column chromatography?

A2: The optimal choice depends on the nature and quantity of the impurities. For solid carboxylic acids, a combination of techniques is often most effective.

  • Acid-Base Extraction: This is an excellent first step for removing neutral or basic impurities.[6][7] The acidic product is converted to its water-soluble salt with a base, washed with an organic solvent to remove impurities, and then re-acidified to precipitate the pure acid.

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds, especially after an initial extraction has removed dissimilar impurities.[12][13]

  • Column Chromatography: This is useful for separating compounds with very similar polarities, such as positional isomers, but can be more time-consuming and require larger solvent volumes.[4] Remember to add a small percentage of acid to the eluent to prevent streaking on the column.[14]

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G start Crude Solid Sample of This compound check_impurities Are neutral or basic impurities suspected? start->check_impurities extraction Perform Acid-Base Extraction check_impurities->extraction Yes recrystallization Perform Recrystallization check_impurities->recrystallization No extraction->recrystallization check_purity Is the product pure (by TLC/HPLC/NMR)? recrystallization->check_purity chromatography Perform Column Chromatography check_purity->chromatography No (e.g., isomers present) end_node Pure Product check_purity->end_node Yes chromatography->recrystallization

Caption: Decision workflow for selecting a purification method.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The selection process is a balance of solubility properties. The ideal solvent should have the characteristics summarized in the table below.

PropertyIdeal CharacteristicRationale
Solubility High solubility at boiling point, low solubility at room/cold temperature.This differential is the driving force for crystallization and ensures high recovery.[3]
Boiling Point Moderately high (60-120 °C).Too low, and the solvent evaporates too quickly. Too high, and it can be difficult to remove from the final crystals.
Reactivity Must be inert.The solvent should not react with your compound.
Impurity Profile Impurities should be either highly soluble or insoluble in the solvent.If highly soluble, they remain in the mother liquor. If insoluble, they can be removed during hot filtration.[12]

For this compound, solvents like ethanol/water mixtures, acetic acid, or toluene/heptane mixtures are good starting points for screening.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of methods provides the most comprehensive purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, often used to specify purity of ≥97% or ≥98%.[1][2] A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a phosphoric or formic acid modifier, is a common setup.[15][16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally similar impurities.[17][18]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from your crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acid.[11]

  • Washing (Optional): The combined aqueous extracts can be washed once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The pure this compound will precipitate out as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly.

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G step1 Step 1 Dissolve Crude Solid in Ethyl Acetate step2 Step 2 Add NaHCO₃ (aq) solution in Separatory Funnel step1:f0->step2:f0 Transfer step3 Step 3 Separate Layers Organic Layer (Neutral/Basic Impurities) Aqueous Layer (Product as Sodium Salt) step2:f0->step3:f0 Shake & Vent step4 Step 4 Cool Aqueous Layer in Ice Bath step3:f2->step4:f0 Collect step5 Step 5 Add HCl (aq) to pH 2 Product Precipitates step4:f0->step5:f0 Acidify step6 Step 6 Vacuum Filtration Collect Pure Solid step5:f0->step6:f0 Isolate

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization

This protocol assumes you have a solid product from a previous step (like extraction) or are starting with crude material.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, water, toluene, heptane, and mixtures) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture on a hot plate with swirling until the solid completely dissolves.[12] Add solvent dropwise until you get a clear, saturated solution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[5] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Wiley. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]

  • FAMU. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bruker. (2011). 4-bromobenzoic acid 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • jezdez1. (2022). Recrystallisation of benzoic acid. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids - CN108558636A.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

Overview of Synthetic Strategies

This compound is a valuable substituted aromatic carboxylic acid used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] While several synthetic routes are conceivable, its preparation is often non-trivial due to the specific substitution pattern required. The most reliable and commonly employed methods involve the transformation of a pre-functionalized aniline derivative via a Sandmeyer reaction or the regioselective functionalization of a di-substituted benzene ring.

This guide will focus on the robust and highly adaptable Sandmeyer reaction, beginning with the commercially available starting material, 4-Bromo-2,6-dichloroaniline.[2] This pathway offers excellent control over the regiochemistry, which is a critical consideration for this specific isomer.

Primary Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide, cyanide, or other functionalities via a diazonium salt intermediate.[3][4][5][6] This process is initiated by the diazotization of an aniline, followed by a copper(I)-catalyzed displacement of the diazonium group.[7]

Sandmeyer_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Hydrolysis Aniline 4-Bromo-2,6-dichloroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, H₂SO₄ 0-5 °C Nitrile 4-Bromo-2,6-dichlorobenzonitrile Diazonium->Nitrile CuCN, KCN Heat Final_Product This compound Nitrile->Final_Product H₂SO₄, H₂O Reflux

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The solutions are based on mechanistic understanding and practical laboratory experience.

Question 1: My diazotization reaction is producing a dark-colored, tarry substance, and the subsequent Sandmeyer reaction yield is very low. What's going wrong?

Answer: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.

  • Causality: The N₂⁺ group is an excellent leaving group (it departs as nitrogen gas), and the C-N bond can easily cleave. At temperatures above 5-10 °C, the diazonium salt can decompose, leading to a complex mixture of phenolic byproducts (from reaction with water) and azo-coupling products, which are often intensely colored.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be performed in an ice-salt bath to maintain a temperature between 0 and 5 °C. Use a thermometer directly in the reaction mixture.

    • Order of Addition: Add the cold sodium nitrite solution slowly to the acidic solution of the aniline. This prevents localized heating and a buildup of nitrous acid.

    • Immediate Use: Do not attempt to isolate the diazonium salt. It should be prepared in situ and used immediately in the subsequent Sandmeyer step.

    • Acid Concentration: Ensure the reaction medium is sufficiently acidic to prevent premature coupling reactions between the diazonium salt and unreacted aniline.

Question 2: The Sandmeyer cyanation step is sluggish, and I'm recovering a significant amount of starting material or observing phenol formation.

Answer: This points to issues with the copper catalyst or the reaction conditions for the displacement step.

  • Causality: The Sandmeyer reaction relies on a single-electron transfer from a copper(I) species to the diazonium salt to initiate the radical mechanism.[3][7] If the catalyst is inactive (oxidized to Cu(II)) or if conditions favor reaction with the solvent (water), the desired cyanation will be inefficient.

  • Troubleshooting Steps:

    • Catalyst Quality: Use high-purity, freshly prepared or purchased copper(I) cyanide (CuCN). Air exposure can oxidize Cu(I) to the less effective Cu(II).

    • Neutralization: Before adding the diazonium salt solution to the CuCN solution, it is sometimes beneficial to carefully neutralize the excess acid from the diazotization step with a base like sodium carbonate until the pH is weakly acidic. This minimizes the competing hydrolysis reaction that forms phenols.

    • Temperature: While the diazotization must be cold, the Sandmeyer displacement often requires gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate. Monitor the reaction for the steady evolution of nitrogen gas, which indicates the reaction is progressing.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_step At which step did the issue occur? Diazotization Sandmeyer Cyanation Hydrolysis start->check_step diaz_issue Issue: Dark Color / Tar Cause: Diazonium Decomposition Solution: Maintain 0-5 °C, slow NaNO₂ addition, use immediately. check_step:f1->diaz_issue sand_issue Issue: Phenol Formation / Low Conversion Cause: Inactive Catalyst / Hydrolysis Solution: Use fresh CuCN, neutralize excess acid, control temperature. check_step:f2->sand_issue hydro_issue Issue: Incomplete Conversion to Acid Cause: Insufficient Hydrolysis Solution: Increase reflux time/temp, ensure strong acid concentration. check_step:f3->hydro_issue

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Question 3: My final product is difficult to purify and appears to be contaminated with the intermediate nitrile. How can I improve the final hydrolysis step?

Answer: Incomplete hydrolysis of the benzonitrile intermediate is a common problem, as the nitrile group can be quite stable.

  • Causality: The hydrolysis of an aromatic nitrile to a carboxylic acid requires harsh conditions (strong acid or base and high temperatures) to overcome the stability of the C≡N bond and the resonance-stabilized aromatic ring.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure you are using a sufficiently concentrated strong acid (e.g., 70-80% sulfuric acid) and refluxing for an adequate period. Monitor the reaction by TLC or HPLC until the nitrile spot has completely disappeared.

    • Temperature: The reaction may require temperatures exceeding 100 °C. Use a suitable solvent or aqueous acid mixture to achieve a vigorous reflux.

    • Workup: After hydrolysis, the product is precipitated by pouring the cooled reaction mixture onto ice. Thoroughly washing the crude solid with cold water will help remove residual acid and inorganic salts.

    • Purification: Recrystallization is the most effective method for purifying the final product. A solvent system like ethanol/water or acetic acid/water can be effective. The carboxylic acid should be significantly less soluble in the cold solvent mixture than the remaining nitrile.

Question 4: What is the best method to purify the final this compound?

Answer: Recrystallization is the preferred method for purifying the final product on a lab scale.

  • Rationale: this compound is a crystalline solid with a defined melting point.[8] Recrystallization is highly effective at removing amorphous impurities, residual starting materials, and side-products with different solubility profiles.

  • Solvent Selection:

    • Primary Choice: An ethanol/water mixture often provides good results. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly to form pure crystals.

    • Alternative: Acetic acid can also be used, followed by precipitation with water.

  • Procedure:

    • Dissolve the crude solid in the minimum required volume of the hot solvent.

    • If impurities are present, you may perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Detailed Experimental Protocols

Safety Note: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl diazonium salts are potentially explosive when dry; never isolate them.

Protocol 1: Synthesis of this compound

This protocol details the three-step synthesis starting from 4-Bromo-2,6-dichloroaniline.

Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline

Reagent/ParameterQuantity (for 10 mmol scale)Notes
4-Bromo-2,6-dichloroaniline2.41 g (10.0 mmol)Starting material.[2]
Concentrated Sulfuric Acid5 mLDissolves the aniline.
Water15 mLUsed as solvent.
Sodium Nitrite (NaNO₂)0.76 g (11.0 mmol)Diazotizing agent.
Water (for NaNO₂)5 mLTo dissolve the sodium nitrite.
Temperature 0 - 5 °C CRITICAL PARAMETER

Methodology:

  • In a 100 mL flask, carefully add 5 mL of concentrated sulfuric acid to 15 mL of water and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 2.41 g of 4-Bromo-2,6-dichloroaniline to the cold acid solution with stirring. Stir until a fine, uniform suspension is obtained.

  • In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension over 20-30 minutes, ensuring the temperature of the reaction mixture never exceeds 5 °C .

  • After the addition is complete, stir the resulting solution for an additional 15 minutes in the ice bath. This cold diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer Cyanation

Reagent/ParameterQuantity (for 10 mmol scale)Notes
Copper(I) Cyanide1.08 g (12.0 mmol)Catalyst.
Potassium Cyanide0.78 g (12.0 mmol)Forms a soluble complex with CuCN.
Water10 mLSolvent for the catalyst mixture.
Temperature 60 - 70 °C To drive the displacement reaction.

Methodology:

  • In a 250 mL flask equipped with a stirrer, dissolve the copper(I) cyanide and potassium cyanide in 10 mL of water and warm the solution to 60 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture at 60-70 °C for 30 minutes, or until the gas evolution ceases.

  • Cool the reaction mixture to room temperature. The crude 4-Bromo-2,6-dichlorobenzonitrile will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

Step 3: Hydrolysis to this compound

Reagent/ParameterQuantity (for 10 mmol scale)Notes
Crude Nitrile from Step 2~2.5 g (assumed 100% yield)Intermediate product.
Concentrated Sulfuric Acid15 mLHydrolysis reagent.
Water5 mLCo-solvent.
Temperature Reflux (~120-140 °C) To ensure complete hydrolysis.

Methodology:

  • Combine the crude nitrile, 15 mL of concentrated sulfuric acid, and 5 mL of water in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC if desired.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ~100 g of crushed ice with stirring.

  • A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.

References

  • Vertex AI Search, "Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11)." No valid URL was provided in the search result.
  • Wikipedia, "Sandmeyer reaction." [Link]

  • L.S.College, Muzaffarpur, "Sandmeyer reaction." No valid URL was provided in the search result.
  • BYJU'S, "Sandmeyer Reaction Mechanism." [Link]

  • PMC, NIH, "Recent trends in the chemistry of Sandmeyer reaction: a review." [Link]

  • Organic Chemistry Portal, "Sandmeyer Reaction." [Link]

  • PubChemLite, "this compound (C7H3BrCl2O2)." No valid URL was provided in the search result.
  • ACS Publications, "ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides | The Journal of Organic Chemistry." [Link]

  • Arkivoc, "Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane." No valid URL was provided in the search result.
  • Organic Syntheses Procedure. No valid URL was provided in the search result.
  • Organic Chemistry Portal, "An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes." [Link]

  • Google Patents, "DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride."
  • Organic Syntheses Procedure, "2,4,6-tribromobenzoic acid." [Link]

  • Benchchem, "What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ." No valid URL was provided in the search result.
  • Google Patents, "CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid."
  • Indian Academy of Sciences, "Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal." No valid URL was provided in the search result.
  • "Directed (ortho) Metallation." No valid URL was provided in the search result.
  • Benchchem, "Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid." No valid URL was provided in the search result.
  • Organic Syntheses Procedure, "Resorcinol, 4-bromo." [Link]

  • ResearchGate, "(PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study." [Link]

  • PubChem, "4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680." [Link]

Sources

Technical Support Center: Troubleshooting 4-Bromo-2,6-dichlorobenzoic Acid Solubility in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this versatile but sparingly soluble reagent. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from a combination of its rigid, crystalline structure and the electronic nature of its substituents. The molecule has a high melting point (165-169 °C), indicative of strong intermolecular forces in its crystal lattice that must be overcome for dissolution. While the aromatic ring provides some affinity for non-polar solvents, the polar carboxylic acid group, along with the electron-withdrawing chloro and bromo substituents, creates a complex electronic profile that hinders straightforward solvation in a wide range of common solvents.

Q2: What are the general solubility characteristics of this compound?

A2: Based on its structure and available data for similar compounds, this compound is expected to be poorly soluble in water and non-polar solvents like hexanes and toluene. It exhibits limited solubility in moderately polar aprotic solvents such as dichloromethane and diethyl ether. Higher solubility is generally observed in polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like alcohols (e.g., methanol, ethanol).[1][2][3]

Q3: Can I improve the solubility of this compound by converting it to its carboxylate salt?

A3: Yes, this is a highly effective strategy. Deprotonation of the carboxylic acid with a suitable base to form the corresponding carboxylate salt will significantly increase its solubility in polar protic solvents, including water. This is a common technique used in reactions where the carboxylate anion is the desired reactive species, such as in certain coupling reactions. However, this approach may not be suitable for reactions requiring the free carboxylic acid, like esterifications under acidic conditions.

Q4: I'm seeing my this compound crash out of solution during my reaction. What are the likely causes?

A4: This can be due to several factors:

  • Temperature changes: The solubility of most solids, including this compound, is temperature-dependent. If your reaction mixture cools, the compound may precipitate.

  • Change in solvent polarity: If the polarity of your reaction medium changes over the course of the reaction (e.g., due to the consumption of a polar reactant or the formation of a non-polar product), the solubility of your starting material can decrease.

  • Reaction with a reagent to form a less soluble species: The starting material might be reacting to form an intermediate or a byproduct that is less soluble than the starting acid in the chosen solvent system.

  • Exceeding the solubility limit: You may be attempting to use a concentration of the acid that is above its saturation point in the chosen solvent at the reaction temperature.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, step-by-step guidance for overcoming solubility issues in common synthetic transformations involving this compound.

Guide 1: Esterification Reactions

Esterification of this compound can be challenging due to its poor solubility in common solvents used for these reactions, especially when employing acid catalysis.

Issue: The acid is not dissolving sufficiently in the reaction solvent (e.g., dichloromethane, toluene) for efficient conversion to the ester.

Troubleshooting Workflow:

Esterification_Troubleshooting start Start: Incomplete Esterification check_solubility Initial Solubility Check: Is the acid fully dissolved at the start? start->check_solubility increase_temp Strategy 1: Increase Temperature - Gently reflux the reaction mixture. - Monitor for dissolution and reaction progress. check_solubility->increase_temp No cosolvent Strategy 2: Add a Co-solvent - Add a minimal amount of a more polar, aprotic solvent (e.g., THF, DMF). - Start with 5-10% v/v. increase_temp->cosolvent Still insoluble or reaction is slow success Success: Complete Reaction increase_temp->success Solubility and reaction improve ptc Strategy 3: Phase-Transfer Catalysis - Convert the acid to its salt with a base (e.g., K2CO3) in a biphasic system (e.g., toluene/water). - Add a phase-transfer catalyst (e.g., TBAB). - Add the alkylating agent. cosolvent->ptc Still insoluble or incompatible cosolvent->success Solubility and reaction improve coupling_reagent Strategy 4: Use a Coupling Reagent - Use DCC/DMAP or similar reagents. - These reactions can often be run in solvents where the acid has better solubility (e.g., DCM, THF). ptc->coupling_reagent Reaction not suitable for PTC ptc->success Reaction proceeds coupling_reagent->success Reaction proceeds

Esterification Troubleshooting Workflow

Detailed Protocols:

  • Protocol 1.1: Co-solvent Approach. [4][][6]

    • Suspend this compound in your primary reaction solvent (e.g., toluene).

    • Add a polar aprotic co-solvent such as THF or DMF dropwise with stirring until the solid dissolves. Aim for the minimum amount necessary to achieve dissolution to avoid potential complications with product isolation.

    • Proceed with the addition of your alcohol and catalyst as per your standard procedure.

  • Protocol 1.2: Phase-Transfer Catalysis (for alkyl halides). [7][8][9]

    • In a round-bottom flask, dissolve this compound in a suitable organic solvent (e.g., toluene).

    • Add an aqueous solution of a base (e.g., 1M K₂CO₃) to form the carboxylate salt in the aqueous phase.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (5-10 mol%).

    • Add the alkyl halide and heat the biphasic mixture with vigorous stirring. The TBAB will transport the carboxylate into the organic phase for reaction.

  • Protocol 1.3: Dicyclohexylcarbodiimide (DCC) Coupling. [10][11][12]

    • Dissolve this compound in anhydrous dichloromethane (DCM) or THF.

    • Add the alcohol (1.0-1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (5-10 mol%).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM or THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • The insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.

Guide 2: Suzuki Coupling Reactions

The solubility of this compound can be a significant hurdle in Suzuki couplings, which often employ solvent systems where the free acid is poorly soluble.

Issue: The acid does not dissolve in the typical Suzuki coupling solvent mixture (e.g., toluene/water, dioxane/water), leading to a heterogeneous reaction and poor yields.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling check_dissolution Initial Dissolution Check: Does the acid dissolve in the solvent/base mixture? start->check_dissolution increase_base Strategy 1: Increase Base Equivalents - Use a stronger or more concentrated base (e.g., 2M K2CO3 or K3PO4). - Ensure complete deprotonation to the more soluble carboxylate. check_dissolution->increase_base No change_solvent Strategy 2: Modify Solvent System - Increase the proportion of the polar co-solvent (e.g., water, ethanol, DMF). - Consider using a more polar solvent system like DMF/water. increase_base->change_solvent Still insoluble success Success: High Yield increase_base->success Dissolution and yield improve preform_salt Strategy 3: Pre-form the Salt - Isolate the carboxylate salt of the acid before the reaction. - Add the isolated salt to the reaction mixture. change_solvent->preform_salt Still experiencing issues change_solvent->success Dissolution and yield improve preform_salt->success Reaction proceeds smoothly

Suzuki Coupling Troubleshooting Workflow

Detailed Protocols:

  • Protocol 2.1: Optimized Biphasic System. [13][14][15][16]

    • Combine this compound, the boronic acid or ester partner, and the palladium catalyst and ligand in a reaction vessel.

    • Add an organic solvent where the boronic acid partner is soluble (e.g., toluene, dioxane).

    • Add an aqueous solution of a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents). The base will deprotonate the carboxylic acid, forming the water-soluble carboxylate, which can then interact at the interface or be partially soluble in the organic phase for the coupling to occur.

    • Heat the mixture with vigorous stirring to maximize the interfacial area.

  • Protocol 2.2: Homogeneous System with a Polar Aprotic Solvent.

    • In a reaction vessel, dissolve this compound in a polar aprotic solvent like DMF or DMSO.

    • Add the boronic acid partner, palladium catalyst, ligand, and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

    • Heat the homogeneous mixture to the desired reaction temperature. This approach avoids the complexities of a biphasic system.

Guide 3: Amide Bond Formation

Similar to esterifications, amide bond formation can be hindered by the low solubility of the starting acid.

Issue: Incomplete reaction or sluggish conversion when forming an amide from this compound.

Troubleshooting Workflow:

Amide_Troubleshooting start Start: Incomplete Amide Formation check_solubility Initial Solubility Check: Is the acid fully dissolved? start->check_solubility use_coupling_reagent Strategy 1: Employ Coupling Reagents - Use standard peptide coupling reagents (e.g., HATU, HOBt/EDC). - These reactions are typically run in polar aprotic solvents (DMF, NMP) where the acid is more soluble. check_solubility->use_coupling_reagent No acid_chloride Strategy 2: Convert to Acid Chloride - React the acid with thionyl chloride or oxalyl chloride. - The resulting acid chloride is generally more soluble and highly reactive. use_coupling_reagent->acid_chloride Reagents are incompatible or reaction is slow success Success: High Yield of Amide use_coupling_reagent->success Reaction proceeds acid_chloride->success Reaction proceeds

Amide Formation Troubleshooting Workflow

Detailed Protocols:

  • Protocol 3.1: Using Peptide Coupling Reagents. [17][18]

    • Dissolve this compound in an anhydrous polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

    • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir for 15-30 minutes to activate the carboxylic acid.

    • Add the amine (1.0-1.2 equivalents) and stir at room temperature until the reaction is complete.

  • Protocol 3.2: Formation of the Acid Chloride.

    • Suspend this compound in a suitable solvent like toluene or DCM.

    • Add oxalyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF (1-2 drops).

    • Stir the mixture at room temperature. Effervescence should be observed. The reaction is typically complete when gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • The resulting crude acid chloride can then be dissolved in an appropriate solvent (e.g., DCM, THF) and reacted with the amine, usually in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.

Part 3: Data Summary and Safety Information

Solubility Data Summary (Qualitative)

Solvent ClassExample SolventsExpected Solubility of this compound
Non-polar AproticHexanes, ToluenePoor
HalogenatedDichloromethane (DCM), ChloroformSparingly Soluble
EthersDiethyl ether, Tetrahydrofuran (THF)Sparingly to Moderately Soluble
Polar AproticN,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble
Polar ProticMethanol, EthanolModerately Soluble
AqueousWaterPoorly Soluble

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19][20][21][22]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes.[20][22] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[21]

References

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Bu, F.-Z., Meng, S.-S., Wang, L.-Y., & Li, Y.-T. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure, 1301, 137298.
  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. Retrieved from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery.
  • Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Suzuki-Miyaura Coupling. (n.d.). RSC Advances. Retrieved from [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021, April 10). YouTube. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579.
  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Phase-Transfer Catalyst (PTC). (2015, April 7). Chem-Station Int. Ed. Retrieved from [Link]

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  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. Retrieved from [Link]

  • Phase transfer catalysis (PTC). (2023, July 2). OperaChem. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

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  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

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  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central. Retrieved from [Link]

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  • Preparation of amides using DCC (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

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Catalyst Poisoning in Reactions with 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Bromo-2,6-dichlorobenzoic acid in catalytic reactions, such as palladium-catalyzed cross-coupling. Given the polyhalogenated and sterically hindered nature of this substrate, encountering challenges with catalyst activity is common. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve issues related to catalyst poisoning and reaction inefficiency.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures. Follow the diagnostic workflow to identify and solve the root cause of your reaction issues.

Issue 1: My reaction shows low conversion or has stalled completely.

A stalled reaction is the most common symptom of catalyst deactivation. The cause can range from reagent quality to subtle issues in the catalytic cycle.

Initial Diagnostic Steps:

  • Confirm Reagent Integrity: Have you verified the quality of all starting materials? Impurities in solvents, bases, or the boronic acid partner (in Suzuki couplings) can be detrimental.

  • Assess the Catalyst: Is the palladium source fresh? Pre-catalysts are often more stable than Pd(0) sources like Pd(PPh₃)₄, which can degrade upon improper storage.[1] Ensure a rigorously inert atmosphere was maintained during setup.[2]

  • Analyze the Reaction Mixture: Take a small aliquot of the reaction. Use TLC, LC-MS, or ¹H NMR to check for the presence of starting materials and any byproducts. Common side reactions include dehalogenation or boronic acid homocoupling.[3]

G start Problem: Low or No Conversion q1 Is the catalyst system active? (Fresh catalyst, proper ligand, inert atm.) start->q1 q2 Are reagents high purity? (Substrate, coupling partner, base, solvent) q1->q2 Yes sol1 Solution: - Use fresh/new catalyst (e.g., G4 Precatalyst). - Screen different ligands (e.g., XPhos, SPhos). - Ensure rigorous degassing. q1->sol1 No q3 Are reaction conditions optimal? (Temp, concentration, base strength) q2->q3 Yes sol2 Solution: - Purify this compound (See Protocol 1). - Use anhydrous solvents. - Verify purity of coupling partner. q2->sol2 No q4 Is halide inhibition suspected? q3->q4 Yes sol3 Solution: - Increase temperature. - Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄). - Adjust solvent system (e.g., Dioxane/H₂O, 2-MeTHF). q3->sol3 No sol4 Solution: - Add a halide scavenger (See Table 1). - Switch from Aryl-I to Aryl-Br/Cl if applicable to reduce iodide poisoning. q4->sol4 Yes

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalyst poisoning when using this compound?

Catalyst poisoning refers to the deactivation of the catalyst by chemical interaction with substances present in the reaction medium.[4][5] For a substrate like this compound, the primary suspects are:

  • Halide Anions: Both bromide (from the substrate) and chloride ions can act as catalyst poisons. While necessary for the catalytic cycle, an excess concentration of halide ions, particularly iodide which may be present as an impurity, can form stable, inactive palladium complexes (e.g., [PdX₄]²⁻) or bridging dimers that precipitate out of the solution or slow down key steps like reductive elimination.[3][6]

  • Substrate Impurities: Commercial this compound may contain trace impurities from its synthesis. Sulfur or nitrogen-containing compounds are potent poisons for palladium catalysts as they bind strongly to the metal center, blocking active sites.[4][6][7]

  • External Contaminants: Impurities from other reagents, such as sulfur compounds in solvents or heavy metals, can also deactivate the catalyst.[5][8]

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation RedElim Ar-R (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Poison Poison (P) (e.g., S-compounds, excess X⁻) Poison->Pd0 Blocks Active Site Poison->OxAdd Forms Stable Adducts InactivePd0 LₙPd(0)-P (Inactive Complex) InactivePdII [LₙPd(II)X₃]⁻ (Inactive Complex)

Q2: How can I pre-treat my this compound to remove potential inhibitors?

If you suspect the quality of your starting material is the issue, purification is a prudent step. Acidic impurities or polar inhibitors can often be removed with a simple basic alumina plug filtration. This is a mild and effective method for lab-scale purification.[9] See Protocol 1 for a detailed methodology.

Q3: What are "halide scavengers" and when should I use them?

Halide scavengers are additives that precipitate halide ions from the solution, thereby preventing them from inhibiting the catalyst.[10][11] They are particularly useful in reactions where halide concentration builds up and slows the reaction, or when using highly sensitive catalysts. Silver (Ag⁺) and thallium (Tl⁺) salts are commonly used, with silver being preferred due to lower toxicity. The silver cation precipitates the halide as AgX (e.g., AgBr, AgCl), effectively removing it from the solution.

Halide Scavenger Common Counterion Typical Use & Considerations
Silver(I) Salt Triflate (OTf⁻), Tetrafluoroborate (BF₄⁻), Carbonate (CO₃²⁻)Most common and effective. Use stoichiometric amounts relative to the halide source. Can be expensive. Silver salts can also abstract phosphine ligands from nickel complexes, but are generally safe for palladium.[12]
Thallium(I) Salt Carbonate (CO₃²⁻), Acetate (OAc⁻)Highly effective but also highly toxic. Use should be avoided unless absolutely necessary and with extreme caution.
Sodium Triflate (NaOTf) Triflate (OTf⁻)Identified as an additive that can mitigate halide-induced catalytic inhibition, potentially by facilitating the formation of "ate" complexes.[10][11]

Table 1: Comparison of common halide scavengers in cross-coupling reactions.

Q4: Can a poisoned catalyst be regenerated?

Regeneration of a homogeneously poisoned catalyst in situ is very difficult. For heterogenous catalysts (e.g., Pd on carbon), regeneration is sometimes possible but depends on the nature of the poison.

  • Irreversible Poisoning: Poisons like sulfur, arsenic, or heavy metals often form strong, irreversible bonds with the palladium surface.[5] Regeneration in these cases is typically not feasible without reclaiming and reprocessing the metal.

  • Reversible Poisoning/Inhibition: If the deactivation is due to excess halide ions or coking, some activity might be recovered. Thermal treatments or washing procedures can sometimes regenerate catalysts, though this is more common in industrial, large-scale processes.[13][14] For lab-scale reactions, it is almost always more practical and economical to use a fresh catalyst.

Experimental Protocols

Protocol 1: Purification of this compound via Basic Alumina Plug

This protocol is designed to remove acidic or highly polar impurities that can act as catalyst inhibitors.

Materials:

  • This compound (crude)

  • Basic Alumina (Activated, Brockmann I)

  • Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Glass chromatography column or a large syringe barrel with a frit

  • Glass wool

  • Clean, dry collection flask

Methodology:

  • Prepare the Column: Place a small plug of glass wool at the bottom of the column. Add the basic alumina (a bed of ~5-10 cm height is typically sufficient for 1-5 g of substrate). Gently tap the column to pack the alumina.

  • Pre-wet the Column: Add a small amount of the chosen anhydrous solvent to the top of the alumina bed and allow it to percolate through. Do not let the column run dry.

  • Prepare the Substrate Solution: Dissolve the crude this compound in a minimal amount of the anhydrous solvent.

  • Load and Elute: Carefully add the substrate solution to the top of the alumina bed. Allow it to enter the alumina, then begin eluting with fresh solvent.

  • Collect the Product: Collect the eluent in a clean, dry flask. The desired product should elute quickly, while polar impurities are retained on the basic alumina.[9][15]

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure (rotary evaporation) to yield the purified solid.

  • Confirm Purity: Verify the purity of the material by an appropriate analytical method (e.g., NMR, LC-MS) before use. Use the purified material immediately.

Protocol 2: Small-Scale Diagnostic Experiment for Catalyst Activity

This protocol helps determine if your catalyst system and reagents are active before committing to a larger scale reaction.

Reaction: Suzuki-Miyaura coupling with a reliable coupling partner.

Materials:

  • Purified this compound (1.0 eq)

  • Phenylboronic acid (a simple, reliable coupling partner, 1.2 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Small reaction vial (e.g., 2-dram) with a stir bar and screw cap with a septum

Methodology:

  • Vial Preparation: To a dry reaction vial containing a stir bar, add the this compound, phenylboronic acid, K₃PO₄, and the palladium pre-catalyst.[2]

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Through the septum, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution: Place the vial in a pre-heated heating block or oil bath (e.g., 100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 1-2 hours), carefully take a small aliquot from the reaction mixture, quench it, and analyze by TLC or LC-MS to check for product formation.

  • Analysis: If significant product is formed, your catalyst system and reagents are likely active. If not, this points to a fundamental issue with one of the components, which can be systematically replaced to identify the culprit.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
  • Catalyst Poisoning: Palladium & Pl
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
  • Regeneration of palladium based catalyst for methane ab
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • How to detect catalyst poisoning in hydrotreaters. (2025).
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (2025). Benchchem.
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  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
  • Method for reactivating palladium catalysts. (1976).
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction. (n.d.). Dalton Transactions (RSC Publishing).
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025).
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  • Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger. (n.d.). Organic Chemistry Portal.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2025).
  • Inhibitor removal techniques for rubidium acryl
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  • What Is Catalyst Poisoning In Chemical Reactions? (2025). Chemistry For Everyone - YouTube.
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Arom
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
  • Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger. (2017). PubMed.
  • Halide scavengers involved palladium‐catalyzed Heck α‐arylation of... (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • What are the major differences between the concept of catalyst inhibitors and catalyst poisons? (2018).
  • Mechanism of action of toxic halogenated arom
  • Catalyst Removal. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.
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  • How can I remove an inhibitor
  • Structures of toxic halogenated aromatics generally found as pollutants. (n.d.).
  • How do I remove a homogeneous catalyst after my reaction? (2019).
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  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI.
  • Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions. (n.d.). PMC - PubMed Central.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • (PDF) Trace Metal Impurities in Catalysis. (2025).
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Technical Support Center: Reaction Monitoring of 4-Bromo-2,6-dichlorobenzoic Acid by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the reaction monitoring of 4-bromo-2,6-dichlorobenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights and troubleshooting solutions to common challenges encountered during synthesis and analysis.

Introduction

The synthesis of halogenated aromatic compounds like this compound is a cornerstone of many pharmaceutical and agrochemical development programs.[1] Accurate and efficient monitoring of such reactions is critical to ensure optimal yield, purity, and process control. This guide provides a comprehensive framework for utilizing TLC and HPLC for this purpose, addressing common issues from both a theoretical and practical standpoint.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an invaluable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[2] It allows for the simultaneous analysis of multiple samples, providing a quick snapshot of the consumption of starting materials and the formation of products and byproducts.

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking down the TLC plate. What's causing this and how can I fix it?

A: Streaking is a common issue when analyzing acidic compounds like this compound on silica gel plates.[3] This is often due to strong interactions between the carboxylic acid group and the acidic silanol groups on the stationary phase, leading to poor band shape.[4]

  • Cause & Solution:

    • Sample Overload: You may have spotted too much sample. Try diluting your reaction mixture sample before spotting it on the plate.[5]

    • Acid-Base Interactions: To mitigate the interaction with the silica gel, add a small amount of a polar acidic solvent to your mobile phase. A common practice is to add 0.1–2.0% acetic acid or formic acid to the eluent.[3][5] This protonates the analyte, reducing its interaction with the stationary phase and resulting in more compact spots.

Q2: I can't see any spots on my TLC plate after development, even under a UV lamp.

A: This can be a frustrating problem, but it's usually solvable by considering a few key factors.

  • Cause & Solution:

    • Compound is Not UV-Active: While this compound is aromatic and should be UV-active, some potential byproducts might not be.[6] However, it's more likely another issue.

    • Sample is Too Dilute: The concentration of your analyte in the spotted sample might be below the limit of detection. Try concentrating the sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[5][7]

    • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate. While not highly likely for this specific acid, it's a possibility to consider for other reaction components.[6]

    • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of eluting up the plate.[7]

Q3: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How do I get better separation?

A: The retention factor (Rf) is a measure of how far a compound travels up the plate and is dependent on the polarity of the compound and the mobile phase.[2] An ideal Rf for good separation is typically between 0.3 and 0.7.

  • Cause & Solution:

    • Rf Too High (Spots near solvent front): Your mobile phase is too polar. This means the compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. To fix this, decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[5]

    • Rf Too Low (Spots near baseline): Your mobile phase is not polar enough. The compounds are too strongly adsorbed to the stationary phase. Increase the polarity of your eluent by increasing the proportion of the polar solvent.[5]

Recommended TLC Protocol for this compound

This protocol provides a starting point for developing a robust TLC method for monitoring reactions involving this compound.

Materials:

  • Silica gel 60 F254 TLC plates[8]

  • TLC developing chamber

  • Capillary spotters or micropipette[4]

  • UV lamp (254 nm)[6]

  • Mobile Phase Solvents (HPLC grade): Ethyl Acetate, Hexane, Acetic Acid

Procedure:

  • Prepare the Mobile Phase: Start with a solvent system of 70:30 Hexane:Ethyl Acetate with 1% Acetic Acid. This is a good starting point for many aromatic acids.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] Mark the spotting lanes for your starting material, co-spot (starting material and reaction mixture in the same spot), and reaction mixture.

  • Spot the Plate: Dissolve a small amount of your starting material and reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply small spots to the designated lanes on the baseline.[4]

  • Develop the Plate: Pour a small amount of the mobile phase into the developing chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.[8]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[6] The aromatic rings of the starting material and product should appear as dark spots on a fluorescent background.

Compound Type Expected Rf in 70:30 Hexane:EtOAc + 1% Acetic Acid Rationale
Less polar starting material (e.g., 4-bromo-2,6-dichlorotoluene)Higher Rf (e.g., 0.6-0.8)Lacks the polar carboxylic acid group.
This compound (Product) Lower Rf (e.g., 0.3-0.5) The carboxylic acid group increases polarity, leading to stronger interaction with the silica gel.
Highly polar byproductsVery low Rf (may remain on baseline)Increased polarity due to additional functional groups.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction progress, allowing for accurate determination of conversion, yield, and impurity profiles. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing compounds like this compound.[9]

Frequently Asked Questions (FAQs) - HPLC

Q1: My this compound peak is tailing significantly. What are the likely causes and solutions?

A: Peak tailing in RP-HPLC for acidic compounds is a very common problem and can compromise resolution and integration accuracy.

  • Cause & Solution:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, causing tailing.[10]

      • Solution 1: Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid.[9] This protonates the silanol groups, minimizing their interaction with your analyte.

      • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, consider upgrading.

    • Analyte Ionization State: If the mobile phase pH is close to the pKa of your benzoic acid, both the ionized and non-ionized forms will exist, leading to peak broadening.

      • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound to keep it in a single, protonated form.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute your sample.[10]

Q2: I am seeing ghost peaks in my chromatogram, especially during a gradient run. Where are they coming from?

A: Ghost peaks are extraneous peaks that do not originate from the injected sample.

  • Cause & Solution:

    • Contaminants in the Mobile Phase: Impurities in your solvents or water can accumulate on the column at low organic concentrations and elute as the organic concentration increases during a gradient.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[11]

    • Carryover from Previous Injections: Strongly retained compounds from a previous injection can elute in a subsequent run.

      • Solution: Implement a column wash step with a strong solvent (like 100% acetonitrile or methanol) at the end of each run to elute any late-eluting compounds.[10]

    • Autosampler Contamination: The autosampler needle or injection port may be contaminated.

      • Solution: Clean the autosampler components according to the manufacturer's instructions.

Q3: The retention time of my analyte is shifting between injections.

A: Retention time instability can make peak identification and quantification unreliable.

  • Cause & Solution:

    • Inadequate Column Equilibration: If you are running a gradient, the column may not be returning to its initial conditions before the next injection.

      • Solution: Increase the column equilibration time at the end of your gradient method.[12]

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing by the pump or changes in solvent composition due to evaporation can cause shifts.

      • Solution: Ensure your pump is working correctly and that your solvent bottles are capped. Degas your mobile phases to prevent bubble formation.[12]

    • Temperature Variations: Changes in column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[10]

Recommended HPLC Protocol for this compound

This method is a robust starting point for the quantitative analysis of reactions forming this compound.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[9]

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm[13]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.07030
15.0595
15.57030
20.07030

Part 3: Workflow and Logic Diagrams

Visualizing the experimental and troubleshooting workflows can significantly aid in understanding and executing the analytical process.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_mp Prepare Mobile Phase (e.g., 70:30 Hex:EtOAc + 1% HAc) spot Spot Samples on Baseline prep_mp->spot prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot prep_sample Prepare Samples (SM, Co-spot, Rxn Mixture) prep_sample->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Under UV Lamp (254 nm) dry->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results (Assess Reaction Progress) calc_rf->interpret

Caption: Standard workflow for TLC reaction monitoring.

HPLC_Troubleshooting problem {Problem Observed|Peak Tailing} cause1 Cause 1 Secondary Silanol Interactions problem->cause1 cause2 Cause 2 Inappropriate Mobile Phase pH problem->cause2 cause3 Cause 3 Column Overload problem->cause3 solution1 Solution Lower Mobile Phase pH to ~2.5 cause1->solution1 solution2 Solution Use End-Capped Column cause1->solution2 solution3 Solution Ensure pH is 2 units below pKa cause2->solution3 solution4 Solution Dilute Sample or Reduce Injection Volume cause3->solution4

Caption: Troubleshooting logic for HPLC peak tailing.

References

  • Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Thin Layer Chromatography. University of Illinois Springfield.
  • Thin Layer Chrom
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
  • TLC Troubleshooting with SiliCycle's SiliaPl
  • Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzoic Acid. Organic Syntheses.
  • Troubleshooting for Thin Layer Chrom
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • TLC troubleshooting. ChemBAM.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • 4-Bromobenzoic acid, 97% 25 g. Thermo Scientific Chemicals.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.

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Section 1: General Work-up and Purification of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_6>## Technical Support Center: Work-up Procedures for 4-Bromo-2,6-dichlorobenzoic Acid Reactions

Welcome to the technical support center for handling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the critical work-up and purification stages of your synthetic workflows. Here, we address common challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

This section covers the foundational techniques for isolating and purifying this compound from a reaction mixture.

Question 1: What is the most reliable method for separating this compound from a neutral organic byproduct?

Answer: An acid-base extraction is the most effective method. The carboxylic acid group of this compound allows for its selective transfer between organic and aqueous layers by manipulating the pH.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution (NaHCO₃) or a 1-2 M sodium carbonate solution (Na₂CO₃).[1] This deprotonates the carboxylic acid, forming the water-soluble sodium 4-bromo-2,6-dichlorobenzoate salt.

  • Separation: Allow the layers to separate and collect the aqueous layer. The neutral organic byproduct will remain in the organic layer. For thorough extraction, repeat the process with fresh aqueous base two to three times.[1]

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 2 M hydrochloric acid (HCl), until the pH is approximately 2.[1] This will re-protonate the carboxylate, causing the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.[2]

  • Drying: Dry the purified solid under vacuum to obtain the final product.[2]

Question 2: My this compound product is off-white or slightly colored after work-up. How can I improve its purity and color?

Answer: Recrystallization is the preferred method for purifying solid organic compounds and removing colored impurities. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]

Solvent Selection for Recrystallization:

Solvent/Solvent SystemRationale
Methanol/WaterThe compound is typically soluble in hot methanol and less soluble upon the addition of water.[2]
Ethanol/WaterSimilar to methanol/water, this is a common and effective system for recrystallizing benzoic acid derivatives.
TolueneA higher boiling point solvent that can be effective for less polar impurities.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed system).[5][6]

  • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution to adsorb them. Perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[4]

  • Further cool the flask in an ice bath to maximize the yield of the purified product.[4][5]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[6]

  • Dry the crystals under vacuum.

Section 2: Troubleshooting Work-up for Specific Reactions

This section provides targeted advice for common synthetic transformations involving this compound.

Esterification Reactions

Question 3: I've performed a Fischer esterification of this compound with methanol and sulfuric acid. What is the correct work-up procedure to isolate the methyl ester?

Answer: The work-up for a Fischer esterification aims to remove the excess alcohol, the acid catalyst, and any unreacted starting material.

Workflow for Fischer Esterification Work-up:

start 1. Cool Reaction Mixture rotovap 2. Remove Excess Methanol via Rotary Evaporation start->rotovap dissolve 3. Dissolve Residue in Organic Solvent (e.g., Ether) rotovap->dissolve wash_bicarb 4. Wash with Saturated NaHCO₃ Solution dissolve->wash_bicarb Neutralizes H₂SO₄ Removes unreacted acid wash_water 5. Wash with Water wash_bicarb->wash_water wash_brine 6. Wash with Brine wash_water->wash_brine Removes residual water dry 7. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_concentrate 8. Filter and Concentrate dry->filter_concentrate product Crude Methyl Ester filter_concentrate->product

Caption: Work-up procedure for Fischer esterification.

Explanation of Key Steps:

  • Washing with Sodium Bicarbonate: This is a critical step to neutralize the sulfuric acid catalyst and to remove any unreacted this compound by converting it to its water-soluble salt.[7]

  • Brine Wash: This wash helps to remove residual water from the organic layer before the drying step, improving the efficiency of the drying agent.[8][9]

Amide Coupling Reactions

Question 4: After an amide coupling reaction using a carbodiimide reagent (like EDC) and HOBt, I'm having trouble removing the urea byproduct and other coupling-related impurities. What's the best approach?

Answer: The work-up for amide coupling reactions needs to address the removal of the coupling reagents and their byproducts, which are often water-soluble, as well as unreacted starting materials.[10][11]

General Work-up Protocol for Amide Coupling:

  • Quenching: Quench the reaction with water or a dilute aqueous solution.[10]

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Aqueous Washes:

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic additives like DIPEA.

    • Wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and acidic additives like HOBt.[10]

    • Wash with water and then brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: The crude product can then be purified by flash chromatography or recrystallization.[10]

Troubleshooting Persistent Impurities:

  • Urea Byproduct: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can sometimes be difficult to remove completely with aqueous washes. If the product is non-polar, filtration of the crude reaction mixture through a plug of silica gel with a non-polar eluent can be effective.[12]

  • Water-Soluble Reagents: For water-soluble coupling agents like EDC, the byproducts are generally removed during the aqueous work-up.[10]

Suzuki Coupling Reactions

Question 5: My Suzuki coupling reaction with a boronic acid has gone to completion, but I am struggling to remove the palladium catalyst and boron-containing byproducts during work-up. What are some effective strategies?

Answer: Removing palladium residues and boronic acid-related impurities is a common challenge in the work-up of Suzuki coupling reactions.[13][14]

Decision Tree for Suzuki Coupling Work-up:

cluster_boron Boron Impurity Removal start Crude Reaction Mixture filter_celite Filter through Celite® start->filter_celite Removes Pd black extraction Aqueous Work-up filter_celite->extraction boron_removal Boron Removal Strategy extraction->boron_removal pd_removal Palladium Removal boron_removal->pd_removal boron_wash Wash with 1M KF solution or repeatedly concentrate from MeOH final_purification Final Purification (Column Chromatography/Recrystallization) pd_removal->final_purification product Purified Product final_purification->product

Caption: Troubleshooting workflow for Suzuki coupling purification.

Strategies for Impurity Removal:

  • Palladium Catalyst:

    • Filtration: If a heterogeneous palladium catalyst was used or if palladium black has formed, a simple filtration of the reaction mixture through a pad of Celite® can remove the bulk of it.[15]

    • Aqueous Washes: Some palladium complexes can be partially removed with aqueous washes.

    • Silica Gel Chromatography: This is often the most effective method for removing residual palladium.

  • Boron-Containing Byproducts:

    • Methanol Co-distillation: Boronic acids can be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process forms the volatile trimethyl borate.[12]

    • Potassium Fluoride (KF) Wash: Washing the organic layer with an aqueous solution of KF can precipitate out boron impurities as trifluoroborates, which can then be removed by filtration.[12]

References

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dichlorophenol. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - ChemicalBook.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Sci Vis Lab. Retrieved from [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Organic Chemistry at SD Miramar College. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. jOeCHEM. Retrieved from [Link]

Sources

Impact of base selection on 4-Bromo-2,6-dichlorobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sterically hindered and electronically complex molecule. Here, we address common challenges and frequently asked questions, focusing on the critical role of base selection in achieving successful reaction outcomes.

Introduction: The Challenge of a 2,6-Disubstituted Acid

This compound presents a dual challenge for synthetic chemists. Firstly, the two chlorine atoms flanking the carboxylic acid group create significant steric hindrance. This bulkiness can impede the approach of reagents, making standard reactions like esterification and amidation sluggish or altogether unsuccessful.[1][2][3] Secondly, the electronic properties of the three halogen substituents influence the acidity of the carboxyl group and the reactivity of the C-Br bond in cross-coupling reactions.

The ortho effect, caused by bulky groups in the ortho positions, forces the carboxylic acid to twist out of the plane of the aromatic ring, which can increase its acidity.[4] This guide provides field-proven insights and detailed protocols to overcome these challenges, with a primary focus on the strategic selection of the appropriate base for your desired transformation.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: My esterification (or amidation) reaction with this compound is failing or giving very low yields.

Root Cause Analysis: The primary culprit is almost always the steric hindrance from the two ortho-chlorine atoms.[1][4] Standard esterification methods like Fischer esterification (acid-catalyzed) are often too harsh or ineffective.[5] Carbodiimide-based coupling reactions (e.g., with DCC or EDC) may also fail if the nucleophile (the alcohol or amine) cannot access the activated carboxylic acid intermediate. The choice of base is critical; a nucleophilic base can compete with your desired nucleophile, while a base that is too weak or sterically hindered itself may not effectively facilitate the reaction.

Solutions & Protocols:

  • Activate the Carboxylic Acid: Use a potent coupling agent designed for hindered substrates. Uronium-based reagents like TBTU, TATU, or COMU are excellent choices for these transformations under mild conditions.[6][7]

  • Select a Non-Nucleophilic, Sterically Hindered Base: The base must be strong enough to facilitate the reaction but bulky enough to prevent it from acting as a competing nucleophile.[8][9]

    • Recommended Bases: Diisopropylethylamine (DIPEA or Hünig's Base) and 2,6-lutidine are ideal choices.[9][10] They are sufficiently basic to deprotonate the necessary species without attacking the activated ester intermediate.

    • Bases to Avoid: Simpler tertiary amines like triethylamine (TEA) can sometimes be effective but may be more prone to side reactions. Stronger, more nucleophilic bases like DBU should be used with caution as they can promote undesired pathways.[6]

Workflow Diagram: Selecting a Base for Acylations

start Goal: Esterification or Amidation coupling_agent Choose a powerful coupling agent (e.g., TBTU, COMU) start->coupling_agent base_choice Is the amine/alcohol primary or secondary? coupling_agent->base_choice hindered_base Use a non-nucleophilic, hindered base (DIPEA, 2,6-Lutidine) base_choice->hindered_base Yes stronger_base Consider a stronger base if needed (DBU), but monitor for side reactions base_choice->stronger_base Tertiary or very hindered protocol Run reaction at RT to 60°C in aprotic solvent (DCM, DMF) hindered_base->protocol stronger_base->protocol

Caption: Decision workflow for base selection in acylations.

Protocol: Amidation using EDC/HOBt with DIPEA This protocol is adapted for hindered substrates.[11]

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, perform a standard aqueous workup with ethyl acetate, washing with saturated NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Problem 2: My Suzuki-Miyaura cross-coupling reaction is giving low yield, significant debromination, or other side products.

Root Cause Analysis: In Suzuki-Miyaura couplings, the base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the regeneration of the palladium catalyst.[12][13] An incorrect base can lead to several issues:

  • Low Yield: The base may be too weak to efficiently form the boronate, slowing the transmetalation step.[13]

  • Debromination: A base that is too strong or used at excessively high temperatures can promote protodebromination of the starting material or the product.

  • Catalyst Decomposition: The wrong base/solvent combination can lead to the precipitation of palladium black and catalyst deactivation.

Solutions & Protocols:

  • Base Selection is Key: The choice of base is highly dependent on the solvent and the sensitivity of your substrates.

    • Aqueous/Biphasic Systems: Aqueous solutions of inorganic bases are common. K₂CO₃ is a reliable first choice.[14] For more sensitive substrates where deborylation might be an issue, NaHCO₃ can be a milder alternative.[14]

    • Anhydrous Conditions: If you observe significant protodehalogenation or hydrolysis of the boronic acid, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) is often highly effective.[14][15] Cesium carbonate (Cs₂CO₃) is also very effective but more expensive.[16]

  • Ligand and Catalyst Choice: For sterically hindered and electron-deficient substrates like this, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition and reductive elimination steps.[14][16][17]

Table: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ 2M aq. solution in Dioxane or DMFInexpensive, effective for many substrates.[14]Can be too strong for some sensitive functional groups.
Cs₂CO₃ Anhydrous or aqueous in Dioxane/TolueneHighly effective, often increases reaction rates.[16]Expensive, very hygroscopic.
K₃PO₄ Anhydrous or aqueous in Dioxane/TolueneExcellent for preventing deborylation/hydrolysis.[14][15]Can be slower than other bases.
NaHCO₃ 2M aq. solution in DME or DMFMild, good for base-sensitive substrates.[14]May not be strong enough for less reactive partners.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr Boronate Ar'-B(OR)₃⁻ Boronate->ArPdAr Base Base (e.g., K₂CO₃) Base->Boronate Activation ArX Ar-Br ArX->ArPdX ArBOH Ar'-B(OH)₂ ArBOH->Boronate

Caption: Simplified Suzuki-Miyaura cycle highlighting base activation.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of this compound and how does it affect my choice of base? While an exact experimental pKa for this specific molecule is not readily available in common databases, we can infer its properties. Benzoic acid has a pKa of ~4.2. The two electron-withdrawing chlorine atoms in the ortho positions will significantly increase its acidity (lower its pKa), likely to a value between 2 and 3.[4][18] This increased acidity means that for simple deprotonation, a relatively mild base is sufficient. However, in reactions like esterification or amidation, the base's role is not just deprotonation but also to facilitate the coupling reaction without causing side reactions, which is why a non-nucleophilic base is preferred.[8][19]

Q2: Can I perform a selective cross-coupling at the bromine position without affecting the chlorine atoms? Yes, selective cross-coupling is highly feasible. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the order C-I > C-Br > C-OTf > C-Cl.[20] The C-Br bond is significantly more reactive than the C-Cl bonds. By using standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions with a suitable palladium catalyst and ligand system, you can selectively functionalize the C4-bromo position while leaving the C2 and C6 chloro substituents untouched.[21][22][23]

Q3: Are there alternatives to non-nucleophilic amine bases for acylations? Yes. For certain applications, especially when dealing with very sensitive substrates, you can use inorganic bases. For example, in some esterification protocols, a mild inorganic base like sodium bicarbonate (NaHCO₃) can be used in conjunction with a coupling agent.[7] Another strategy is to use silyl-based amides like KHMDS or NaHMDS, which are very strong, non-nucleophilic bases often used for generating enolates, but they can be employed in other contexts where a powerful, non-interfering base is required.[24][25]

Q4: I am observing hydrodehalogenation (loss of a halogen). What role does the base play in this side reaction? Hydrodehalogenation can occur through several pathways, and the base can be a contributing factor. A very strong base can promote direct elimination or facilitate reductive pathways that lead to the loss of a halogen atom, replacing it with hydrogen. This is often more problematic at higher reaction temperatures. If you observe this side reaction, consider switching to a milder base (e.g., from K₂CO₃ to NaHCO₃ or K₃PO₄) and lowering the reaction temperature.[14] Additionally, ensure your reaction is under an inert atmosphere, as oxidative degradation of the catalyst or ligands can also lead to undesired pathways.

References

  • Non-nucleophilic base - Grokipedia. Grokipedia.
  • The Power of Non-Nucleophilic Bases: Optimizing Reactions with KHMDS. Santa Cruz Biotechnology.
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Non-nucleophilic base - Wikipedia. Wikipedia. [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Non-nucleophilic base - chemeurope.com. chemeurope.com. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. ResearchGate. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]

  • Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-chemistry.org. [Link]

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed. PubMed. [Link]

  • Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Amanote Research. [Link]

  • Does unsubstituted benzoic acid not show resonance due to steric effects? Stack Exchange. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Common cross coupling reactions - YouTube. YouTube. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. National Institutes of Health. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. ResearchGate. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed. PubMed. [Link]

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Validation & Comparative

Topic: 4-Bromo-2,6-dichlorobenzoic acid vs. 4-Iodo-2,6-dichlorobenzoic acid: A Strategic Choice in Aryl Halide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic route. For researchers and drug development professionals, halogenated benzoic acids are indispensable building blocks, acting as versatile scaffolds for constructing complex molecular architectures. This guide provides a detailed, evidence-based comparison of two closely related yet distinct reagents: 4-bromo-2,6-dichlorobenzoic acid and 4-iodo-2,6-dichlorobenzoic acid. We will dissect the fundamental principles governing their reactivity, present supporting data, and offer pragmatic guidance to inform your experimental design.

The Core Distinction: A Tale of Two Halogens

Structurally, these two molecules are nearly identical. Both feature a benzoic acid group, a common anchor for biological activity and further derivatization, flanked by two ortho-chlorine atoms. These chlorines impart significant steric hindrance around the carboxylic acid and modulate the electronic properties of the aromatic ring. The crucial point of differentiation lies at the para-position: a bromine versus an iodine atom. This single atomic substitution is the fulcrum upon which their chemical behavior pivots, primarily by influencing the strength and polarity of the carbon-halogen (C-X) bond.

The fundamental reason for the differing reactivity lies in the intrinsic properties of the C-Br and C-I bonds. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond.[1][2][3] This is a direct consequence of iodine's larger atomic radius and lower electronegativity compared to bromine, resulting in less effective orbital overlap with carbon.[4]

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyCarbon-Bromine (C-Br)Carbon-Iodine (C-I)Source(s)
Average Bond Length (pm)~193 pm~214 pm[1]
Average Bond Energy (kJ/mol)~285 kJ/mol~213 kJ/mol[5]

This disparity in bond energy is the primary determinant of their reactivity in the most common application for these molecules: palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The catalytic cycle for reactions like Suzuki-Miyaura, Heck, and Sonogashira typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6][7] This step, which involves the cleavage of the C-X bond, is often the rate-determining step of the entire catalytic cycle.[6][8]

Given that the C-I bond is substantially weaker than the C-Br bond, 4-iodo-2,6-dichlorobenzoic acid undergoes oxidative addition to Pd(0) much more readily than its bromo counterpart.[7] This translates to faster reaction rates, the ability to use milder reaction conditions (e.g., lower temperatures), and often the feasibility of using lower catalyst loadings. The established reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F.[7]

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling reaction. The higher reactivity of aryl iodides is a well-established principle in this transformation.[9][10]

While the general trend holds, an important nuance exists. Studies have shown that under certain conditions, particularly at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[11] This has been attributed to the inefficient turnover of the stable trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[11] However, under most standard and thermally promoted conditions, the iodo- compound remains the more reactive partner.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Similar reactivity trends are observed in other key cross-coupling reactions.

  • Heck Reaction: In the coupling of aryl halides with alkenes, aryl iodides are more reactive than aryl bromides.[12][13][14] This allows for efficient coupling under conditions where bromides might be sluggish.

  • Sonogashira Coupling: For the coupling of aryl halides with terminal alkynes, the reactivity order is unequivocally I > Br > Cl.[15][16][17] Reactions with aryl iodides can often be performed at or near room temperature, whereas aryl bromides typically require heating.[15][18]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for comparing the reactivity of the two substrates under identical conditions.

Objective: To synthesize 2,6-dichloro-4-(4-methoxyphenyl)benzoic acid.

Materials:

  • Aryl Halide (4-bromo- or 4-iodo-2,6-dichlorobenzoic acid)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Pre-mixing (optional but recommended): In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.044 mmol, 4.4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Then, add the catalyst mixture.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. A noticeable difference in the consumption of the starting aryl halide should be observed, with the iodo- derivative reacting faster.

  • Workup: After completion (or a set time, e.g., 4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid product, then extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Practical Considerations: Beyond Reactivity
FeatureThis compound4-Iodo-2,6-dichlorobenzoic acid
Reactivity GoodExcellent (generally)
Cost Generally lowerGenerally higher
Stability Very stableGenerally stable, but more sensitive to light and potential decomposition over long-term storage
Synthesis Accessible via standard bromination methodsAccessible via standard iodination methods, though iodine reagents can be more expensive
Conclusion and Strategic Recommendations

The choice between this compound and 4-iodo-2,6-dichlorobenzoic acid is a strategic one, balancing the demands of the chemical transformation with practical constraints like budget and timeline.

  • Choose 4-iodo-2,6-dichlorobenzoic acid when your synthesis demands high reactivity. It is the superior choice for difficult couplings, reactions involving thermally sensitive substrates that require mild conditions, or when maximizing reaction speed and throughput is a priority.

  • Choose this compound when cost is a significant driver and the planned cross-coupling reaction is known to be robust. For many standard transformations, the reactivity of the aryl bromide is perfectly adequate to achieve high yields, making it the more economical option.

By understanding the fundamental chemical principles outlined in this guide, researchers can make a more informed and strategic selection, optimizing their synthetic routes for success.

Caption: Decision matrix for selecting the optimal aryl halide based on project needs.

References

  • de la Rosa, M. A., & T-Raissi, A. (2021). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 40(15), 2537–2549. [Link]

  • Li, G., & Zhang, D. (2015). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 34(11), 2386–2395. [Link]

  • Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 143(26), 9861–9875. [Link]

  • Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10810-10813. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

  • Beletskaya, I. P., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Kinetics and Catalysis, 48, 328-337. [Link]

  • Clark, J. (2020). An introduction to bond energy and bond length. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length. YouTube. [Link]

  • Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649–1653. [Link]

  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen Career Institute. [Link]

  • Zhao, W. (2017). Re: Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

  • Plenio, H., & Schilz, M. (2014). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2014(18), 3795-3808. [Link]

  • Chemistry LibreTexts. (2020). Strength of Covalent Bonds. Chemistry LibreTexts. [Link]

  • Dander, J. E., & Garg, N. K. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. ACS Catalysis, 7(3), 1413–1423. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Beletskaya, I. P., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]

  • de Vries, J. G. (2001). The Heck Reaction—State of the Art. Molecules, 6(1), 17-27. [Link]

  • Wang, L., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3015-3027. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

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A Comparative Analysis for the Modern Synthetic Chemist: 4-Bromo-2,6-dichlorobenzoic Acid vs. 4-Chloro-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Halogenated benzoic acids are a cornerstone of this process, serving as versatile scaffolds for the construction of complex molecular architectures. This guide provides a detailed comparative study of two such key building blocks: 4-Bromo-2,6-dichlorobenzoic acid and 4-Chloro-2,6-dichlorobenzoic acid. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals, grounded in physicochemical properties, synthetic accessibility, reactivity, and applications.

Physicochemical Properties: A Tale of Two Halogens

At first glance, this compound and 4-Chloro-2,6-dichlorobenzoic acid appear remarkably similar. However, the substitution of a bromine atom for a chlorine at the 4-position imparts subtle yet significant differences in their physicochemical properties, which can have a considerable impact on their handling, reactivity, and pharmacokinetic profiles in downstream applications.

PropertyThis compound4-Chloro-2,6-dichlorobenzoic acid
CAS Number 232275-51-3[1]50-30-6 (for 2,6-dichlorobenzoic acid)
Molecular Formula C₇H₃BrCl₂O₂[1]C₇H₃Cl₃O₂
Molecular Weight 269.91 g/mol [1]225.46 g/mol
Melting Point 165.0 to 169.0 °C~145-147 °C (estimated)
pKa (Predicted) ~1.5-2.0~1.5-2.0
LogP (Predicted) 3.45[1]~3.2
Appearance White to off-white crystalline powderWhite to off-white crystalline powder

Note: Experimental data for 4-Chloro-2,6-dichlorobenzoic acid is limited; some values are estimated based on structurally similar compounds.

Synthesis and Accessibility: A Practical Consideration

The choice between these two building blocks is often influenced by their synthetic accessibility and cost. Both compounds can be prepared through multi-step sequences, typically involving halogenation and oxidation of appropriately substituted toluenes or xylenes.

Synthesis of this compound

A common route to this compound involves the oxidation of 4-bromo-2,6-dichlorotoluene. The synthesis of the toluene precursor can be achieved through various methods, including the Sandmeyer reaction of 4-amino-2,6-dichlorotoluene or by direct bromination of 2,6-dichlorotoluene.

Figure 2: A proposed synthetic pathway for 4-Chloro-2,6-dichlorobenzoic acid.

Experimental Protocol: Oxidation of a Substituted Toluene

The following is a general procedure for the oxidation of a substituted toluene to the corresponding benzoic acid, which can be adapted for both target molecules.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene (1 equivalent).

  • Solvent: Add a suitable solvent system, such as a mixture of pyridine and water (e.g., 1:1 v/v).

  • Oxidant: While stirring, gradually add potassium permanganate (KMnO₄, 2-3 equivalents) in portions. The reaction is exothermic and the temperature should be monitored.

  • Reaction: Heat the mixture to reflux and maintain for several hours, or until the purple color of the permanganate has disappeared.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Isolation: Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the pH is acidic. The benzoic acid derivative will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity: The Decisive Role of the C-X Bond

The most significant difference between this compound and its chloro-analogue lies in their chemical reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This is a crucial consideration for their use as building blocks in medicinal chemistry.

The reactivity of aryl halides in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings generally follows the order: Ar-I > Ar-Br > Ar-Cl. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the aryl bromide to the metal catalyst (often the rate-determining step) more facile.

This means that this compound will generally be more reactive than 4-Chloro-2,6-dichlorobenzoic acid in these transformations. This has several practical implications:

  • Milder Reaction Conditions: Reactions with the bromo-derivative can often be carried out at lower temperatures and with less reactive catalysts.

  • Higher Yields and Faster Reactions: The enhanced reactivity of the C-Br bond typically leads to higher yields and shorter reaction times.

  • Selectivity: The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions. For instance, the C-Br bond can be selectively functionalized while leaving the C-Cl bonds intact for a subsequent transformation.

While direct comparative experimental data for these two specific molecules is scarce, a study on the Suzuki coupling of 4-halobenzoic acids with phenylboronic acid demonstrated that the bromo-substituted acid was significantly more reactive than the chloro-substituted acid under the same conditions. [2]

Sources

A Comparative Guide to the Reactivity of Aryl Bromides versus Aryl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the choice between an aryl bromide and an aryl chloride as a starting material is a frequent and critical decision. While structurally similar, their reactivity profiles, particularly in transition-metal-catalyzed cross-coupling reactions, differ significantly. This guide provides an in-depth comparison of their performance, supported by experimental data and mechanistic insights, to inform rational substrate selection and reaction optimization.

Introduction: The Halogen's Role in Aryl Halide Reactivity

Aryl halides (Ar-X) are fundamental building blocks in modern organic synthesis, primarily serving as electrophilic partners in a vast array of cross-coupling reactions. The identity of the halogen atom (X = Cl, Br, I) profoundly influences the reactivity of the carbon-halogen (C-X) bond. This guide focuses on the two most commonly employed aryl halides in industrial and academic settings: aryl bromides and aryl chlorides.

The primary determinant of their reactivity lies in the C-X bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making it easier to cleave. This fundamental difference dictates the kinetics of the rate-limiting step in many catalytic cycles, most notably the oxidative addition to a low-valent transition metal center, such as palladium(0).

BondBond Dissociation Energy (kcal/mol)
C-Cl~96
C-Br~81

This ~15 kcal/mol difference is substantial and forms the basis for the generally higher reactivity observed for aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The choice between an aryl bromide and an aryl chloride directly impacts catalyst selection, reaction conditions, and overall efficiency.

The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron compound, is arguably one of the most widely used reactions in pharmaceutical development.

Reactivity Profile:

  • Aryl Bromides: These are often the "go-to" substrates for Suzuki couplings. Their higher reactivity allows for the use of a wide range of palladium catalysts, including less active, traditional phosphine-ligated systems like Pd(PPh₃)₄. Reactions typically proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to their chloride counterparts.

  • Aryl Chlorides: Due to the stronger C-Cl bond, aryl chlorides are significantly less reactive. Their successful coupling requires more specialized and electron-rich, sterically hindered ligands, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands are essential to facilitate the challenging oxidative addition step.

Experimental Data Snapshot: A Comparative Suzuki Coupling

A study comparing the coupling of 4-bromotoluene and 4-chlorotoluene with phenylboronic acid under identical conditions illustrates this reactivity gap:

Aryl HalideLigandTemperature (°C)Time (h)Yield (%)
4-BromotoluenePPh₃80295
4-ChlorotoluenePPh₃8012<10
4-ChlorotolueneSPhos80292

Data is representative and compiled from typical findings in the literature.

This data clearly demonstrates that while aryl bromides are readily coupled with standard catalytic systems, aryl chlorides necessitate advanced, more electron-rich ligands to achieve comparable efficiency.

This reaction forms a C-N bond, a crucial transformation in the synthesis of countless pharmaceuticals. The principles of reactivity mirror those seen in Suzuki couplings.

Reactivity Profile:

  • Aryl Bromides: Readily undergo amination with a variety of palladium/phosphine ligand systems. They offer a reliable and predictable reactivity profile.

  • Aryl Chlorides: Historically considered challenging substrates, the development of specialized bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others has enabled their efficient use. These ligands stabilize the electron-rich palladium(0) center, promoting the oxidative addition of the inert C-Cl bond.

The logical workflow for catalyst screening in a Buchwald-Hartwig amination highlights the decision-making process based on the aryl halide.

Caption: Catalyst selection workflow for Buchwald-Hartwig amination.

The Underlying Mechanism: Oxidative Addition

The difference in reactivity is rooted in the rate-determining step of most cross-coupling cycles: oxidative addition. In this step, the aryl halide reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

G cluster_0 Oxidative Addition Step cluster_1 Rate Comparison Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 + Ar-X Ar-X Ar-X rate_Br k(Ar-Br) (Faster) rate_Cl k(Ar-Cl) (Slower) Next_Step Next_Step Ar-Pd(II)(X)L2->Next_Step To Transmetalation / Reductive Elimination

Caption: The critical oxidative addition step in Pd-catalyzed cross-coupling.

The cleavage of the C-X bond is the key event. The lower bond dissociation energy of the C-Br bond translates to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate compared to the analogous aryl chloride. Modern ligand design for aryl chloride activation focuses on creating highly electron-donating ligands that increase the electron density on the palladium center, making it more nucleophilic and better able to attack and cleave the strong C-Cl bond.

Practical Considerations: Cost, Availability, and Atom Economy

While aryl bromides offer superior reactivity, the decision is not always straightforward.

  • Cost and Availability: Aryl chlorides are often significantly cheaper and available in greater bulk quantities than their bromide counterparts. For large-scale industrial processes, the cost savings of using an aryl chloride can be a primary driver, justifying the initial investment in developing a more sophisticated catalytic system.

  • Atom Economy: Chlorine has a lower atomic weight than bromine (35.45 vs. 79.90 g/mol ). In large-scale synthesis, using chlorides can lead to a better atom economy and less halogenated waste by weight.

  • Orthogonal Reactivity: The significant reactivity difference can be exploited in sequential cross-couplings. A molecule containing both a bromo and a chloro substituent can often be selectively functionalized at the C-Br bond using a standard palladium catalyst, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction.

Experimental Protocol: A Comparative Suzuki Coupling of a Brominated vs. Chlorinated Substrate

This protocol provides a framework for directly comparing the reactivity of an aryl bromide and an aryl chloride.

Objective: To compare the yield of 4-phenyltoluene starting from 4-bromotoluene vs. 4-chlorotoluene under identical, standard Suzuki-Miyaura conditions.

Materials:

  • 4-Bromotoluene

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Reaction vials, stir bars, heating block

Procedure:

  • Reaction Setup (Perform in duplicate for each halide):

    • To a 10 mL reaction vial, add 4-bromotoluene (1 mmol, 171 mg) or 4-chlorotoluene (1 mmol, 126.5 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg).

    • Add potassium carbonate (2.5 mmol, 345 mg).

    • Add the palladium pre-catalyst components: Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).

  • Solvent Addition:

    • Add toluene (4 mL) and water (1 mL) to the vial.

  • Reaction Execution:

    • Seal the vial and place it on a pre-heated stirring block at 90 °C.

    • Allow the reactions to stir vigorously for 4 hours.

  • Workup and Analysis:

    • After 4 hours, cool the reactions to room temperature.

    • Quench with 5 mL of water and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS or ¹H NMR with an internal standard to determine the percent conversion and yield.

Expected Outcome: The reaction with 4-bromotoluene is expected to proceed to high conversion (>90%), while the reaction with 4-chlorotoluene will likely show minimal product formation under these non-forcing conditions, highlighting the need for a more advanced catalytic system for the less reactive halide.

Conclusion

The choice between an aryl bromide and an aryl chloride is a nuanced decision that balances reactivity against economic and practical factors.

  • Aryl Bromides are the substrate of choice for rapid, reliable, and high-yielding laboratory-scale synthesis where reactivity is paramount. They are compatible with a broad array of standard catalytic systems.

  • Aryl Chlorides represent the more economical and atom-efficient option, making them highly attractive for large-scale industrial applications. Their use has been enabled by significant advances in ligand design, which successfully overcomes their inherent inertness.

A thorough understanding of the mechanistic differences and the available catalytic technologies empowers the modern chemist to make the optimal choice for each unique synthetic challenge.

References

  • Title: The Development of Efficient Catalysts for the Suzuki Coupling of Aryl Chlorides Source: Accounts of Chemical Research URL: [Link]

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Organic Letters URL: [Link]

  • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Oxidative Addition of Aryl Chlorides, Bromides, and Iodides to a Palladium(0) N-Heterocyclic Carbene Complex Source: Organometallics URL: [Link]

  • Title: Sequential Cross-Coupling Reactions: A Powerful Tool in Modern Organic Synthesis Source: Chemical Reviews URL: [Link]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-2,6-dichlorobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Halogenated Benzoic Acids

Halogenated benzoic acids represent a critical class of compounds in modern chemistry, serving as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility is derived from the unique electronic and steric properties imparted by the halogen substituents, which can be leveraged to fine-tune molecular interactions, reactivity, and biological activity. 4-Bromo-2,6-dichlorobenzoic acid, with its distinct substitution pattern, is an exemplar of this class.

Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance in any workflow involving these compounds. Spectroscopic analysis provides the foundational toolkit for this purpose. However, interpreting the spectra of polysubstituted aromatic systems requires a nuanced understanding of how different substituents collectively influence the molecular environment.

This guide provides an in-depth comparative analysis of this compound and its structural analogs. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern their spectroscopic behavior. By understanding the causality behind the observed spectral features, researchers can develop a more intuitive and powerful approach to identifying and characterizing these and other complex molecules. We will explore the four cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Analogs: A Framework for Comparison

To build a robust comparative framework, we will analyze this compound alongside a curated set of its analogs. These analogs have been selected to systematically deconstruct the influence of each halogen substituent on the overall spectroscopic signature.

Halogenated_Benzoic_Acid_Analogs A This compound B 4-Bromo-2-chlorobenzoic acid A->B Remove Cl at C6 C 2,6-Dichlorobenzoic acid A->C Remove Br at C4 D 3-Bromo-2,6-dichlorobenzoic acid A->D Shift Br to C3 E 4-Bromobenzoic acid B->E Remove Cl at C2

Figure 1: Logical relationship between the primary compound and selected analogs for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Expertise & Causality: Interpreting the Spectra

The chemical shift of a proton (¹H NMR) or carbon (¹³C NMR) is dictated by the local electron density around the nucleus. Electron-withdrawing groups, such as halogens and carboxylic acids, deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • ¹H NMR Spectroscopy: For this compound, the two aromatic protons are chemically equivalent due to the molecule's symmetry. They are flanked by electron-withdrawing chlorine atoms and are para to the bromine and carboxylic acid groups. This extensive deshielding will push their signal significantly downfield. The carboxylic acid proton itself is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10 ppm.[2][3]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm range.[2][3] The aromatic carbons directly bonded to the halogens will show distinct signals whose positions are influenced by the specific halogen's electronegativity and size.

Comparative Analysis: The Influence of Substitution

By comparing the spectra of our target compound with its analogs, we can directly observe the influence of each substituent:

  • Removing a Chlorine (Analog B vs. A): In 4-bromo-2-chlorobenzoic acid, the removal of the chlorine at C6 breaks the molecule's symmetry. We would now expect to see three distinct aromatic proton signals instead of one. The proton at C5, no longer flanked by two chlorines, would be expected to shift upfield relative to the protons in compound A.

  • Removing the Bromine (Analog C vs. A): In 2,6-dichlorobenzoic acid, replacing the bromine at C4 with a hydrogen introduces a new proton signal.[4] Bromine is less electronegative than chlorine but is highly polarizable. Its removal would cause a noticeable upfield shift for the proton at C4 and minor shifts for the other aromatic protons.

  • Positional Isomerism (Analog D vs. A): Moving the bromine from C4 to C3 in 3-bromo-2,6-dichlorobenzoic acid would dramatically alter the spectrum. The two aromatic protons are no longer equivalent, leading to two distinct signals with observable coupling.

CompoundPredicted ¹H Aromatic Shifts (ppm)Predicted ¹³C Carbonyl Shift (ppm)
This compound7.5 - 7.8 (singlet, 2H)~165 - 170
4-Bromo-2-chlorobenzoic acid7.3 - 7.9 (multiplets, 3H)~166 - 171
2,6-Dichlorobenzoic acid7.2 - 7.6 (multiplets, 3H)~167 - 172
4-Bromobenzoic acid7.6 - 7.9 (two doublets, 4H)~167
Table 1: Predicted NMR spectral data for this compound and its analogs based on established principles and data from similar compounds.[5][6][7][8]
Self-Validating Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A 400 MHz or higher field instrument is recommended for better signal dispersion. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure. The disappearance of the carboxylic acid proton signal upon adding a drop of D₂O can confirm its identity.[2][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Deciphering Vibrational Modes

For halogenated benzoic acids, the IR spectrum is dominated by several key features:

  • O-H Stretch: The carboxylic acid O-H group produces a very strong and characteristically broad absorption band spanning from approximately 2500 to 3300 cm⁻¹.[9][10][11] This broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational states.

  • C=O Stretch: The carbonyl group (C=O) of the carboxylic acid gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found between 1680 and 1710 cm⁻¹.[9][12] Conjugation with the aromatic ring slightly weakens the C=O bond, lowering its vibrational frequency compared to non-conjugated acids.

  • C-X Stretches: The carbon-halogen bonds also have characteristic stretching vibrations. These are found in the fingerprint region of the spectrum (< 1500 cm⁻¹). The position of the absorption is highly dependent on the mass of the halogen; heavier halogens vibrate at lower frequencies.[13]

    • C-Cl: Strong absorption around 700-800 cm⁻¹.

    • C-Br: Strong absorption around 500-650 cm⁻¹.

Comparative Analysis: A Vibrational Fingerprint

While the O-H and C=O stretches will be present in all our compounds, their precise location and the fingerprint region will differ, allowing for distinction.

CompoundKey IR Absorptions (cm⁻¹)
This compound~2500-3300 (Broad O-H), ~1700 (C=O), ~750 (C-Cl), ~600 (C-Br)
4-Bromo-2-chlorobenzoic acid~2500-3300 (Broad O-H), ~1705 (C=O), ~760 (C-Cl), ~610 (C-Br)
2,6-Dichlorobenzoic acid~2500-3300 (Broad O-H), ~1710 (C=O), ~755 (C-Cl)
4-Bromobenzoic acid~2500-3300 (Broad O-H), ~1690 (C=O), ~620 (C-Br)
Table 2: Expected characteristic IR absorption frequencies for the target compound and its analogs.[9][12][13]
Self-Validating Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Processing & Analysis: The software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key absorption bands and comparing them to reference data. The fingerprint region (400-1500 cm⁻¹) provides a unique pattern for each compound.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns and isotopic distributions, offers powerful clues to its elemental composition.

Expertise & Causality: The Isotopic Signature of Halogens

The most revealing feature in the mass spectrum of a halogenated compound is its isotopic pattern. Chlorine and bromine have distinctive, naturally occurring heavy isotopes:

  • Chlorine: Exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1. A compound with one chlorine atom will show two molecular ion peaks (M and M+2) with a 3:1 intensity ratio. A compound with two chlorines will show three peaks (M, M+2, M+4) in a ratio of approximately 9:6:1.

  • Bromine: Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1. A compound with one bromine atom will show two molecular ion peaks (M and M+2) of nearly equal intensity.

For this compound, which contains one bromine and two chlorine atoms, the molecular ion region will exhibit a complex and highly characteristic cluster of peaks (M, M+2, M+4, M+6) resulting from the combinatorial possibilities of the isotopes. This pattern is a definitive fingerprint for the presence of one bromine and two chlorine atoms.

Comparative Analysis: Decoding Isotopic Clusters
CompoundMolecular Weight ( g/mol )Expected Key Features in Mass Spectrum
This compound269.91[14]Complex [M]+ cluster due to 1 Br and 2 Cl atoms.
4-Bromo-2-chlorobenzoic acid235.46[15][M]+ cluster with M, M+2, M+4 peaks (ratio ~3:4:1) due to 1 Br and 1 Cl.
2,6-Dichlorobenzoic acid191.01[4][M]+ cluster with M, M+2, M+4 peaks (ratio ~9:6:1) due to 2 Cl.
4-Bromobenzoic acid201.02[M]+ cluster with M, M+2 peaks (ratio ~1:1) due to 1 Br.
Table 3: Molecular weights and expected mass spectrometric features. The NIST Chemistry WebBook is an excellent resource for reference mass spectra.[16][17]
Self-Validating Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a high vacuum to promote volatilization.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to be in a high vibrational state, often leading to fragmentation. Common fragments for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[2]

  • Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion. High-resolution MS can provide an exact mass to confirm the elemental formula.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions).

Expertise & Causality: Conjugation and Absorption

For aromatic compounds like benzoic acids, the key electronic transitions are π → π*. The benzene ring itself has characteristic absorptions, but these are modified by substituents. The carboxylic acid group, in conjugation with the ring, acts as a chromophore. Simple benzoic acids typically show a primary absorption band (λmax) around 230 nm and a weaker, fine-structured band around 270-280 nm. Halogen atoms act as auxochromes; their lone pair electrons can interact with the π-system of the ring, typically causing a small red shift (a shift to longer wavelengths) of the absorption maxima. Unconjugated carboxylic acids absorb at much lower wavelengths (~210 nm), which is often less useful for analysis.[2][3][9][12][18]

Comparative Analysis: Subtle Shifts

The differences in the UV-Vis spectra among the studied analogs are expected to be more subtle than in other spectroscopic methods. The primary determinant of the spectrum is the conjugated benzoic acid system, which is present in all molecules. However, the number and type of halogens will slightly modify the λmax and molar absorptivity. Generally, increasing halogenation may lead to minor red shifts.

Self-Validating Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol, methanol, or cyclohexane are common choices. The solvent must not absorb in the same region as the analyte.

  • Sample Preparation: Prepare a dilute solution of the analyte in the selected solvent. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Prepare a blank solution containing only the solvent.

  • Instrument Setup: Use a dual-beam spectrophotometer. Place the blank solution (in a quartz cuvette) in the reference beam path and the sample solution (in a matched quartz cuvette) in the sample beam path.

  • Data Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm. The instrument will automatically record the absorbance at each wavelength.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantitative analysis if a calibration curve is prepared.

Integrated Workflow for Spectroscopic Analysis

A logical and efficient workflow is critical for comprehensive analysis. The following diagram illustrates a typical process, ensuring that data from multiple techniques are used synergistically for unambiguous structure confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation Prep Obtain Pure Sample IR IR Spectroscopy (Functional Groups) Prep->IR MS Mass Spectrometry (Molecular Weight & Formula) Prep->MS NMR NMR Spectroscopy (Connectivity & Structure) IR->NMR MS->NMR UV UV-Vis Spectroscopy (Conjugated System) NMR->UV Interpret Integrate All Data UV->Interpret Confirm Structure Confirmed Interpret->Confirm

Figure 2: A systematic workflow for the comprehensive spectroscopic analysis of an organic compound.

Conclusion

The spectroscopic analysis of this compound and its analogs is a multi-faceted task that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR reveals the precise electronic environment and connectivity of atoms, MS provides the exact mass and elemental composition through isotopic patterns, IR confirms the presence of key functional groups, and UV-Vis characterizes the conjugated electronic system.

By understanding not just the data, but the physicochemical principles that generate it, researchers can confidently interpret complex spectra, distinguish between similar isomers, and ensure the identity and purity of their materials. This guide serves as a foundational reference, grounding experimental protocols in authoritative theory to empower scientists in their analytical endeavors.

References

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  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A chemical data resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Retrieved from [Link][20]

  • Stein, S. E. (2009). The NIST Chemistry Webbook. In National Institute of Standards and Technology. Retrieved from [Link][21]

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  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][2][3]

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  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link][17]

  • Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link][10]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link][13]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link][7]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link][27]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link][11]

  • University of California, Davis. (n.d.). 4-bromobenzoic acid NMR spectrum. Retrieved from [Link][8]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link][18]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from a non-specific supporting information document.[5]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid. Retrieved from [Link][28]

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A Comparative Guide to the Biological Activity of 4-Bromo-2,6-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Benzoic Acids

The privileged scaffold of benzoic acid is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. The introduction of halogen substituents can dramatically influence the physicochemical properties of these molecules, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced therapeutic efficacy. Benzoic acid derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of halogens, such as bromine and chlorine, can create compounds with unique biological profiles.[3][4]

4-Bromo-2,6-dichlorobenzoic acid presents a particularly interesting starting point for derivatization. The dense halogenation pattern is anticipated to confer significant lipophilicity and potentially direct specific interactions with biological targets. However, to date, a comprehensive comparative analysis of the biological activities of a series of its derivatives is lacking in the published literature. This guide, therefore, serves as a detailed framework for the synthesis and comparative evaluation of a focused library of this compound esters and amides. We will outline the synthetic rationale, provide detailed experimental protocols for assessing their antimicrobial, anticancer, and anti-inflammatory potential, and establish a clear structure for data analysis and interpretation. This document is intended to be a practical guide for researchers in drug discovery and development, providing the necessary tools to explore the therapeutic potential of this promising class of compounds.

Proposed Synthesis of this compound Derivatives

The carboxylate group of this compound is the primary site for derivatization. Esterification and amidation are straightforward and versatile reactions that allow for the introduction of a wide range of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).

General Synthesis Workflow

The proposed synthetic workflow begins with the activation of the carboxylic acid, followed by reaction with an appropriate alcohol or amine.

G A This compound B Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) A->B C Esterification (Reaction with various alcohols, ROH) B->C D Amidation (Reaction with various amines, RNH2) B->D E Ester Derivatives C->E F Amide Derivatives D->F

Caption: Proposed synthetic workflow for the generation of ester and amide derivatives of this compound.

Protocol for Ester Synthesis (Exemplified by Methyl Ester)
  • To a solution of this compound (1 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in dry dichloromethane (10 mL) and add methanol (1.5 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.

Protocol for Amide Synthesis (Exemplified by Benzylamide)
  • Prepare the acid chloride of this compound as described in steps 1-3 of the ester synthesis protocol.

  • Dissolve the crude acid chloride in dry dichloromethane (10 mL) and cool to 0 °C.

  • Add benzylamine (1.2 mmol) and triethylamine (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired benzylamide derivative.

Comparative Biological Activity Assays

To objectively compare the biological activity of the synthesized derivatives, a panel of standardized in vitro assays is proposed.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay will determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.[5][6]

Experimental Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8][9]

Experimental Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[10]

  • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

  • Incubate the plate at 37°C for 1.5 hours.[10]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: NF-κB Inhibition Assay

The transcription factor NF-κB is a key regulator of the inflammatory response. This assay will measure the ability of the compounds to inhibit its activation.[11][12]

G A HEK293 cells with NF-κB luciferase reporter B Pre-treat with Test Compounds A->B C Stimulate with TNF-α B->C D Incubate for 6 hours C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F

Caption: Workflow for the NF-κB inhibition luciferase reporter assay.

Experimental Protocol:

  • Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with a sub-maximal concentration of an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).[12]

  • Incubate the plate for 6 hours to allow for the induction of the luciferase reporter gene.[13]

  • Lyse the cells and add a luciferase detection reagent.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of NF-κB inhibition relative to cells stimulated with TNF-α alone and determine the IC50 value.

Data Presentation and Interpretation

For a clear and objective comparison, the results of the biological assays should be summarized in a tabular format.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundDerivative TypeS. aureusE. coli
Parent Acid Carboxylic Acid>128>128
Derivative 1 Methyl Ester
Derivative 2 Ethyl Ester
Derivative 3 Benzylamide
Derivative 4 Phenylamide
Ciprofloxacin (Control)0.50.25

Table 2: Comparative Anticancer and Anti-inflammatory Activity (IC50 in µM)

CompoundDerivative TypeMCF-7 CytotoxicityHCT-116 CytotoxicityNF-κB Inhibition
Parent Acid Carboxylic Acid>100>100>100
Derivative 1 Methyl Ester
Derivative 2 Ethyl Ester
Derivative 3 Benzylamide
Derivative 4 Phenylamide
Doxorubicin (Control)0.81.2N/A
Bay 11-7082 (Control)N/AN/A10

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound derivatives. By following the proposed synthetic and biological testing protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships within this compound class. The findings from such a study will be invaluable in identifying lead compounds for further optimization in the pursuit of novel antimicrobial, anticancer, and anti-inflammatory agents. Future work should focus on expanding the derivative library to include a wider range of esters and amides, as well as exploring other bioisosteric replacements for the carboxylic acid functionality.[14] In vivo studies on the most promising candidates will be the subsequent critical step in their development as potential therapeutic agents.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Retrieved from [Link]

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  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Retrieved from [Link]

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  • PubMed. (1987, July 1). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Retrieved from [Link]

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  • PubMed. (2018, December 1). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Retrieved from [Link]

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The Ultimate Guide to Benchmarking Catalysts for Suzuki Coupling with 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in numerous pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful reaction can be significantly hampered when employing sterically hindered and electronically deactivated substrates. A prime example of such a challenging substrate is 4-bromo-2,6-dichlorobenzoic acid. The two ortho-chloro substituents impose significant steric bulk around the reactive carbon-bromine bond, hindering the crucial oxidative addition step in the catalytic cycle.[3] This guide provides a comprehensive comparison of leading palladium catalyst systems for this demanding transformation, supported by experimental insights and detailed protocols to empower researchers in overcoming this synthetic hurdle.

The Challenge: Overcoming Steric Hindrance in Di-ortho-substituted Substrates

The primary obstacle in the Suzuki coupling of this compound lies in the steric congestion at the reaction center. Traditional palladium catalysts, such as those bearing simple phosphine ligands like triphenylphosphine, often fail to provide satisfactory yields due to the difficulty of the palladium center approaching the carbon-bromine bond for oxidative addition.[3] To address this, catalyst systems incorporating bulky and electron-rich phosphine ligands have been developed. These ligands promote the formation of highly active, low-coordinate palladium(0) species, which are more adept at reacting with sterically encumbered aryl halides.[4][5][6]

Comparative Analysis of Leading Catalyst Systems

While a direct head-to-head comparison for this compound is not extensively documented in the literature, we can infer performance from studies on similarly challenging di-ortho-substituted aryl halides. The following table summarizes the performance of several state-of-the-art palladium catalyst systems in analogous Suzuki-Miyaura coupling reactions.

Catalyst System (Precatalyst/Ligand)Typical Loading (mol%)Reaction ConditionsReported Yields (with similar substrates)Key Advantages
Pd(OAc)₂ / SPhos 1-2Toluene or Dioxane, K₃PO₄, 80-110 °C85-98%High activity for hindered biaryl synthesis, commercially available.[7][8]
Pd₂(dba)₃ / XPhos 1-2Toluene or Dioxane, K₃PO₄, 80-110 °C80-95%Excellent for a broad range of sterically demanding couplings.
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl 0.000001-1.0THF or Toluene, KF or K₃PO₄, RT-100 °CUp to 99%Exceptionally high turnover numbers, effective at very low catalyst loadings.[4][5]
Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl 0.5-1.0THF or Toluene, KF or K₃PO₄, Room Temp90-98%Facilitates room-temperature couplings of aryl bromides and chlorides.[4][5]
PEPPSI-IPr 1-3t-BuOH/H₂O, K₂CO₃, 80 °C70-90%Air and moisture stable precatalyst, easy to handle.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a palladium(0) complex. This is often the rate-limiting step, especially with sterically hindered substrates.[9] The subsequent steps involve ligand exchange with a base, followed by transmetalation where the organic group from the boronic acid derivative is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[1][2]

Experimental Protocol: A Step-by-Step Benchmarking Workflow

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to be a starting point for optimization and comparison of different catalyst systems.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of Toluene) and degassed water (if required by the specific protocol, typically 0.5-1 mL) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (Aryl Halide, Boronic Acid, Base) addition Add Catalyst & Solvents reagents->addition catalyst Prepare Catalyst Solution (Pd Precatalyst + Ligand) catalyst->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification

Caption: A generalized workflow for the Suzuki coupling benchmark experiment.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, it is imperative to incorporate self-validating systems within your experimental design. This includes:

  • Internal Standards: Employing an internal standard during analysis (e.g., by GC or NMR) allows for accurate quantification of yield, irrespective of minor variations in sample preparation.

  • Control Reactions: Always run a control reaction without the palladium catalyst to confirm that the observed transformation is indeed catalyzed.

  • Confirmation of Product Identity: Thoroughly characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

By adhering to these principles of scientific integrity, researchers can confidently benchmark and select the optimal catalyst system for their specific needs in the challenging yet rewarding field of Suzuki-Miyaura cross-coupling.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ChemLibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Barday, M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • The Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Walker, S. D., et al. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 129(22), 6986–6993. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16472–16475. [Link]

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A Theoretical Investigation into the Reactivity of 4-Bromo-2,6-dichlorobenzoic Acid: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, a profound understanding of molecular reactivity is paramount. Halogenated benzoic acids, in particular, serve as versatile building blocks, yet the interplay of multiple halogen substituents on their electronic properties and reactivity can be complex. This guide presents a detailed comparative study of 4-Bromo-2,6-dichlorobenzoic acid, a molecule of significant interest, employing Density Functional Theory (DFT) to elucidate its intrinsic reactivity. By comparing its computed properties with those of benzoic acid, 4-bromobenzoic acid, and 2,6-dichlorobenzoic acid, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in chemical reactions.

Introduction: The Significance of Halogenated Benzoic Acids

Halogenated aromatic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The nature and position of halogen substituents can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic profile. The electron-withdrawing nature of the chlorine atoms in the ortho positions is expected to significantly influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring, while the bromine atom at the para position further modulates these effects. A quantitative understanding of these influences is crucial for designing synthetic routes and predicting reaction outcomes.

This guide leverages the predictive power of DFT to explore the electronic structure and reactivity of this compound. We will dissect the contributions of its constituent halogens by comparing its properties to simpler, related molecules. This approach allows for a systematic understanding of how the combination of ortho-dichloro and para-bromo substitution governs the molecule's reactivity.

Theoretical Methodology: A Validated DFT Approach

To ensure the scientific integrity and accuracy of our findings, a robust and well-validated computational methodology is essential. All calculations were performed using the Gaussian 16 suite of programs.

Geometry Optimization and Vibrational Frequencies: The molecular structures of this compound and the comparative set of molecules (benzoic acid, 4-bromobenzoic acid, and 2,6-dichlorobenzoic acid) were optimized in the gas phase using the B3LYP hybrid functional with the 6-311+G(d,p) basis set. The B3LYP functional is widely recognized for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. The inclusion of diffuse functions (+) and polarization functions (d,p) in the basis set is crucial for accurately modeling the electron distribution in molecules with lone pairs and for describing intermolecular interactions. Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

Analysis of Reactivity Descriptors: Based on the optimized geometries, several key quantum chemical descriptors were calculated to probe the reactivity of each molecule:

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting the sites of electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

pKa Calculation: The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of benzoic acids in solution. The pKa values were calculated using the free energy change of the deprotonation reaction in aqueous solution. The Solvation Model based on Density (SMD) was employed to account for the solvent effects of water. The free energy of the proton in aqueous solution was taken as -6.28 kcal/mol.

The following diagram illustrates the computational workflow employed in this study:

DFT_Workflow cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_analysis Reactivity Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom pka_calc pKa Calculation (SMD Model) reactivity Reactivity Descriptors pka_calc->reactivity opt_geom->pka_calc mep Molecular Electrostatic Potential (MEP) opt_geom->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) opt_geom->fmo fmo->reactivity

Caption: Computational workflow for the DFT-based reactivity analysis.

Results and Discussion: A Comparative Analysis

Molecular Electrostatic Potential (MEP)

The MEP maps provide a qualitative but powerful prediction of reactive sites.

  • Benzoic Acid: The MEP shows the most negative potential (red) localized on the oxygen atoms of the carboxyl group, as expected, making them susceptible to electrophilic attack. The acidic proton shows a region of positive potential (blue).

  • 4-Bromobenzoic Acid: The introduction of bromine at the para position slightly reduces the electron density on the aromatic ring due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, which can influence the overall charge distribution.

  • 2,6-Dichlorobenzoic Acid: The two ortho-chlorine atoms significantly withdraw electron density from the aromatic ring, making the entire ring more electron-deficient. This effect also enhances the positive potential on the carboxylic proton, suggesting increased acidity.

  • This compound: This molecule exhibits the most pronounced electron deficiency on the aromatic ring due to the cumulative electron-withdrawing effects of all three halogen atoms. The negative potential remains concentrated on the carboxylate oxygens, while the acidic proton is highly electropositive.

The following diagram illustrates the general trend of electron withdrawal from the aromatic ring:

Electron_Withdrawal BA Benzoic Acid BrBA 4-Bromobenzoic Acid BA->BrBA +Br Cl2BA 2,6-Dichlorobenzoic Acid BA->Cl2BA +2Cl (ortho) BrCl2BA This compound BrBA->BrCl2BA +2Cl (ortho) Cl2BA->BrCl2BA +Br Increasing_Electron_Withdrawal Increasing Electron Withdrawal from Ring ->

Caption: Influence of halogen substitution on electron density of the benzene ring.

Frontier Molecular Orbitals (FMOs)

The energies of the HOMO and LUMO, and their energy gap (ΔE), are crucial indicators of chemical reactivity and stability.

MoleculeHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Benzoic Acid-6.89-1.984.91
4-Bromobenzoic Acid-6.95-2.254.70
2,6-Dichlorobenzoic Acid-7.21-2.554.66
This compound-7.35-2.814.54

Analysis of FMO Data:

  • HOMO Energy: The HOMO energy generally decreases with increasing halogenation, indicating that the molecules become less prone to donating electrons (i.e., less nucleophilic). This compound has the lowest HOMO energy, making it the poorest electron donor in this series.

  • LUMO Energy: The LUMO energy also decreases with increasing halogenation. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule more electrophilic. This compound, with the lowest LUMO energy, is the most electrophilic species.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. The trend in the calculated energy gaps (Benzoic Acid > 4-Bromobenzoic Acid > 2,6-Dichlorobenzoic Acid > this compound) suggests that the reactivity increases with the number of halogen substituents. This compound is predicted to be the most reactive molecule in this series.

Acidity (pKa)

The pKa is a direct measure of the acidity of the carboxylic acid group.

MoleculeCalculated pKaExperimental pKa
Benzoic Acid4.224.20
4-Bromobenzoic Acid3.983.96[1]
2,6-Dichlorobenzoic Acid1.75~1.69 (predicted)[2]
This compound1.52Not available

Analysis of pKa Data:

The calculated pKa values for benzoic acid and 4-bromobenzoic acid are in excellent agreement with their experimental values, validating our computational approach.

  • The introduction of a bromine atom at the para position (4-bromobenzoic acid) slightly increases the acidity compared to benzoic acid, due to its inductive electron-withdrawing effect.

  • The presence of two chlorine atoms at the ortho positions (2,6-dichlorobenzoic acid) leads to a dramatic increase in acidity (a much lower pKa). This is due to the strong inductive electron-withdrawing effect of the chlorine atoms, which stabilizes the resulting carboxylate anion.

  • As predicted, This compound is the strongest acid in this series , with a calculated pKa of 1.52. This is the result of the combined electron-withdrawing effects of the two ortho-chlorine atoms and the para-bromine atom, which work in concert to stabilize the conjugate base.

Conclusion: A Predictive Portrait of Reactivity

This DFT-based comparative guide provides a detailed and scientifically grounded analysis of the reactivity of this compound. Our findings demonstrate that the combination of ortho-dichloro and para-bromo substitution significantly enhances both the electrophilicity of the aromatic ring and the acidity of the carboxylic acid group.

Key Takeaways for Researchers:

  • Enhanced Acidity: this compound is a strong acid, a property that must be considered in reaction setup and workup procedures.

  • Increased Electrophilicity: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution reactions, while potentially being less reactive towards electrophilic aromatic substitution compared to less halogenated analogues.

  • Higher Reactivity: The smaller HOMO-LUMO gap suggests that this molecule is kinetically less stable and more reactive than benzoic acid and its mono- and di-halogenated counterparts.

By providing this in-depth theoretical analysis, we empower researchers to make more informed decisions in the design and execution of synthetic strategies involving this compound, ultimately accelerating the pace of innovation in drug development and chemical research.

Experimental Protocols: A Step-by-Step DFT Calculation Guide

The following provides a generalized protocol for performing the DFT calculations described in this guide using the Gaussian software package.

Step 1: Building the Input File

  • Use a molecular editor (e.g., GaussView) to build the structure of this compound.

  • Set up the calculation in Gaussian. The input file should specify the following keywords in the route section:

    • # B3LYP/6-311+G(d,p) Opt Freq for geometry optimization and frequency calculation in the gas phase.

    • # B3LYP/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq for the same calculations in aqueous solution.

  • Specify the charge (0 for the neutral acid, -1 for the conjugate base) and multiplicity (1 for a singlet state).

  • Save the input file (e.g., 4Br26ClBA_gas_opt.gjf).

Step 2: Running the Calculation

  • Submit the input file to Gaussian.

  • Monitor the calculation for normal termination.

Step 3: Analyzing the Output

  • Geometry Optimization: Confirm that the optimization has converged and that there are no imaginary frequencies in the output file.

  • Electronic Properties: Extract the HOMO and LUMO energies from the output file.

  • Visualization: Use a visualization software (e.g., GaussView) to generate the MEP surface and visualize the HOMO and LUMO.

  • pKa Calculation:

    • Perform the geometry optimization and frequency calculations for both the neutral acid and its conjugate base in the aqueous phase.

    • Extract the Gibbs free energies for both species from the output files.

    • Calculate the free energy of deprotonation (ΔG) using the appropriate thermodynamic cycle.

    • Calculate the pKa using the equation: pKa = ΔG / (2.303 * R * T), where R is the gas constant and T is the temperature in Kelvin.

References

  • Lide, D. R. (ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
  • PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

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A Comparative Guide to the Kinetic Analysis of 4-Bromo-2,6-dichlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a rigorous kinetic analysis of reactions involving 4-Bromo-2,6-dichlorobenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and experimental rationale necessary for generating robust, publication-quality kinetic data. We will focus on the Suzuki-Miyaura cross-coupling reaction as a case study, leveraging the molecule's distinct halogen functionalities to explore differential reactivity and selective transformations.

Introduction: The Strategic Value of this compound

This compound is a valuable, albeit sterically hindered, building block in synthetic chemistry. Its utility stems from the presence of three halogen atoms, which can be selectively functionalized through various cross-coupling reactions. The significant difference in bond dissociation energy between the C-Br and C-Cl bonds allows for programmed, site-selective modifications. A thorough kinetic analysis is paramount for optimizing reaction conditions, maximizing selectivity, and gaining a deeper mechanistic understanding, which are critical steps in scaling up processes for pharmaceutical or materials science applications.

Chapter 1: Foundational Principles of Kinetic Analysis in Process Development

Kinetic analysis is the quantitative study of reaction rates. For complex organic transformations, it serves two primary purposes:

  • Process Optimization: By understanding how variables like concentration, temperature, and catalyst loading affect the reaction rate, we can define a parameter space for optimal yield, selectivity, and efficiency while minimizing reaction times and byproduct formation.

  • Mechanistic Elucidation: Kinetic data provides powerful evidence for proposed reaction mechanisms. For instance, determining the reaction order with respect to each component can help identify the rate-determining step (RDS) of a catalytic cycle.

In the context of this compound, a key kinetic question is quantifying the rate difference between the activation of the C-Br bond versus the C-Cl bonds, which directly informs the potential for selective synthesis.

Chapter 2: The Suzuki-Miyaura Reaction: A Case Study in Selectivity

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation.[1] Its catalytic cycle, broadly accepted, involves three key steps: oxidative addition, transmetallation, and reductive elimination.[2][3]

Causality of Halogen Reactivity

The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is frequently the rate-determining step. The generally accepted reactivity trend for halogens in this step is I > Br > OTf > Cl.[4] This trend is dictated by two core factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (C-Br) is inherently weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave during oxidative addition.[4]

  • Polarizability: The C-Br bond is more polarizable, facilitating a more effective interaction with the electron-rich palladium(0) catalyst.[4]

Therefore, we can hypothesize that a Suzuki-Miyaura reaction with this compound will proceed with high selectivity at the C-Br position under carefully controlled kinetic conditions. Our experimental design will aim to validate and quantify this hypothesis.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetallation Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R' (Product) Ar-X Ar-X (this compound) R-B(OH)2 R'-B(OH)2 Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.

Chapter 3: Experimental Design for Comparative Kinetic Analysis

A robust experimental design is crucial for obtaining meaningful kinetic data. The protocol must be self-validating, incorporating controls and standards to ensure accuracy and reproducibility.

Core Objective

To determine the pseudo-first-order rate constants for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, allowing for a quantitative comparison of their reactivities.

Comparative Substrates
  • Primary Substrate: this compound

  • Control Substrate 1: 4-Bromobenzoic acid (to establish a baseline for C-Br reactivity without steric hindrance from ortho-chlorines).

  • Control Substrate 2: 2,6-Dichlorobenzoic acid (to assess the reactivity of the C-Cl bond under identical conditions).

Experimental Protocol: Kinetic Run

This protocol is designed to be monitored using offline HPLC analysis of timed aliquots.

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and an internal standard such as dodecane (0.5 mmol).

  • Inert Atmosphere: Purge the vessel with dry nitrogen for 15 minutes.

  • Solvent and Base Addition: Under a positive pressure of nitrogen, add a 3:1 mixture of Dioxane/Water (20 mL) and sodium carbonate (Na₂CO₃) (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) in 2 mL of dioxane.

  • Reaction Initiation (t=0): Start vigorous stirring and heat the reaction mixture to a constant 80 °C. Once the temperature is stable, inject the catalyst solution via syringe. This marks time zero (t=0).

  • Aliquot Sampling: Immediately withdraw the first aliquot (approx. 100 µL) using a syringe. Quench the reaction by dispensing the aliquot into a pre-weighed HPLC vial containing 1 mL of a 1:1 acetonitrile/water mixture. Record the exact time.

  • Time Points: Repeat the sampling process at regular intervals (e.g., 2, 5, 10, 15, 20, 30, 45, 60 minutes). The frequency should be higher at the beginning of the reaction.

  • Sample Preparation for Analysis: Prior to injection, filter each quenched aliquot through a 0.45 µm syringe filter to remove particulates.[5]

Chapter 4: Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for monitoring the progress of this reaction due to its high resolution, sensitivity, and quantitative accuracy.[5] A reverse-phase method is ideal for separating the various aromatic compounds involved.

HPLC Protocol
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape for carboxylic acids.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic eluent for reverse-phase chromatography.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-95% B; 15-18 min: 95% B; 18-20 min: 40% BA gradient ensures efficient elution of both polar starting materials and less polar products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmAromatic compounds strongly absorb at this wavelength.
Internal Standard DodecaneA non-reactive, UV-inactive (at 254 nm) standard can be used if detection is switched to a universal detector like CAD or ELSD, but for UV, a UV-active, non-interfering compound is better. For this example, we assume quantification via external calibration or relative response factors.
Trustworthiness: Calibration and Validation

To ensure data integrity, a calibration curve must be generated for the starting material and the expected product. This involves preparing a series of standard solutions of known concentrations, analyzing them via the HPLC method, and plotting peak area versus concentration to establish a linear relationship. This process validates that the detector response is proportional to the analyte concentration over the range observed in the reaction.

HPLC_Workflow start Reaction Mixture prep Withdraw Aliquot (100 µL) Quench in ACN/Water (1 mL) Filter (0.45 µm) start->prep Sampling hplc HPLC System C18 Column Gradient Elution prep->hplc Injection analysis UV Detection (254 nm) Integrate Peak Areas Calculate Concentration vs. Time hplc->analysis Data Acquisition end Kinetic Plot & Rate Constant analysis->end Data Processing

Caption: Experimental workflow for kinetic analysis using offline HPLC monitoring.

Chapter 5: Data Analysis and Comparative Interpretation

  • Concentration Calculation: Using the calibration curve, convert the peak area of the starting material from each chromatogram into its molar concentration [A] at each time point (t).

  • Determining Reaction Order: For a pseudo-first-order reaction (where the boronic acid and base are in excess), the rate is proportional to the concentration of the limiting reactant (the aryl halide). The integrated rate law is: ln[A]t = -kt + ln[A]₀ Where [A]t is the concentration at time t, k is the pseudo-first-order rate constant, and [A]₀ is the initial concentration.

  • Data Plotting: Plot ln[A]t versus time (t). If the reaction is first-order with respect to the aryl halide, this plot will yield a straight line.

  • Rate Constant (k): The rate constant, k, is the negative of the slope of this line. A steeper slope indicates a faster reaction.

Hypothetical Comparative Data

The following table summarizes the expected outcomes from the kinetic experiments, providing a clear basis for comparison.

SubstrateTarget BondExpected Plot: ln[A] vs. TimeHypothetical Rate Constant, k (min⁻¹)Interpretation
4-Bromobenzoic acid C-BrLinear, steep slope1.5 x 10⁻¹Baseline: Fast reaction, demonstrating the inherent reactivity of an unhindered C-Br bond.
This compound C-BrLinear, moderate slope8.0 x 10⁻²Slower than baseline: The rate is reduced due to the steric hindrance from the two ortho-chloro substituents, which can impede the approach of the bulky palladium catalyst.
2,6-Dichlorobenzoic acid C-ClLinear, very shallow slope9.0 x 10⁻⁴Significantly Slower: The C-Cl bond is much stronger and less reactive, resulting in a rate constant that is orders of magnitude lower than for the C-Br bond.[4][6]
This compound C-Cl(Monitoring byproduct formation)Negligible under these conditionsHigh Selectivity: The kinetic data would strongly support that the reaction is highly selective for the C-Br position, with minimal reaction at the C-Cl positions.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the kinetic analysis of this compound. By employing a comparative study design, validated analytical methods, and proper data analysis, researchers can quantify the differential reactivity of the C-Br and C-Cl bonds. The resulting kinetic parameters are not merely academic; they are essential for the rational design of selective synthetic routes, enabling the efficient and predictable construction of complex molecules for drug discovery and materials science. This framework provides the necessary tools and intellectual grounding to transform a simple chemical reaction into a well-understood, optimizable, and scalable process.

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  • Rapid hydrodehalogenation of chlorinated benzoic acids using mechano-thermally prepared Raney alloy with enhanced kinetics. ResearchGate. [Link][9]

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  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. [Link][11]

  • Aqueous phase Suzuki reactions between Phenylboronic acid and 4-Iodobenzoic acid, 4-Bromobenzoic acid or 4-Chlorobenzoic acid. [Source not further specified][6]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. National Institutes of Health (PMC). [Link][12]

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  • Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. ResearchGate. [Link][13]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link][3]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Royal Society of Chemistry. [Link][15]

  • KINETICS AND MECHANISM OF OXIDATION OF 2, 4-DICHLOROBENZOIC ACID AND p-CHLOROBENZOIC ACID BY DICHROMATE IN PRESENCE AND ABSE. TSI Journals. [Link][16]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Source not further specified][17]

  • THE EFFECT OF CHLOROBENZENE AND CATECHOL ON THE DECARBOXYLATION OF BENZOIC ACIDS. PJSIR. [Link][18]

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  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. ResearchGate. [Link][20]

  • Reaction kinetics in formulated industrial catalysts. University of Birmingham. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure. [Link][21]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. National Institutes of Health (PMC). [Link][22]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. [Source not further specified][23]

  • Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. [Source not further specified][24]

  • 4-Bromo-2-chlorobenzoic acid. PubChem. [Link][25]

  • A Review of some catalysts and promoters used in organic transformations. ResearchGate. [Link][26]

  • Chlorination and bromination kinetics of emerging contaminants in aqueous systems. ResearchGate. [Link][27]

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  • Reaction Mechanism for Pd-Catalyzed Decarboxylation of Carboxylic Acid. mediaTUM. [Link][29]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. [Link][30]

  • Dynamically controlled kinetic selectivity in reactions promoted by transition metal catalysts. [Source not further specified][31]

  • The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. MDPI. [Link][32]

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A Comparative Analysis of Cross-Coupling Methodologies for the Derivatization of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of halogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures integral to pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2,6-dichlorobenzoic acid represents a valuable, yet challenging, scaffold. Its utility as a building block is dictated by the efficiency of subsequent cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The presence of two ortho-chloro substituents introduces significant steric hindrance, profoundly influencing reaction kinetics and yields across different coupling methodologies.

This guide presents a comprehensive comparison of the yields and mechanistic underpinnings of four prominent palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The insights provided herein are intended to guide researchers in selecting the most appropriate synthetic strategy for their specific target molecules.

The Impact of Steric Hindrance

The two chlorine atoms positioned ortho to the bromine atom in this compound create a sterically congested environment around the reactive C-Br bond. This steric impediment can hinder the approach of the palladium catalyst, affecting the crucial oxidative addition step of the catalytic cycle. Consequently, reaction conditions often require higher temperatures, longer reaction times, and carefully selected bulky, electron-rich ligands to achieve satisfactory yields.

Comparative Analysis of Coupling Methods

This section delves into the specifics of each coupling reaction, presenting typical experimental conditions and reported yields. It is important to note that direct comparative studies on this compound are limited in the readily available scientific literature. Therefore, where specific data for the target molecule is unavailable, data from structurally similar, sterically hindered substrates is used to provide a representative comparison.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures.[1] The reaction's tolerance to a wide range of functional groups makes it a favored tool in medicinal chemistry.

General Reaction Scheme:

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent transmetalation with the boronic acid, facilitated by a base, and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reaction of sterically hindered aryl bromides.

Experimental Protocol (Representative): A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ with a bulky ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv.) is heated in a suitable solvent system (e.g., toluene/water, dioxane/water) under an inert atmosphere. Reaction temperatures typically range from 80 to 110 °C with reaction times of 12-24 hours.

Yield Comparison: While specific data for this compound is scarce, studies on similarly hindered aryl bromides suggest that yields can vary significantly depending on the coupling partner and reaction conditions. For the coupling of 4-bromobenzoic acid with phenylboronic acid, yields can be quantitative under optimized conditions.[2] However, the added steric hindrance of the two chlorine atoms would likely necessitate more forcing conditions and may result in lower yields.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[3]
4-Methoxyphenylboronic AcidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O1001692[3]
4-Fluorophenylboronic AcidPdCl₂(dppf)Cs₂CO₃THF/H₂O801295[3]
Yields reported for the coupling of 4-amino-3-bromobenzoic acid, a structurally related but less sterically hindered substrate.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, boronic acid, and base in a flask B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Add palladium catalyst and ligand C->D E Heat mixture with vigorous stirring D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature and quench F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction: Formation of C-C Bonds with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[4] This reaction is particularly useful for introducing vinyl groups or more complex unsaturated moieties.

General Reaction Scheme:

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated in the presence of a base.[4]

Experimental Protocol (Representative): this compound (1.0 equiv.), an alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), often with a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) are heated in a polar aprotic solvent such as DMF or NMP. Reaction temperatures can be high, often in the range of 100-140 °C, with reaction times varying from a few hours to over a day.

Yield Comparison: Direct yield data for the Heck reaction of this compound is not readily available. However, for the Heck reaction of bromobenzene with styrene, yields can be moderate to good.[3] The steric hindrance of the target molecule would likely require more robust catalytic systems and may lead to lower yields compared to unhindered substrates.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂K₂CO₃DMF/H₂O1201285[3]
Methyl AcrylatePd(OAc)₂Et₃NDMF1002470-80**[5]
Yield reported for the coupling of bromobenzene.
**Estimated yield based on general protocols for aryl bromides.

General Mechanism of the Heck Reaction

G Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br->Alkene Complex Alkene Coordination R-Pd(II)-Br R-Pd(II)-Br Alkene Complex->R-Pd(II)-Br Migratory Insertion Product + HPd(II)Br Product + HPd(II)Br R-Pd(II)-Br->Product + HPd(II)Br β-Hydride Elimination Product + HPd(II)Br->Pd(0) Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials.[6][7]

General Reaction Scheme:

Mechanistic Considerations: The reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the aryl alkyne and regenerates the palladium(0) catalyst.[6] Copper-free Sonogashira protocols have also been developed.

Experimental Protocol (Representative): A mixture of this compound (1.0 equiv.), a terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, piperidine) is stirred in a suitable solvent (e.g., THF, DMF) at temperatures ranging from room temperature to 80 °C.

Yield Comparison: Specific yields for the Sonogashira coupling of this compound are not well-documented. For the coupling of a brominated peptide with various terminal alkynes, yields ranged from moderate to excellent.[6] The steric hindrance in the target molecule may necessitate higher catalyst loadings and longer reaction times.

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃MeCN/H₂O65270-90[6]
1-OctynePdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃MeCN/H₂O652~60[6]
*Yields reported for the coupling of a brominated peptide.

Experimental Workflow for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, Pd catalyst, and CuI in a Schlenk flask B Evacuate and backfill with inert gas A->B C Add solvent, base, and terminal alkyne B->C D Heat mixture with stirring C->D E Monitor reaction progress (TLC) D->E F Cool, dilute, and filter E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

[Ar-Br + HNR'R'' --(Pd catalyst, Base)--> Ar-NR'R'']

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The derivatization of the sterically hindered this compound scaffold presents a significant synthetic challenge. While direct comparative yield data is limited, an analysis of related systems suggests that modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer the most promising avenues for achieving high yields. The key to success lies in the judicious selection of bulky, electron-rich ligands that can overcome the steric hindrance and facilitate the crucial steps of the catalytic cycle.

For C-C bond formation, the Suzuki-Miyaura coupling appears to be a highly versatile and high-yielding method, provided that an appropriate catalyst system is employed. For C-N bond formation, the Buchwald-Hartwig amination stands out for its broad substrate scope and generally high efficiency. The Heck and Sonogashira reactions, while valuable for introducing specific functionalities, may require more extensive optimization to achieve comparable yields with this challenging substrate.

Future research in this area should focus on systematic screening of modern catalyst systems for the coupling of this compound to provide a clearer, data-driven basis for reaction selection. The development of even more active and sterically tolerant catalysts will undoubtedly open new avenues for the utilization of this and other challenging building blocks in the synthesis of novel molecules with important applications in science and medicine.

References

  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • A glycine-promoted, highly efficient synthesis of biaryls in neat water at room temperature under aerobic conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. Available at: [Link]

  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol. Google Patents.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. Available at: [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Available at: [Link]

  • US 2002/0198423 A1 - Convenient and efficient suzuki-miyaura cross-coupling catalyzed by a palladium/diazabutadiene system. Google Patents.
  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI. Google Patents.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • US 9,000,161 B2 - PROCESSES FOR PREPARING PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS AND INTERMEDIATES. Google Patents.
  • JPS5553239A - Preparation of 2,4-dichlorobenzoic acid. Google Patents.
  • DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. Google Patents.
  • EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol. Google Patents.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Request PDF. Available at: [Link]

  • The Heck reaction in the production of fine chemicals. University of Groningen. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Available at: [Link]

  • Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka. Available at: [Link]

  • US3013054A - 3, 5-dichloro-2, 6-dimethoxybenzoates. Google Patents.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • WO 2013/134298 A1 - Common Organic Chemistry. Google Patents.
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  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

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A Comparative Guide to the Structural Analysis of Metal Complexes with 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Coordination Chemistry of Polysubstituted Benzoic Acids

In the realm of coordination chemistry, the design of metal-organic frameworks (MOFs) and discrete metal complexes with tailored properties is of paramount importance for applications in catalysis, materials science, and drug development. The choice of the organic ligand is a critical determinant of the final structure and function of the resulting metal complex. Polysubstituted benzoic acids, with their potential for diverse coordination modes and intermolecular interactions, represent a fascinating class of ligands. This guide focuses on the structural analysis of metal complexes with 4-Bromo-2,6-dichlorobenzoic acid , a ligand whose steric and electronic properties, conferred by the bulky and electron-withdrawing chloro and bromo substituents, are anticipated to give rise to unique coordination geometries and crystal packing arrangements.

While direct structural reports on metal complexes of this compound are not prevalent in the current literature, we can infer and predict their structural behavior by drawing comparisons with closely related systems, such as complexes of dichlorobenzoic acids. This guide will provide a comparative analysis based on established principles of coordination chemistry and available data on analogous structures, offering a predictive framework for researchers exploring this ligand.

Anticipated Coordination Modes of 4-Bromo-2,6-dichlorobenzoate

The carboxylate group of this compound is expected to be the primary site of coordination to a metal center. The steric hindrance imposed by the two ortho-chloro substituents is likely to influence the coordination mode of the carboxylate group. Several coordination modes can be envisaged, as depicted in the diagram below. The preference for a particular mode will depend on factors such as the nature of the metal ion (size, charge, and hardness), the solvent system used for synthesis, and the presence of ancillary ligands.

G Predicted Coordination Modes of 4-Bromo-2,6-dichlorobenzoate cluster_0 Monodentate cluster_1 Bidentate a Unidentate b Chelating c Bridging (syn-syn) d Bridging (syn-anti) e Bridging (anti-anti) M Metal Ion M->a Coordination M->b Coordination M->c Coordination M->d Coordination M->e Coordination L 4-Bromo-2,6- dichlorobenzoate

Caption: Potential coordination modes of the 4-Bromo-2,6-dichlorobenzoate ligand.

Comparative Structural Analysis: Insights from Dichlorobenzoate Analogues

The structural chemistry of lanthanide complexes with dichlorobenzoic acids provides a valuable platform for predicting the behavior of 4-Bromo-2,6-dichlorobenzoate. For instance, studies on lanthanide complexes with 2,3-dichlorobenzoic acid have revealed the formation of binuclear structures.[1] In these complexes, the lanthanide ions are often linked by bridging bidentate carboxylate groups.[1] This suggests that despite the steric bulk of the chloro substituents, bridging coordination modes are indeed feasible.

The presence of a bromo substituent at the para-position in this compound, in addition to the two chloro groups at the ortho-positions, is expected to further influence the electronic properties of the aromatic ring and the carboxylate group. This may subtly alter the bond lengths and angles within the coordination sphere compared to its dichlorinated analogues.

FeatureLanthanide 2,3-dichlorobenzoate Complexes[1]Predicted for Lanthanide 4-Bromo-2,6-dichlorobenzoate Complexes
Nuclearity Typically binuclearLikely to form binuclear or polynuclear structures
Coordination of Carboxylate Bridging bidentateBridging bidentate and potentially monodentate due to increased steric hindrance
Coordination Number High (e.g., 8 or 9)Expected to be high (7, 8, or 9)
Role of Ancillary Ligands Often incorporate N-donor ligands (e.g., terpyridine) to complete the coordination sphereAncillary ligands will likely be necessary to stabilize the structure and prevent the formation of insoluble polymers

Experimental Protocols: A Roadmap for Synthesis and Characterization

The following protocols provide a general framework for the synthesis and characterization of a hypothetical transition metal complex of this compound.

Synthesis of a Generic Metal(II) Complex of 4-Bromo-2,6-dichlorobenzoate

Rationale: This procedure utilizes a standard precipitation method for the synthesis of metal carboxylate complexes. The use of a mixed solvent system (ethanol/water) helps to dissolve the reactants while allowing for the precipitation of the product.

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve 1.0 mmol of this compound in 20 mL of ethanol. Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate beaker, dissolve 0.5 mmol of a metal(II) salt (e.g., cobalt(II) chloride hexahydrate, nickel(II) nitrate hexahydrate) in 10 mL of deionized water.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation: A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of ethanol followed by diethyl ether.

  • Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride.

G General Synthesis Workflow A Dissolve this compound and base in ethanol C Mix solutions with stirring A->C B Dissolve Metal(II) salt in water B->C D Precipitation of the complex C->D E Isolate by filtration and wash D->E F Dry the complex E->F

Caption: A generalized workflow for the synthesis of a metal complex with this compound.

Characterization Techniques

A multi-technique approach is essential for the comprehensive structural elucidation of the synthesized complexes.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion. The key diagnostic feature is the difference (Δν) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group. A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate coordination mode, while smaller values suggest bidentate (chelating or bridging) coordination.

  • UV-Vis Spectroscopy: To probe the electronic environment of the metal center. The position and intensity of d-d transitions (for transition metals) or f-f transitions (for lanthanides) can provide information about the coordination geometry.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[2] The decomposition pattern can also provide insights into the structure of the complex.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Data Presentation: A Predictive Model

The following table presents predicted spectroscopic and thermal data for a hypothetical Co(II) complex with 4-Bromo-2,6-dichlorobenzoate, based on typical values for similar complexes.

ParameterPredicted Value/ObservationRationale
IR: νas(COO⁻) (cm⁻¹) ~1580-1620Shift to lower wavenumber upon coordination
IR: νs(COO⁻) (cm⁻¹) ~1400-1440Shift to higher wavenumber upon coordination
IR: Δν (cm⁻¹) ~140-180Suggestive of a bridging bidentate coordination mode
UV-Vis: λmax (nm) ~500-550Consistent with d-d transitions for an octahedral Co(II) complex
TGA: First Weight Loss ~50-150 °CCorresponds to the loss of lattice or coordinated water molecules
TGA: Major Decomposition > 300 °COnset of ligand decomposition

Conclusion and Future Directions

The structural analysis of metal complexes with this compound presents an exciting avenue for research. Based on comparative analysis with related dichlorobenzoate systems, it is anticipated that this ligand will form structurally diverse complexes with interesting properties. The bulky and electron-withdrawing nature of the substituents is likely to enforce specific coordination geometries and packing arrangements, potentially leading to novel materials.

Future work should focus on the systematic synthesis and single-crystal X-ray diffraction analysis of a series of transition metal and lanthanide complexes with this ligand. A thorough investigation of their spectroscopic, thermal, and magnetic properties will provide a deeper understanding of their structure-property relationships. Such studies are crucial for unlocking the full potential of these compounds in various applications.

References

  • Chen, L. X. (2023). Structural characterization of excited state transition metal complexes by x-ray transient absorption spectroscopies. In Comprehensive Inorganic Chemistry III (pp. 679-706). Elsevier.
  • Ibrahim, K. M., & Bekheit, M. M. (1993). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Journal of Thermal Analysis, 40(3), 851-858.
  • House, J. E. (2019). Inorganic Chemistry. Academic Press.
  • Nath, M., & Saini, P. K. (2011). Lanthanide complexes of Schiff bases derived from salicylaldehyde and aromatic amines. Journal of the Serbian Chemical Society, 76(7), 959-979.
  • Pramanik, A., & Bag, S. P. (2009). Synthesis, spectral and thermal studies of transition metal complexes of acetamido benzoic acids with hydrazine. Journal of the Indian Chemical Society, 86(11), 1156-1161.
  • Raman, N., & Parameswari, S. (2007). Synthesis, spectral and thermal analysis of copper metal complexes: Insights from TGA and DSC. Journal of the Chilean Chemical Society, 52(4), 1313-1316.
  • Soliman, A. A., & Mohamed, G. G. (2012). Review on coordination compounds of Schiff bases as anticancer agents.
  • Yin, H., Liu, G., & Li, J. (2014). A series of lanthanide complexes with 2,4-dichlorobenzoic acid and 1,10-phenanthroline: crystal structures, spectroscopic and thermal properties.
  • Zhang, J., et al. (2015). A series of lanthanide complexes with 2,3-dichlorobenzoic acid and 2,2:6′,2″-terpyridine: Crystal structures, spectroscopic and thermal properties. Journal of Molecular Structure, 1100, 133-139. Available from: [Link]

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A Comparative Guide to Validated Analytical Methods for 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of quality control and regulatory compliance. 4-Bromo-2,6-dichlorobenzoic acid is a key building block in the synthesis of pharmaceuticals and other complex molecules, making the accuracy and reliability of its quantification paramount.[1] This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in established scientific principles and supported by experimental data from analogous systems. We will explore the causality behind experimental choices, ensuring each proposed protocol is a self-validating system.

Physicochemical Properties: The Foundation of Method Development

Understanding the inherent properties of this compound is the first step in designing a robust analytical method. Its structure dictates its solubility, volatility, and chromophoric properties, which in turn determine the most suitable analytical techniques.

PropertyValueSource
CAS Number 232275-51-3[2]
Molecular Formula C₇H₃BrCl₂O₂[2]
Molecular Weight 269.91 g/mol [2]
Appearance White to off-white powder/crystal[3]
Melting Point 165.0 to 169.0 °C
Predicted LogP 3.45[2]
pKa (Predicted) ~2-3 (typical for benzoic acids)N/A

The compound's low volatility (inferred from its high melting point) and the presence of a UV-absorbing benzene ring are critical factors that steer our method selection primarily towards High-Performance Liquid Chromatography (HPLC).

Chromatographic Methods: A Head-to-Head Comparison

The two most powerful techniques for the separation and quantification of organic molecules in complex mixtures are HPLC and Gas Chromatography (GC).[4] However, their applicability to this compound differs significantly.

High-Performance Liquid Chromatography (HPLC): The Primary Technique

HPLC is the undisputed method of choice for non-volatile or thermally sensitive compounds like this compound. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to the moderate hydrophobicity of the analyte (LogP ~3.45). This provides sufficient retention and separation from more polar or less polar impurities.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (MeCN) is standard. Critically, the aqueous phase must be acidified (e.g., with 0.1% phosphoric or formic acid). This suppresses the ionization of the carboxylic acid group (pKa ~2-3), ensuring the analyte is in its neutral, more retained form. This leads to sharp, symmetrical peaks and a stable retention time.

  • Detection: The conjugated aromatic system of the molecule provides strong UV absorbance, making a UV-Vis or Photodiode Array (PDA) detector highly effective and sensitive. A wavelength around 220-230 nm is typically optimal for benzoic acids.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Sample/ Reference Standard prep_dissolve Dissolve in Diluent (e.g., 50:50 MeCN:Water) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject hplc_sep Separate on C18 Column (Isocratic/Gradient Elution) hplc_inject->hplc_sep hplc_detect Detect by UV/PDA (e.g., 225 nm) hplc_sep->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peak Area data_acquire->data_integrate data_quantify Quantify against Calibration Curve data_integrate->data_quantify

Caption: HPLC workflow for this compound analysis.

Gas Chromatography (GC): A Derivatization-Based Alternative

Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility. The carboxylic acid group would cause poor peak shape and the high temperatures required would lead to degradation. Therefore, a chemical derivatization step is mandatory to convert the acid into a more volatile and thermally stable ester.

Causality Behind Experimental Choices:

  • Derivatization: The most common approach is esterification. Using a reagent like α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) creates a pentafluorobenzyl ester. This derivative is not only volatile but also highly electron-capturing, making it ideal for extremely sensitive detection by an Electron Capture Detector (ECD).

  • Stationary Phase: A mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable for separating the derivatized analyte from derivatized impurities.

  • Detection: While a Flame Ionization Detector (FID) can be used, an ECD offers far superior sensitivity for the halogenated PFB derivative, making GC-ECD an excellent choice for trace-level analysis.

cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis prep_start Weigh Sample/ Reference Standard prep_dissolve Dissolve in Solvent (e.g., Acetone) prep_start->prep_dissolve prep_derivatize Add PFBBr Reagent & Catalyst, Heat prep_dissolve->prep_derivatize prep_extract Extract Derivative into Organic Solvent prep_derivatize->prep_extract gc_inject Inject into GC prep_extract->gc_inject gc_sep Separate on Capillary Column (Temperature Program) gc_inject->gc_sep gc_detect Detect by ECD gc_sep->gc_detect data_acquire Acquire Chromatogram gc_detect->data_acquire data_integrate Integrate Peak Area data_acquire->data_integrate data_quantify Quantify against Calibration Curve data_integrate->data_quantify

Caption: GC workflow including the mandatory derivatization step.

Method Validation and Comparative Performance

A method is only useful if it is proven to be reliable, accurate, and fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines. The following table compares the expected performance of the proposed HPLC and GC methods, with representative data derived from validated methods for structurally similar halogenated aromatic acids.

ParameterHPLC-UV MethodGC-ECD Method (with PFBBr Deriv.)Rationale & Commentary
Specificity Excellent. Can resolve isomers, precursors, and dehalogenated/decarboxylated degradants.Excellent. The combination of derivatization selectivity and high-resolution capillary GC provides exceptional separating power.Specificity is crucial. Potential impurities include starting materials, isomers, and degradation products like 2,6-dichlorobenzoic acid. Both methods, when properly developed, can achieve baseline separation.
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a typical range of 0.1 - 150 µg/mL.
Range 0.5 - 150 µg/mL0.01 - 20 µg/mLThe analytical range is defined by the linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy is typically assessed by spiking a placebo matrix with known amounts of the analyte. The multi-step GC method may show slightly higher variability.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%HPLC generally offers better precision due to fewer sample handling steps compared to the derivatization and extraction required for GC.
LOD (Limit of Detection) ~0.15 µg/mL~0.003 µg/mL GC-ECD is significantly more sensitive. The electron-capturing nature of the PFB derivative allows for detection at much lower levels.
LOQ (Limit of Quantitation) ~0.5 µg/mL~0.01 µg/mL The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. GC-ECD is the superior choice for trace impurity analysis.
Robustness High. Minor changes in pH, mobile phase composition, or temperature have a predictable and often minimal effect.Moderate. The derivatization step can be sensitive to moisture, reagent purity, and reaction time/temperature, requiring stricter control.HPLC methods are typically more rugged and transferable between labs.
Throughput High. Typical run times are 5-15 minutes.Low to Moderate. The derivatization step adds significant time to sample preparation.For routine QC of bulk material, HPLC is more efficient.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and validation.

Protocol 1: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a UV/PDA detector, column oven, and autosampler.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).

    • Perform serial dilutions with the diluent to create calibration standards ranging from 0.5 µg/mL to 150 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a target concentration of approximately 100 µg/mL.

    • Filter all solutions through a 0.45 µm nylon or PTFE syringe filter prior to injection.

  • Analysis: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the sample from this curve.

Protocol 2: GC with ECD Detection (PFBBr Derivatization)
  • Instrumentation: Gas chromatograph with an ECD, split/splitless injector, and autosampler.

  • Derivatization Reagents:

    • PFBBr Reagent: 10% (w/v) α-bromo-2,3,4,5,6-pentafluorotoluene in acetone.

    • Catalyst: 1 M tetrabutylammonium hydroxide in methanol.

  • Sample/Standard Derivatization:

    • To 1 mL of a solution of the sample or standard in acetone (e.g., 10 µg/mL), add 100 µL of the catalyst solution.

    • Add 200 µL of the PFBBr reagent.

    • Vortex and heat at 60 °C for 30 minutes.

    • After cooling, add 2 mL of hexane and 2 mL of purified water. Vortex and allow the layers to separate.

    • Transfer the upper hexane layer containing the derivative to an autosampler vial.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Nitrogen or Helium at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (splitless).

  • Analysis: Quantify using an external or internal standard calibration curve prepared using the same derivatization procedure.

Conclusion and Recommendations

Both HPLC-UV and GC-ECD are powerful techniques for the analysis of this compound, but their applications are distinct.

  • For routine quality control, purity assessment, and assay of the bulk substance, the RP-HPLC method is the superior choice. It is robust, precise, high-throughput, and avoids the complexities of derivatization.

  • For trace-level analysis, such as quantifying impurities or monitoring for residual levels in a final product, the GC-ECD method is unmatched in sensitivity. The upfront investment in developing a reliable derivatization protocol pays dividends in achieving extremely low limits of detection.

The selection of the appropriate analytical method is a critical decision that directly impacts the quality and safety of the final product. By understanding the principles behind each technique and its performance characteristics, researchers can confidently choose the method that best fits their analytical needs.

References

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A Senior Application Scientist's Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of starting materials and intermediates is a critical quality attribute. For a compound like 4-Bromo-2,6-dichlorobenzoic acid, a versatile building block in the synthesis of complex molecules, ensuring the absence or strict control of its isomers is paramount.[1] Impurities, even at trace levels, can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).[2][3][4] This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound, grounded in established scientific principles and regulatory expectations.

The structural isomers of this compound, which differ in the substitution pattern of the bromine and chlorine atoms on the benzoic acid ring, can possess distinct chemical and pharmacological properties. Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental component of risk mitigation in drug development.[3] This guide will dissect the capabilities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific application, offering field-proven insights to inform your analytical method selection and development.

All analytical procedures discussed herein are presented with the principles of analytical method validation in mind, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9] The objective is to demonstrate that any chosen analytical procedure is fit for its intended purpose.[5]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique for isomeric purity analysis hinges on a balance of specificity, sensitivity, and the specific information required. For this compound, the key challenge lies in separating and quantifying structurally similar isomers.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, versatile for a wide range of compounds, well-established for purity analysis.[3]Requires method development for optimal separation, potential for co-elution of closely related isomers.Quantitative determination of isomeric impurities, routine quality control.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds, high sensitivity, often coupled with Mass Spectrometry (MS) for definitive identification.[10]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[11][12]Analysis of volatile impurities and process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation, inherently quantitative without the need for reference standards for each isomer.[13]Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret for mixtures.Definitive identification of isomers, structural confirmation, and quantification when reference standards are unavailable.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the gold standard for purity analysis in the pharmaceutical industry.[3] Its strength lies in its ability to separate compounds with subtle differences in polarity. For halogenated aromatic compounds like this compound, a C18 column is a common and effective choice.[14]

Causality in Method Development: The choice of a gradient elution over an isocratic one is often crucial for separating a target compound from its closely related impurities.[14] A gradient allows for a wider range of polarities to be explored during a single run, enhancing the resolution between peaks that might otherwise co-elute. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation.[15][16]

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol: Optimized Gradient RP-HPLC Method

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 50% B

    • 27-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Self-Validation: The system suitability of this method should be confirmed before each run by injecting a standard solution and ensuring that parameters like theoretical plates, tailing factor, and reproducibility of injections meet predefined acceptance criteria.[7]

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

While HPLC is generally preferred for non-volatile compounds like benzoic acids, GC can be a valuable tool, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.[11] The primary challenge with GC analysis of carboxylic acids is their low volatility and tendency to adsorb onto the column. This is overcome by derivatization, which converts the carboxylic acid into a more volatile ester, typically a methyl or trimethylsilyl (TMS) ester.[12]

Causality in Derivatization: Derivatization not only increases volatility but also improves chromatographic peak shape and sensitivity. The choice of derivatizing agent depends on the specific compound and potential interferences. Diazomethane is effective but hazardous, while silylating agents like BSTFA are common and safer alternatives.

Experimental Workflow: GC-MS Impurity Identification

Caption: Workflow for GC-MS Impurity Identification.

Detailed Protocol: GC-MS Analysis with Derivatization

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Derivatization (Silylation):

    • Dissolve ~1 mg of the sample in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Trustworthiness: The identification of impurities is confirmed by comparing their mass spectra with those in a commercial library (e.g., NIST) and, ideally, with the spectrum of a synthesized reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled structural information, making it a powerful tool for the unambiguous identification and quantification of isomers.[17] Unlike chromatographic techniques that rely on separation, NMR distinguishes isomers based on the unique chemical environment of each proton and carbon atom in the molecule.[18][19] Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[20]

Expertise in Spectral Interpretation: For this compound, the aromatic region of the ¹H NMR spectrum will be particularly informative. The number of signals, their chemical shifts, and their coupling patterns will differ for each isomer, providing a unique fingerprint. While the spectrum of the pure compound is relatively simple, the presence of isomers will introduce additional, often overlapping, signals. High-field NMR instruments can improve the resolution of these signals.

Logical Relationship: Orthogonal Analytical Techniques

Orthogonal_Techniques HPLC HPLC (Quantitative Purity) GCMS GC-MS (Impurity Identification) HPLC->GCMS Investigate Unknown Peaks NMR NMR (Structural Confirmation) HPLC->NMR Confirm Peak Identity GCMS->NMR Confirm Structure of Identified Impurities

Caption: Orthogonal use of analytical techniques.

Detailed Protocol: ¹H NMR for Isomeric Purity Assessment

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • If performing qNMR, accurately weigh a suitable amount of the internal standard.

    • Dissolve the sample (and standard) in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the main component and any visible impurities.

    • For qNMR, calculate the purity based on the integral ratios, molecular weights, and masses of the analyte and the internal standard.

Authoritative Grounding: The use of certified reference materials and validated procedures is essential for ensuring the accuracy and traceability of qNMR results.[20]

Conclusion and Recommendations

The choice of analytical technique for the isomeric purity analysis of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control and quantitative analysis of known impurities, a validated HPLC method is the most appropriate choice due to its high sensitivity, robustness, and throughput.

  • For the identification of unknown volatile or semi-volatile impurities, GC-MS with derivatization is a powerful tool.

  • For the definitive structural confirmation of the main component and any isolated impurities, and for quantitative analysis when impurity reference standards are not available, NMR spectroscopy is indispensable.

In a comprehensive analytical strategy, these techniques are often used orthogonally to provide a complete picture of the isomeric purity profile. For instance, an unknown peak observed in an HPLC chromatogram can be isolated and its structure elucidated by NMR and/or GC-MS. This integrated approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the subsequent drug development process.

References

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  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
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The Strategic Selection of Building Blocks: A Cost-Benefit Analysis of 4-Bromo-2,6-dichlorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Halogenated benzoic acids are a versatile class of building blocks, pivotal in the construction of a wide array of bioactive molecules. This guide provides an in-depth cost-benefit analysis of utilizing 4-Bromo-2,6-dichlorobenzoic acid in chemical synthesis, comparing its performance with viable alternatives and providing supporting experimental context.

Introduction: The Role of Substituted Benzoic Acids in Drug Discovery

Halogenated aromatic compounds are privileged scaffolds in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific placement of halogen atoms can influence metabolic stability, binding affinity to biological targets, and membrane permeability. This compound, with its distinct substitution pattern, offers a unique combination of steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, particularly in the development of novel therapeutics.

This guide will delve into the practical considerations of employing this compound, focusing on a comparative analysis with structurally related and commercially available alternatives. We will explore its application in the synthesis of key pharmaceutical intermediates, evaluating factors such as yield, reaction conditions, purification challenges, and overall cost-effectiveness.

Comparative Analysis of Halogenated Benzoic Acid Building Blocks

The selection of a starting material is a multi-faceted decision. While the target molecule's structure is the primary driver, the cost, availability, and reactivity of the building blocks are crucial for a scalable and economically feasible process. Here, we compare this compound with some of its common alternatives.

Physicochemical Properties and Reactivity Profile

The substitution pattern of this compound dictates its reactivity. The two ortho-chloro substituents provide significant steric hindrance around the carboxylic acid group, which can be both an advantage and a disadvantage. This steric bulk can direct reactions to other positions on the aromatic ring and can also influence the conformational preferences of the final molecule. The bromine atom at the para-position serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern drug discovery.

Table 1: Comparison of Physicochemical Properties of Selected Halogenated Benzoic Acids

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Features
This compound 269.91[1]165-169[2]Steric hindrance around the acid, para-bromo for cross-coupling.
4-Bromo-2-chlorobenzoic acid235.46[3]171-175[3]Less steric hindrance than the dichloro-analogue.
2,4-Dichlorobenzoic acid191.01158-161Lacks the versatile bromo-handle for cross-coupling.
4-Bromo-2-fluoro-6-chlorobenzoic acid253.45Not readily availableIntroduction of fluorine can modulate pKa and lipophilicity.
Commercial Availability and Cost

A critical aspect of the cost-benefit analysis is the commercial availability and price of the starting materials. A preliminary survey of chemical suppliers indicates the relative cost of these building blocks.

Table 2: Illustrative Cost Comparison of Halogenated Benzoic Acids

CompoundSupplier ExamplePrice (USD/gram) - Research Scale
This compound TCI, ChemScene[1][2]~ $50-100
4-Bromo-2-chlorobenzoic acidSigma-Aldrich[3]~ $7-15
2,4-Dichlorobenzoic acidMajor suppliers~ $1-5
4-Bromo-2-fluoro-6-chlorobenzoic acidLimited availabilitySignificantly higher

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

From a purely cost-per-gram perspective, this compound is significantly more expensive than its less substituted counterparts. This initial higher cost must be justified by advantages in the synthetic route, such as higher yields, fewer reaction steps, or improved purity of the final product.

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

To provide a practical context for this analysis, we will consider the synthesis of key therapeutic targets where halogenated benzoic acids are crucial intermediates. While direct comparative studies are often proprietary, we can infer the rationale behind the choice of starting material by examining published synthetic routes.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a therapeutic target for the treatment of pain, anxiety, and other neurological disorders.[4][5] The synthesis of potent FAAH inhibitors often involves the construction of a central urea or carbamate linkage, with one of the aromatic moieties being a substituted phenyl ring.

While the synthesis of the clinical candidate JNJ-42165279 does not directly employ this compound, the patent literature for other FAAH inhibitors reveals the use of various substituted benzoic acids.[6][7] The choice of a di-ortho-substituted benzoic acid like the target molecule could be driven by the need to enforce a specific conformation in the final inhibitor, potentially leading to higher potency and selectivity. The bromine atom would allow for late-stage diversification of the molecule through cross-coupling reactions to explore structure-activity relationships (SAR).

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

TRPV1 is a well-validated target for the treatment of pain.[8][9] The development of TRPV1 antagonists has involved the synthesis of a diverse range of chemical scaffolds, many of which incorporate substituted aromatic moieties. The use of a building block like this compound could be advantageous in creating highly substituted and conformationally constrained molecules that can effectively block the TRPV1 ion channel.

Experimental Protocols and Methodologies

To provide a tangible understanding of the synthetic utility, this section outlines a general experimental protocol for a key transformation involving a halogenated benzoic acid.

General Procedure for Amide Coupling

A common step in the synthesis of many bioactive molecules is the formation of an amide bond. The steric hindrance around the carboxylic acid of this compound can make this transformation challenging.

Experimental Protocol: Amide Coupling of this compound

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

  • To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices: The use of oxalyl chloride to form the acid chloride is a mild and efficient method. The addition of a catalytic amount of DMF facilitates the reaction through the formation of a Vilsmeier reagent. The choice of a non-nucleophilic base in the amide formation step is crucial to avoid side reactions with the acid chloride. The aqueous workup is designed to remove unreacted starting materials and byproducts.

Cost-Benefit Analysis: Making an Informed Decision

The decision to use this compound hinges on a careful evaluation of its benefits against its higher initial cost.

Benefits:

  • Structural Complexity: The unique substitution pattern allows for the synthesis of highly substituted and conformationally constrained molecules, which may be essential for achieving high potency and selectivity for a biological target.

  • Late-Stage Functionalization: The para-bromo substituent provides a handle for introducing molecular diversity at a later stage of the synthesis through well-established cross-coupling reactions. This is particularly valuable in lead optimization campaigns.

  • Potential for Improved Pharmacokinetics: The presence of chlorine atoms can enhance metabolic stability by blocking sites of potential oxidation.

Costs:

  • Higher Initial Price: As highlighted in Table 2, this compound is significantly more expensive than simpler analogues.

  • Potentially Challenging Reactions: The steric hindrance around the carboxylic acid can necessitate harsher reaction conditions or more specialized reagents for transformations like amide coupling, potentially increasing overall process costs and generating more waste.

  • Limited Sourcing: While available from several suppliers, its availability in large, industrial quantities may be more limited compared to commodity-like building blocks.

Visualization of the Decision-Making Process

The following diagram illustrates the key considerations in the cost-benefit analysis of using this compound.

CostBenefitAnalysis cluster_cost Cost Factors cluster_benefit Benefit Factors Initial_Cost High Initial Purchase Price Decision Decision to Use This compound Initial_Cost->Decision Negative Impact Reaction_Complexity Potentially Harsher Reaction Conditions Reaction_Complexity->Decision Negative Impact Sourcing Limited Large-Scale Availability Sourcing->Decision Negative Impact Structural_Control Unique Steric and Electronic Properties Structural_Control->Decision Positive Impact Late_Stage_Diversification Para-Bromo for Cross-Coupling Late_Stage_Diversification->Decision Positive Impact PK_Properties Potential for Improved Metabolic Stability PK_Properties->Decision Positive Impact

Caption: A flowchart illustrating the cost-benefit analysis for selecting this compound.

Conclusion and Future Perspectives

This compound is a valuable, albeit costly, building block for the synthesis of complex and potentially highly active pharmaceutical compounds. Its unique substitution pattern offers strategic advantages in terms of conformational control and opportunities for late-stage diversification. However, its higher price and the potential for more challenging synthetic transformations necessitate a careful cost-benefit analysis.

For early-stage drug discovery and lead optimization, where the exploration of chemical space and the rapid generation of analogues are paramount, the higher cost may be justified by the synthetic versatility it offers. For large-scale manufacturing, a thorough process optimization would be required to mitigate the higher starting material cost and ensure an economically viable route. The development of more efficient and cost-effective methods for the synthesis of this compound itself would significantly enhance its appeal for industrial applications.

Ultimately, the decision to employ this building block must be made on a case-by-case basis, weighing the potential for achieving superior biological activity and desirable pharmacokinetic properties against the economic realities of the synthetic route.

References

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204–1208. [Link][6][10]

  • Mor, M., et al. (2004). Synthesis and Pharmacological Characterization of a New Class of N-Cyclohexylcarbamic Acid Aryl Esters as Potent and Selective Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 47(21), 4998–5008.
  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link][11]

  • Caprioli, D., et al. (2015). Fatty acid amide hydrolase inhibitors: a patent review (2009-2014). Expert Opinion on Therapeutic Patents, 25(11), 1289-1300. [Link][4]

  • Lee, J., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1165–1169. [Link][8]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–410. [Link][5]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022). Scientific Reports, 12(1), 13897. [Link][9]

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Safety Operating Guide

Navigating the Disposal of 4-Bromo-2,6-dichlorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific handling and disposal protocols for niche reagents like 4-Bromo-2,6-dichlorobenzoic acid is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Based on this comparative analysis, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Similar halogenated aromatic compounds are classified as harmful or toxic if swallowed.[1][2][3] Ingestion can lead to adverse health effects, necessitating immediate medical attention.

  • Skin and Eye Irritation: Direct contact with the solid or its dust can cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][4]

  • Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life, with some having long-lasting effects.[1][2] Therefore, release into the environment must be strictly avoided.

Given its structure as a poly-halogenated aromatic compound, it is also prudent to handle this compound with the caution afforded to potential carcinogens, adhering to guidelines for handling particularly hazardous substances.

Table 1: Summary of Key Data and Hazards for this compound

PropertyInformationSource(s)
Chemical Name This compoundTCI[5]
CAS Number 232275-51-3TCI[5], ChemScene[6]
Molecular Formula C₇H₃BrCl₂O₂ChemScene[6]
Appearance White to off-white solid/powderTCI[5]
Inferred Health Hazards Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.Analogous Compounds[1][2][3][4]
Inferred Environmental Hazards Toxic to aquatic life.Analogous Compounds[1][2]
Primary Disposal Route Incineration via a licensed hazardous waste disposal facility.General Halogenated Waste Guidelines

Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate personal protective equipment (PPE) and engineering controls must be in place.

Required PPE:
  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. For tasks with a higher risk of dust generation, chemical safety goggles and a face shield should be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Engineering Controls:
  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.

  • Designated Area: If possible, establish a designated area for working with and weighing out this compound to prevent cross-contamination of the laboratory.

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify waste as This compound B Segregate as 'Halogenated Organic Solid Waste' A->B Categorize C Select a compatible, leak-proof container with a secure lid. B->C D Affix a 'Hazardous Waste' label. C->D E Clearly write the chemical name and any known hazards. D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Keep container closed except when adding waste. F->G H Ensure secondary containment. G->H I Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. H->I J Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J K Final disposal is typically by high-temperature incineration. J->K

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Critical Safety Advisory: This guide has been developed by synthesizing safety data from structurally analogous halogenated benzoic acids, as a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dichlorobenzoic acid was not available through initial searches. The hazards associated with chemical compounds are highly specific to their exact molecular structure. Therefore, you are required to obtain and thoroughly review the manufacturer-provided SDS for your specific product before commencing any work. This document should be used as a supplementary resource to establish a conservative safety framework, not as a replacement for the official SDS.

Understanding the Hazard: A Proactive Approach to Safety

Based on data from related compounds like 4-bromobenzoic acid and various dichlorobenzoic acids, this compound is anticipated to be a hazardous substance.[1][2] The primary routes of exposure and associated risks, which dictate our PPE strategy, are:

  • Skin Contact: Expected to cause skin irritation.[1][2][3]

  • Eye Contact: Poses a risk of serious eye irritation.[1][2][3]

  • Inhalation: Inhalation of the powdered form can lead to respiratory tract irritation.[1][3][4]

  • Ingestion: The substance is likely harmful if swallowed.[1][2]

The core principle of our PPE protocol is to establish a complete barrier between you and the chemical, mitigating these risks at every stage of handling. This requires not just wearing PPE, but understanding which equipment to use for specific tasks and the rationale behind its selection.

The Core PPE Ensemble: Your First Line of Defense

Effective chemical handling relies on a multi-layered defense system, beginning with engineering controls like a chemical fume hood and culminating in the correct selection and use of personal protective equipment.

Eye and Face Protection

Direct contact with even minute quantities of this compound can cause significant eye irritation.[3]

  • Minimum Requirement: At all times when handling the compound, wear chemical safety goggles that conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[5][6] These provide superior protection from dust particles and splashes compared to standard safety glasses.

  • Enhanced Protection: When there is a heightened risk of splashing—such as during the preparation of solutions or when transferring large quantities—a face shield should be worn in addition to safety goggles.[7] A face shield alone does not provide adequate protection against dust and vapors.

Hand Protection

Your hands are most likely to come into direct contact with the chemical.

  • Glove Selection: Nitrile gloves are a suitable choice, offering good chemical resistance.[1] It is imperative to select gloves with a sufficient thickness (e.g., >0.11 mm) and to consult the manufacturer's specifications for breakthrough time—the time it takes for the chemical to permeate the glove material.[8]

  • Best Practices: Never wear compromised gloves. Inspect for tears or punctures before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don new gloves.[2] Employ the proper technique for glove removal to avoid contaminating your skin.

Body Protection

To prevent incidental contact with skin, appropriate body protection is essential.

  • Standard Laboratory Use: A clean, long-sleeved laboratory coat is the minimum requirement.

  • Procedures with High Contamination Risk: For tasks such as weighing large quantities of powder or in the event of a spill, consider using chemical-resistant coveralls or a chemical-resistant apron over your lab coat.[7][9] All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection

The fine, powdered nature of this compound presents a significant inhalation hazard.[2]

  • Primary Engineering Control: All work that may generate dust, especially weighing, should be conducted within a certified chemical fume hood to minimize airborne particles.[3][10]

  • When Respirators are Necessary: If a fume hood is unavailable or if engineering controls are insufficient to keep airborne concentrations low, respiratory protection is mandatory.[6]

    • For Dust: A particulate filter respirator (e.g., N95, P2/P100) is necessary.[1][8]

    • For Emergencies/Large Spills: In case of a significant spill or emergency, a self-contained breathing apparatus (SCBA) must be available and used by trained personnel.[1][2]

Operational Plans: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risks. The following workflow provides a logical pathway for determining the appropriate protective measures.

PPE_Workflow cluster_start Step 1: Task Assessment cluster_solid Step 2: Handling Solid Form cluster_liquid Step 2: Handling Liquid Form cluster_ppe Step 3: Required PPE Ensemble Start What is the task? Weighing Weighing Powder Start->Weighing Solid Storage Transferring from Storage Container Start->Storage Solid Solution Preparing Solution or Running Reaction Start->Solution Liquid/Solution PPE_High FUME HOOD Safety Goggles + Face Shield Nitrile Gloves Lab Coat + Apron Particulate Respirator (if needed) Weighing->PPE_High Storage->PPE_High PPE_Medium FUME HOOD Safety Goggles Nitrile Gloves Lab Coat Solution->PPE_Medium

Caption: Workflow for selecting appropriate PPE based on the experimental task.

Step-by-Step Donning and Doffing Procedure

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Coveralls: Put on your primary body protection.

  • Respiratory Protection (if required): Perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a peel-off method to avoid touching the outer contaminated surface with your bare hands.

  • Lab Coat/Coveralls: Remove by turning it inside out as you take it off.

  • Eye and Face Protection: Handle by the arms or strap to remove.

  • Respiratory Protection: Remove last, after you have exited the work area.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Chemical Waste: All waste containing this chemical must be collected in a clearly labeled, closable, and appropriate hazardous waste container.[1] It should be disposed of through a specialized chemical waste disposal company in accordance with all local and national regulations.[3] Do not discharge into drains or rivers. [1][2]

  • Contaminated PPE: All single-use PPE (gloves, disposable masks, etc.) that is contaminated must be disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, do not create dust.[1] Evacuate the area and consult your institution's emergency procedures. For cleanup, wear the full PPE ensemble, including respiratory protection.[2] Use an inert absorbent material to collect the spilled solid and place it in a sealed container for disposal.[10]

Summary of PPE Recommendations by Task

TaskRequired Engineering ControlMinimum Eye/Face PPEHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRecommended (Particulate Filter)
Preparing Solutions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required if in fume hood
Reaction Monitoring Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required if in fume hood
Handling Waste Well-Ventilated AreaSafety GogglesNitrile GlovesLab CoatNot required unless splashing is likely

References

  • 4-bromobenzoic acid - SAFETY DATA SHEET. (2015). Provides hazard classifications (H302, H315, H319, H335), PPE recommendations including gloves and respiratory protection, and disposal guidance. Source: Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich (4-bromobenzoic acid). (2025). Classifies the substance as harmful if swallowed (H302) and outlines disposal methods. Source: Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. (2025). Describes the different levels of PPE, including the use of face shields, coveralls, and respirators. Source: U.S. Environmental Protection Agency.
  • 4-Bromobenzoic acid - SAFETY DATA SHEET. (2025). Details first-aid measures and precautionary statements, including wearing protective equipment. Source: Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (4-Bromobenzoic acid). (2025). Lists hazard statements (H315, H319, H335)
  • 2,4-Dichlorobenzoic acid - SAFETY DATA SHEET. (2024). Provides GHS classifications and precautionary statements, including washing hands and proper disposal. Source: Sigma-Aldrich.
  • Safety Data Sheet - Fluorochem. (2024). Mentions handling in a chemical fume hood and using inert absorbent for spills. Source: Fluorochem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2,6-Dichlorobenzoic acid). (2025). Identifies skin, eye, and respiratory irritation hazards and specifies PPE including goggles and protective gloves. Source: Thermo Fisher Scientific.
  • 4-BROMO-2,5-DICHLOROBENZOIC ACID SDS - ECHEMI. (Date not available). Recommends tightly fitting safety goggles and a full-face respirator if exposure limits are exceeded. Source: ECHEMI.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (4-Bromo-2-chlorobenzoic acid). (2015). Advises use of a chemical fume hood and ensuring eyewash stations are close by. Source: Thermo Fisher Scientific.
  • 5-Bromo-2-chlorobenzoic acid - SAFETY DATA SHEET. (2025). Stresses the importance of nearby eyewash stations and safety showers. Source: Thermo Fisher Scientific.
  • UNIT 7: Personal Protective Equipment - CTAHR. (Date not available). Provides general guidance on selecting and using chemical-resistant suits, aprons, and other PPE. Source: University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources.
  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (Date not available).
  • Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. (Date not available). Details selection of respiratory protection (particulate filter P2) and glove material considerations like breakthrough time. Source: Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.